UB-165 (fumarate)
Description
BenchChem offers high-quality UB-165 (fumarate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about UB-165 (fumarate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C17H19ClN2O4 |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene |
InChI |
InChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-,12-;/m1./s1 |
InChI Key |
DZFRKSLRKAKJIB-KCNVDIGLSA-N |
Isomeric SMILES |
C1C[C@@H]2CC[C@@H](N2)C(=C1)C3=CN=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
UB-165 (Fumarate): A Technical Guide to a Selective Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UB-165 is a potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist. It is a valuable research tool for investigating the role of nAChR subtypes in neurotransmitter release and other physiological processes. This document provides a comprehensive technical overview of UB-165 (fumarate), including its mechanism of action, pharmacological properties, and detailed experimental protocols for its characterization.
Introduction
UB-165 is a synthetic compound that acts as an agonist at neuronal nicotinic acetylcholine receptors. It is structurally a hybrid of the natural alkaloids epibatidine and anatoxin-a.[1] Its unique pharmacological profile, characterized by subtype selectivity, makes it a powerful tool for dissecting the complex roles of different nAChRs in the central nervous system. UB-165 is a full agonist of the α3β2 nAChR isoform and a partial agonist of the α4β2* nAChR isoform.[2] This selectivity allows for the targeted investigation of these specific receptor subtypes in processes such as dopamine and noradrenaline release.[2]
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | (1R,6R)-5-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-4-ene fumarate | [2] |
| Molecular Formula | C17H19ClN2O4 | |
| Molecular Weight | 350.8 g/mol | |
| CAS Number | 200432-86-6 | [2] |
| Canonical SMILES | C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |
| Solubility | Soluble to 100 mM in water with gentle warming. |
Mechanism of Action
UB-165 exerts its effects by binding to and activating neuronal nAChRs, which are ligand-gated ion channels. Upon binding of an agonist like UB-165, the receptor undergoes a conformational change, opening a central pore that is permeable to cations, primarily Na+ and Ca2+. The influx of these positive ions leads to depolarization of the neuronal membrane, which can trigger a variety of downstream cellular events, including the firing of action potentials and the release of neurotransmitters.
UB-165 exhibits selectivity for different nAChR subtypes. It is a full agonist at α3β2-containing nAChRs and a very weak partial agonist at α4β2-containing nAChRs. This differential activity is crucial for its use in distinguishing the physiological roles of these receptor subtypes. For instance, its potent agonism at α3β2 receptors is implicated in the modulation of dopamine release from striatal synaptosomes.[1]
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for UB-165.
Table 1: Radioligand Binding Affinities of (±)-UB-165 at various nAChR Subtypes
| Radioligand | Receptor Subtype | Preparation | Ki (nM) |
| [3H]Nicotine | α4β2* | Rat brain membranes | 0.27 |
| [3H]Epibatidine | α3-containing | SH-SY5Y cell membranes | 20 (IC50) |
| [125I]α-Bungarotoxin | α7 | Rat brain membranes | 2790 |
| [125I]α-Bungarotoxin | α1β1δγ | TE671 cell membranes | 990 |
| Data from Sharples et al., 2000.[1] |
Table 2: Functional Activity of (±)-UB-165 at various nAChR Subtypes
| Assay | Receptor Subtype | Preparation | EC50 (nM) | Relative Efficacy |
| [3H]Dopamine Release | Mixed | Rat striatal synaptosomes | 88 | 0.2 (compared to epibatidine) |
| 86Rb+ Efflux | α4β2* | Rat thalamic synaptosomes | >1000 | Very weak partial agonist |
| Inward Current | Human α2β4 | Xenopus oocytes | 50 | - |
| Inward Current | Human α3β2 | Xenopus oocytes | 3900 | - |
| Inward Current | Human α3β4 | Xenopus oocytes | 270 | - |
| Inward Current | Human α4β2 | Xenopus oocytes | No significant current | - |
| Inward Current | Human α4β4 | Xenopus oocytes | 50 | - |
| Inward Current | Human α7 | Xenopus oocytes | 6900 | - |
| Intracellular Ca2+ Increase | Native α3-containing | SH-SY5Y cells | 1000 | Similar to anatoxin-a |
| Data from Sharples et al., 2000.[1] |
Pharmacokinetic Data
There is no publicly available information on the pharmacokinetics (Absorption, Distribution, Metabolism, Excretion, and Half-life) of UB-165.
Synthesis
A detailed, step-by-step protocol for the synthesis of UB-165 fumarate is not publicly available. However, the synthesis of the core 9-azabicyclo[4.2.1]nonane ring system and related analogs has been described in the scientific literature, often involving multi-step sequences. One key step in the synthesis of related compounds involves a palladium-catalyzed Stille or Suzuki cross-coupling reaction to introduce the pyridyl moiety.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize UB-165, based on the procedures described by Sharples et al. (2000)[1] and general laboratory protocols.
Radioligand Competition Binding Assay
This protocol is for determining the binding affinity (Ki) of UB-165 for a specific nAChR subtype using a radiolabeled ligand.
Materials:
-
Tissue or cell preparation expressing the nAChR of interest
-
Radioligand specific for the receptor subtype
-
Unlabeled UB-165
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled competing ligand for non-specific binding determination
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate or individual tubes, add the following in order:
-
Assay buffer
-
A range of concentrations of UB-165.
-
A fixed concentration of the radioligand.
-
Membrane preparation.
-
For total binding, omit UB-165.
-
For non-specific binding, add a high concentration of an unlabeled competing ligand instead of UB-165.
-
-
Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes at 4°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the UB-165 concentration.
-
Determine the IC50 value (the concentration of UB-165 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[3H]-Dopamine Release from Striatal Synaptosomes
This protocol measures the ability of UB-165 to stimulate the release of pre-loaded [3H]-dopamine from isolated nerve terminals (synaptosomes).
Materials:
-
Rat striatal tissue
-
Sucrose buffer
-
Percoll gradient solutions
-
[3H]-Dopamine
-
Krebs-Ringer buffer
-
UB-165
-
Superfusion system
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Dissect and homogenize rat striata in ice-cold sucrose buffer.
-
Centrifuge the homogenate to obtain a crude synaptosomal pellet.
-
Purify the synaptosomes by centrifugation on a Percoll gradient.
-
-
Loading with [3H]-Dopamine: Incubate the purified synaptosomes with [3H]-dopamine in Krebs-Ringer buffer to allow for uptake into the nerve terminals.
-
Superfusion:
-
Trap the loaded synaptosomes on filters in a superfusion chamber.
-
Continuously perfuse the synaptosomes with Krebs-Ringer buffer to establish a stable baseline of [3H]-dopamine release.
-
-
Stimulation: Switch to a buffer containing a known concentration of UB-165 for a short period (e.g., 2 minutes) to stimulate release.
-
Fraction Collection: Collect the superfusate in fractions throughout the experiment.
-
Counting: Measure the radioactivity in each collected fraction and in the synaptosomes remaining on the filter at the end of the experiment using a scintillation counter.
-
Data Analysis:
-
Calculate the fractional release of [3H]-dopamine for each fraction (radioactivity in the fraction as a percentage of the total radioactivity present at the start of that fraction).
-
Plot the fractional release against time to visualize the stimulation of release by UB-165.
-
Construct a dose-response curve by stimulating with a range of UB-165 concentrations and determine the EC50 value.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to measure the electrophysiological response (inward currents) of specific nAChR subtypes expressed in Xenopus oocytes to UB-165.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the nAChR subunits of interest
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and recording setup
-
Recording chamber
-
Recording solution (e.g., ND96)
-
UB-165
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Recording Setup:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
-
Voltage Clamp: Clamp the membrane potential of the oocyte at a holding potential (e.g., -60 mV).
-
Drug Application: Apply different concentrations of UB-165 to the oocyte via the perfusion system.
-
Data Acquisition: Record the inward currents elicited by the application of UB-165.
-
Data Analysis:
-
Measure the peak amplitude of the inward current at each UB-165 concentration.
-
Construct a dose-response curve by plotting the current amplitude against the logarithm of the UB-165 concentration.
-
Determine the EC50 value for UB-165 at the expressed nAChR subtype.
-
Conclusion
UB-165 (fumarate) is a well-characterized nAChR agonist with a distinct subtype selectivity profile. Its ability to act as a full agonist at α3β2 nAChRs and a weak partial agonist at α4β2* nAChRs makes it an invaluable pharmacological tool for elucidating the specific functions of these receptor subtypes in the brain and other tissues. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing UB-165 in their investigations.
References
An In-depth Technical Guide to UB-165 (Fumarate): Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
UB-165 (fumarate) is a potent and subtype-selective nicotinic acetylcholine receptor (nAChR) agonist. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for key experimental assays are provided, along with a summary of its binding affinity and functional activity at various nAChR subtypes. Furthermore, the downstream signaling pathways initiated by UB-165 are illustrated to elucidate its mechanism of action. This guide is intended to serve as a valuable resource for researchers in neuroscience and drug development.
Chemical Structure and Physicochemical Properties
UB-165 is a hybrid molecule derived from the structures of two other potent nicotinic agonists, epibatidine and anatoxin-a. The fumarate salt form is commonly used in research.
Chemical Name: (1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene fumarate[1]
Table 1: Chemical Identifiers and Properties of UB-165 (fumarate)
| Property | Value | Reference |
| CAS Number | 200432-86-6 | [1][2] |
| Molecular Formula | C₁₃H₁₅ClN₂·C₄H₄O₄ | [1] |
| Molecular Weight | 350.8 g/mol | [2][3] |
| Canonical SMILES | C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | [2] |
| Solubility | Soluble to 100 mM in water with gentle warming. Also soluble at <35.08mg/ml in H₂O. | [1][2] |
| Purity | ≥98% | [2] |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. | [2] |
Pharmacological Properties
UB-165 is a subtype-selective nicotinic agonist, demonstrating distinct affinities and functional activities at different nAChR subtypes. It is a full agonist at α3β2-containing nAChRs and a very weak partial agonist at α4β2-containing nAChRs.[4]
Binding Affinity
The binding affinity of UB-165 has been characterized through competitive binding assays using radiolabeled ligands.
Table 2: Binding Affinity (Ki) of UB-165 at Various nAChR Subtypes
| nAChR Subtype | Ki (nM) | Reference |
| α4β2 | 0.27 | [4] |
| α3 | 20 (IC₅₀) | [4] |
| α7 | 2790 | [4] |
| α1β1δε (muscle) | 990 | [4] |
Functional Activity
Functional studies have elucidated the agonist/antagonist profile of UB-165 at different nAChR subtypes.
Table 3: Functional Activity of UB-165
| Assay | Receptor Subtype | Activity | EC₅₀ (nM) | Relative Efficacy | Reference |
| Dopamine Release (rat striatal synaptosomes) | Mixed nAChRs | Agonist | 88 | 0.2 (compared to epibatidine) | [4] |
| ⁸⁶Rb⁺ Efflux (thalamic synaptosomes) | α4β2* | Very weak partial agonist | - | - | [4] |
| Inward Currents (Xenopus oocytes) | α3β2 | Full Agonist | - | - | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of UB-165.
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of UB-165 for nAChR subtypes.
Objective: To determine the inhibition constant (Ki) of UB-165 for a specific nAChR subtype.
Materials:
-
Tissue homogenate or cell membranes expressing the nAChR subtype of interest.
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine, [³H]cytisine).
-
UB-165 (fumarate) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of UB-165 in binding buffer.
-
In a microcentrifuge tube, add the tissue homogenate/cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either buffer (for total binding), a saturating concentration of a known nAChR ligand (for non-specific binding), or a specific concentration of UB-165.
-
Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the UB-165 concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
⁸⁶Rb⁺ Efflux Assay (Functional Assay)
This assay measures the functional activity of UB-165 at ion channel-linked nAChRs by monitoring the efflux of radioactive rubidium (a potassium analog).
Objective: To assess the ability of UB-165 to activate nAChR ion channels.
Materials:
-
Cells or synaptosomes expressing the nAChR subtype of interest.
-
⁸⁶RbCl (radioactive rubidium chloride).
-
Loading buffer (e.g., cell culture medium or Krebs-Ringer buffer).
-
Assay buffer (e.g., Krebs-Ringer buffer).
-
UB-165 (fumarate) at various concentrations.
-
Lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation counter.
Procedure:
-
Culture cells in multi-well plates until they reach a suitable confluency.
-
Load the cells with ⁸⁶Rb⁺ by incubating them in loading buffer containing ⁸⁶RbCl for a specified period (e.g., 2-4 hours).
-
Wash the cells multiple times with assay buffer to remove extracellular ⁸⁶Rb⁺.
-
Add assay buffer containing different concentrations of UB-165 to the cells and incubate for a short period (e.g., 2-5 minutes).
-
Collect the supernatant (assay buffer), which contains the effused ⁸⁶Rb⁺.
-
Lyse the cells with lysis buffer to release the remaining intracellular ⁸⁶Rb⁺.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of UB-165.
-
Plot the percentage of efflux against the logarithm of the UB-165 concentration to generate a dose-response curve and determine the EC₅₀ and maximal efficacy.
[³H]Dopamine Release Assay
This assay is used to investigate the effect of UB-165 on neurotransmitter release from presynaptic terminals.
Objective: To measure the UB-165-evoked release of [³H]dopamine from synaptosomes.
Materials:
-
Rat striatal tissue.
-
Sucrose buffer for homogenization.
-
[³H]Dopamine.
-
Krebs-Ringer buffer.
-
UB-165 (fumarate) at various concentrations.
-
Perfusion system or multi-well plates.
-
Scintillation counter.
Procedure:
-
Prepare synaptosomes from fresh rat striatal tissue by homogenization and differential centrifugation.
-
Load the synaptosomes with [³H]dopamine by incubating them in Krebs-Ringer buffer containing the radiolabel.
-
Wash the synaptosomes to remove excess unincorporated [³H]dopamine.
-
Aliquot the loaded synaptosomes into a perfusion system or multi-well plates.
-
Stimulate the synaptosomes with different concentrations of UB-165 for a defined period.
-
Collect the superfusate or supernatant, which contains the released [³H]dopamine.
-
Lyse the remaining synaptosomes to determine the amount of [³H]dopamine that was not released.
-
Measure the radioactivity in the collected fractions and the synaptosome lysate using a scintillation counter.
-
Calculate the fractional release of [³H]dopamine for each condition.
-
Plot the fractional release against the logarithm of the UB-165 concentration to determine the EC₅₀ and maximal efficacy.
Signaling Pathways
Activation of nAChRs by agonists like UB-165 leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling events.
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 86Rb+ Efflux Mediated by α4β2*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Novel Nicotinic Acetylcholine Receptor Agonist UB-165: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the novel compound UB-165, a potent nicotinic acetylcholine receptor (nAChR) agonist. UB-165, a hybrid molecule of epibatidine and anatoxin-a, has demonstrated significant subtype selectivity, acting as a full agonist at the α3β2 nAChR isoform and a partial agonist at the α4β2* nAChR isoform. This whitepaper details the discovery of UB-165, its pharmacological characterization, a representative synthetic route, and its modulation of key signaling pathways. All quantitative data are presented in tabular format for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the compound's mechanism of action and experimental evaluation.
Discovery and Pharmacological Profile
The discovery of UB-165 emerged from research aimed at developing novel nicotinic ligands with improved subtype selectivity to better understand the physiological roles of different nAChR subtypes. UB-165 was designed as a hybrid of two potent nicotinic agonists, (±)-epibatidine and (±)-anatoxin-a.
Receptor Binding Affinity
UB-165 exhibits high affinity for neuronal nAChRs, with a notable preference for the α4β2* subtype. The binding affinities (Ki) of (±)-UB-165 for various nAChR subtypes are summarized in Table 1. For comparison, data for the parent compounds, (±)-epibatidine and (±)-anatoxin-a, are also included.
| Radioligand | nAChR Subtype | (±)-UB-165 Ki (nM) | (±)-Epibatidine Ki (nM) | (±)-Anatoxin-a Ki (nM) |
| [³H]-Nicotine | α4β2* | 0.27 ± 0.05 | 0.02 ± 0.005 | 1.25 ± 0.20 |
| [³H]-Epibatidine | chicken α4β2 | 0.23 ± 0.03 | 0.01 ± 0.001 | 0.54 ± 0.07 |
| [¹²⁵I]-α-Bungarotoxin | α7 | 2790 ± 340 | 110 ± 10 | 1.1 ± 0.1 |
| [¹²⁵I]-α-Bungarotoxin | muscle | 990 ± 120 | 12 ± 1 | 0.4 ± 0.05 |
Table 1: Affinity of (±)-UB-165 and parent compounds for various nAChR subtypes. Data extracted from Sharples et al., 2000.[1][2]
Functional Activity
UB-165 has been characterized as a full agonist at the α3β2 nAChR subtype and a very weak partial agonist at the α4β2* nAChR subtype. This functional selectivity is evident in its ability to stimulate dopamine release from rat striatal synaptosomes, a process mediated by both α3β2* and α4β2* nAChRs. The functional potency (EC50) and efficacy of (±)-UB-165 in stimulating [³H]-dopamine release are presented in Table 2.
| Compound | EC50 (nM) | Relative Efficacy |
| (±)-UB-165 | 88 | 0.2 |
| (±)-Epibatidine | 2.4 | 1 |
| (±)-Anatoxin-a | 134 | 0.4 |
Table 2: Functional activity of (±)-UB-165 in stimulating [³H]-dopamine release from rat striatal synaptosomes. Data extracted from Sharples et al., 2000.[1][2]
Synthesis of UB-165
The original synthesis of UB-165 was reported by Wright et al. in 1997. While this specific publication could not be retrieved for this whitepaper, a representative synthetic approach for analogous 9-azabicyclo[4.2.1]nonane derivatives is presented below. The synthesis of such bicyclic systems often involves cycloaddition reactions to construct the core azabicyclic framework, followed by functional group manipulations to introduce the desired substituents.
Representative Synthetic Scheme
A plausible synthetic route to UB-165 would likely involve a [4+3] cycloaddition reaction between a protected pyrrole and an appropriate dienophile to form the 9-azabicyclo[4.2.1]nonane core. This would be followed by the introduction of the 6-chloropyridin-3-yl moiety via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of UB-165, adapted from Sharples et al., 2000.[1][2]
Competition Binding Assays
-
Preparation of Rat Brain Membranes: Whole rat brains (minus cerebellum) are homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 15 minutes. The resulting pellet is resuspended in the same buffer and incubated at 37°C for 5 minutes to remove endogenous acetylcholine. After a final centrifugation, the pellet is resuspended in assay buffer.
-
Assay: Aliquots of the membrane preparation are incubated with a fixed concentration of radioligand ([³H]-nicotine or [¹²⁵I]-α-bungarotoxin) and varying concentrations of UB-165 in a final volume of 250 µL.
-
Incubation: The mixture is incubated for 60 minutes at 21°C.
-
Termination: The reaction is terminated by rapid filtration through Whatman GF/B filters, followed by three washes with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM nicotine). Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
[³H]-Dopamine Release from Striatal Synaptosomes
-
Synaptosome Preparation: Rat striata are homogenized in 0.32 M sucrose. The homogenate is centrifuged at 1,000 x g for 10 minutes. The supernatant is then centrifuged at 17,000 x g for 20 minutes to yield the P2 pellet, which is resuspended in Krebs-Ringer buffer.
-
Loading: Synaptosomes are incubated with [³H]-dopamine (50 nM) for 15 minutes at 37°C.
-
Superfusion: The loaded synaptosomes are layered onto a filter in a superfusion chamber and superfused with Krebs-Ringer buffer at a rate of 0.5 mL/min.
-
Stimulation: After a 45-minute washout period, the synaptosomes are stimulated for 2 minutes with buffer containing various concentrations of UB-165.
-
Fraction Collection: Fractions are collected every 2 minutes throughout the experiment.
-
Quantification: The radioactivity in each fraction and in the synaptosomes at the end of the experiment is determined by liquid scintillation counting.
-
Data Analysis: The amount of [³H]-dopamine release is expressed as a percentage of the total radioactivity present in the synaptosomes at the time of stimulation. EC50 values are determined from concentration-response curves.
Signaling Pathways
UB-165 exerts its effects by binding to and activating α3β2 and α4β2* nAChRs. These receptors are ligand-gated ion channels, and their activation leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of downstream signaling cascades.
α4β2 nAChR Signaling*
Activation of α4β2* nAChRs by UB-165 leads to an influx of Ca²⁺, which acts as a second messenger to trigger multiple intracellular signaling pathways. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for neuronal survival, synaptic plasticity, and gene expression.
α3β2 nAChR and Dopamine Release
UB-165 acts as a full agonist at presynaptic α3β2 nAChRs located on dopaminergic nerve terminals in the striatum. Activation of these receptors leads to membrane depolarization, which in turn opens voltage-gated Ca²⁺ channels (VGCCs). The resulting influx of Ca²⁺ triggers the fusion of synaptic vesicles containing dopamine with the presynaptic membrane, leading to the release of dopamine into the synaptic cleft.
References
UB-165 (fumarate): A Technical Guide to its Selectivity for nAChR α3β2 and α4β2* Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
UB-165 (fumarate) is a novel nicotinic acetylcholine receptor (nAChR) agonist, developed as a hybrid molecule of epibatidine and anatoxin-a. Its unique pharmacological profile, characterized by a distinct selectivity and efficacy at different nAChR subtypes, makes it a valuable tool for dissecting the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the selectivity of UB-165 for the α3β2 and α4β2* nAChR subtypes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key findings regarding the potency and efficacy of UB-165 at nAChR subtypes, primarily based on the seminal work of Sharples et al. (2000).
Table 1: Potency of Nicotinic Agonists in Stimulating [³H]-Dopamine Release from Rat Striatal Synaptosomes
| Agonist | EC₅₀ (nM) |
| (±)-Epibatidine | 2.4 ± 0.4 |
| (±)-UB-165 | 88 ± 18 |
| (±)-Anatoxin-a | 134 ± 26 |
| (-)-Nicotine | 1595 ± 377 |
Data are presented as mean ± SEM.[1]
Table 2: Inhibition of Agonist-Evoked [³H]-Dopamine Release by α-Conotoxin-MII
| Agonist (Concentration) | % Inhibition by α-Conotoxin-MII (100 nM) |
| (±)-Epibatidine (100 nM) | 48 |
| (±)-UB-165 (1 µM) | 88 |
| (±)-Anatoxin-a (1 µM) | 56 |
This data suggests that UB-165 has a limited effect on the α-conotoxin-MII-insensitive nAChR subtype, which is predominantly the α4β2 subtype in this preparation.[1]*
Table 3: Functional Activity of UB-165 at Recombinant Human nAChRs Expressed in Xenopus Oocytes
| nAChR Subtype | (±)-UB-165 EC₅₀ (µM) | Efficacy |
| α4β2 | >10 | Very low |
| α3β2 | 3.9 | Full agonist |
Efficacy is relative to the maximal response elicited by a saturating concentration of acetylcholine.[1]
Table 4: Functional Activity of UB-165 in SH-SY5Y Human Neuroblastoma Cells
| Assay | Agonist | Observation |
| Fura-2 Calcium Imaging | (±)-UB-165 | Increase in intracellular Ca²⁺ |
| (±)-Anatoxin-a | Similar increase in intracellular Ca²⁺ |
SH-SY5Y cells endogenously express a high proportion of α3-containing nAChRs. The response to UB-165 was blocked by mecamylamine, a non-selective nAChR antagonist.[1]
Experimental Protocols
[³H]-Dopamine Release from Rat Striatal Synaptosomes
This assay measures the ability of a compound to stimulate the release of pre-loaded radiolabeled dopamine from isolated nerve terminals (synaptosomes).
-
Synaptosome Preparation:
-
Rat striata are homogenized in ice-cold 0.32 M sucrose.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris.
-
The supernatant is then centrifuged at 17,000 x g for 20 minutes to pellet the crude synaptosomal fraction.
-
The pellet is resuspended in a physiological buffer.
-
-
Dopamine Loading:
-
Synaptosomes are incubated with [³H]-dopamine (e.g., 50 nM) in the presence of a monoamine oxidase inhibitor (e.g., pargyline) to prevent dopamine degradation.
-
Incubation is typically carried out at 37°C for 10 minutes.
-
-
Release Assay:
-
The loaded synaptosomes are washed to remove excess [³H]-dopamine and then superfused with a physiological buffer at 37°C.
-
Fractions of the superfusate are collected at regular intervals (e.g., every 3 minutes).
-
After establishing a stable baseline of spontaneous [³H]-dopamine efflux, the synaptosomes are exposed to the test compound (e.g., UB-165) for a short period (e.g., 2 minutes).
-
In antagonist studies, the antagonist (e.g., α-conotoxin-MII) is added to the superfusion buffer prior to and during the agonist challenge.
-
The radioactivity in the collected fractions and in the synaptosomes at the end of the experiment is determined by liquid scintillation counting.
-
The amount of [³H]-dopamine released is expressed as a percentage of the total radioactivity present in the synaptosomes at the start of the stimulation period.
-
⁸⁶Rb⁺ Efflux from Thalamic Synaptosomes
This assay is a functional measure of nAChR activation, particularly for the α4β2* subtype, which is highly expressed in the thalamus. ⁸⁶Rb⁺ is used as a tracer for K⁺, and its efflux through the activated nAChR ion channel is measured.
-
Synaptosome Preparation:
-
Similar to the dopamine release assay, using rat thalamus as the tissue source.
-
-
⁸⁶Rb⁺ Loading:
-
Synaptosomes are incubated with ⁸⁶RbCl (e.g., 1 µCi/mL) in a physiological buffer at 37°C for 30 minutes.
-
-
Efflux Assay:
-
Loaded synaptosomes are washed and superfused with a non-radioactive buffer.
-
Fractions are collected to measure basal efflux.
-
Synaptosomes are then stimulated with the test agonist.
-
The radioactivity in the collected fractions is measured.
-
The rate of ⁸⁶Rb⁺ efflux is calculated and expressed as a percentage of the total radioactivity in the synaptosomes.
-
Two-Electrode Voltage Clamp Recording in Xenopus Oocytes
This electrophysiological technique allows for the functional characterization of specific nAChR subtypes expressed in a controlled environment.
-
Oocyte Preparation and Injection:
-
Oocytes are surgically removed from Xenopus laevis frogs and defolliculated.
-
cRNA encoding the desired human nAChR subunits (e.g., α3 and β2, or α4 and β2) is injected into the oocytes.
-
Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a physiological saline solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Agonists are applied to the oocyte via the perfusion system.
-
The resulting inward currents, carried by Na⁺ and Ca²⁺ ions flowing through the activated nAChR channels, are recorded.
-
Dose-response curves are generated by applying a range of agonist concentrations.
-
Fura-2 Calcium Imaging in SH-SY5Y Cells
This technique measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to nAChR activation in a human neuroblastoma cell line that endogenously expresses nAChRs, predominantly of the α3 subtype.
-
Cell Culture:
-
SH-SY5Y cells are grown in a suitable culture medium until they reach the desired confluency.
-
-
Fura-2 Loading:
-
Cells are incubated with the cell-permeant ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM) in a physiological buffer at 37°C for 30-60 minutes.
-
Intracellular esterases cleave the AM ester group, trapping the Fura-2 in the cells.
-
-
Calcium Imaging:
-
The cells are washed to remove extracellular Fura-2 AM and placed on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
The cells are alternately excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and the emission is collected at ~510 nm.
-
A baseline fluorescence ratio (340/380) is established.
-
The test agonist is then added to the cells, and the change in the fluorescence ratio is recorded over time.
-
An increase in the 340/380 ratio indicates an increase in intracellular calcium concentration.
-
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Signaling pathways of UB-165 at α4β2* and α3β2 nAChRs.
Caption: Overview of key experimental workflows.
Conclusion
UB-165 (fumarate) exhibits a distinct selectivity profile for nAChR subtypes, acting as a full agonist at the α3β2 subtype and a weak partial agonist at the α4β2* subtype. This differential activity makes it an invaluable pharmacological tool for distinguishing the functional roles of these two important nAChR subtypes in the central nervous system. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and target nicotinic acetylcholine receptors.
References
In-Vitro Characterization of UB-165 (Fumarate) Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro characterization of UB-165 (fumarate), a potent nicotinic acetylcholine receptor (nAChR) agonist. UB-165, a hybrid of epibatidine and anatoxin-a, exhibits selectivity for different nAChR subtypes, making it a valuable tool for neuroscience research. This document details its binding affinity, experimental protocols for its characterization, and its role in relevant signaling pathways.
Quantitative Binding Affinity and Potency of UB-165
UB-165 demonstrates a high affinity for nicotinic acetylcholine receptors, with a notable selectivity profile across various subtypes. The following tables summarize the key binding and functional parameters of UB-165, facilitating a comparative analysis of its activity.
| Parameter | Value | Receptor/Tissue | Reference |
| Ki | 0.27 nM | Nicotine Binding Sites in Rat Brain |
Table 1: Competitive Binding Affinity of UB-165
| Receptor Subtype | EC50 | Assay Type | Cell/Tissue System | Reference |
| α4β4 nAChR | 0.05 µM | Inward Current Activation | Xenopus oocytes | [1] |
| α2β4 nAChR | 0.05 µM | Inward Current Activation | Xenopus oocytes | [1] |
| α3β4 nAChR | 0.27 µM | Inward Current Activation | Xenopus oocytes | [1] |
| α3β2 nAChR | 3.9 µM | Inward Current Activation | Xenopus oocytes | [1] |
| α7 nAChR | 6.9 µM | Inward Current Activation | Xenopus oocytes | [1] |
| Striatal Synaptosomes | 88 nM | [3H]-Dopamine Release | Rat Striatal Synaptosomes | [1] |
Table 2: Functional Potency (EC50) of UB-165 at various nAChR subtypes
UB-165 acts as a full agonist at the α3β2 nAChR isoform and a partial agonist at the α4β2* isoform. It is noteworthy that (±)-UB-165 did not elicit significant currents from oocytes expressing α4β2 or α2β2 nAChRs, indicating low efficacy at these particular subunit combinations[1].
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the in-vitro binding affinity and functional activity of UB-165.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the determination of the binding affinity (Ki) of UB-165 for nAChRs using a competitive radioligand binding assay with [3H]-nicotine.
1. Membrane Preparation:
-
Rat brain tissue is homogenized in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, supplemented with a protease inhibitor cocktail).
-
The homogenate undergoes a low-speed centrifugation (1,000 x g for 3 minutes) to remove large debris.
-
The resulting supernatant is then centrifuged at a higher speed (20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in a buffer containing 10% sucrose as a cryoprotectant, aliquoted, and stored at -80°C until use.
-
Protein concentration of the membrane preparation is determined using a suitable method, such as the Pierce® BCA assay[2].
2. Binding Assay:
-
The assay is performed in a 96-well plate format with a final volume of 250 µL per well.
-
On the day of the assay, the frozen membrane preparation is thawed and resuspended in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[2].
-
Each well contains:
-
150 µL of the membrane preparation (typically 50 - 120 µg of protein for tissue preparations)[2].
-
50 µL of various concentrations of UB-165 (fumarate) or buffer (for total binding).
-
50 µL of a fixed concentration of [3H]-nicotine.
-
-
To determine non-specific binding, a separate set of wells is included containing a high concentration of a competing non-radiolabeled ligand (e.g., unlabeled nicotine).
-
The plate is incubated for 60 minutes at 30°C with gentle agitation to reach equilibrium[2].
3. Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through 0.3% polyethyleneimine (PEI) pre-soaked glass fiber filters (e.g., GF/C filters) using a 96-well cell harvester. This separates the bound from free radioligand.
-
The filters are washed four times with ice-cold wash buffer to remove any unbound radioligand.
-
The filters are then dried for 30 minutes at 50°C[2].
-
A scintillation cocktail is added to the dried filters, and the radioactivity is quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of UB-165.
-
The concentration of UB-165 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Functional Assay: Two-Electrode Voltage Clamp in Xenopus Oocytes
This protocol describes the method for assessing the functional activity of UB-165 as an agonist at different nAChR subtypes expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA encoding the desired human nAChR α and β subunits are injected into the oocytes.
-
The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes filled with 3M KCl, one for voltage clamping and the other for current recording.
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
3. Drug Application and Data Acquisition:
-
A baseline current is established.
-
UB-165 at various concentrations is applied to the oocyte via the perfusion system.
-
The inward current elicited by the activation of nAChRs is recorded.
-
A washout period with the standard saline solution is performed between applications of different drug concentrations.
4. Data Analysis:
-
The peak current response at each UB-165 concentration is measured.
-
The concentration-response curve is plotted, and the EC50 value (the concentration of UB-165 that produces 50% of the maximal response) is determined using non-linear regression analysis.
Signaling Pathway
UB-165, by acting as an agonist at presynaptic nAChRs on dopaminergic terminals in the striatum, stimulates the release of dopamine[1]. This modulation of neurotransmitter release is a key aspect of its mechanism of action.
Caption: UB-165 Signaling Pathway.
This guide provides a foundational understanding of the in-vitro characterization of UB-165. For further, more specific applications, the protocols described herein can be adapted and optimized. The provided data and methodologies serve as a valuable resource for researchers investigating the pharmacology of nicotinic acetylcholine receptors.
References
The Role of UB-165 in Modulating Striatal Dopamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UB-165, a novel nicotinic acetylcholine receptor (nAChR) agonist, has emerged as a critical tool in dissecting the complex mechanisms governing dopamine release in the striatum. This technical guide provides an in-depth analysis of UB-165, a hybrid molecule of anatoxin-a and epibatidine, and its selective actions on nAChR subtypes. Through a comprehensive review of its pharmacological profile, this document elucidates the pivotal role of the α4β2* nAChR subtype in the presynaptic modulation of striatal dopamine. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrammatic representations to facilitate a deeper understanding of UB-165's mechanism of action.
Introduction
The modulation of dopamine release in the striatum by presynaptic nAChRs is a fundamental process in reward, cognition, and motor control. The heterogeneity of these receptors on dopaminergic terminals has presented a significant challenge in understanding their precise roles. UB-165, with its unique subtype selectivity, has proven instrumental in differentiating the contributions of various nAChR subtypes.[1][2][3][4][5] This document serves as a comprehensive resource on the pharmacological and functional characteristics of UB-165, with a specific focus on its impact on striatal dopamine neurotransmission.
Pharmacological Profile of UB-165
UB-165 is a synthetic compound that acts as a full agonist at the α3β2 nAChR isoform and a partial agonist at the α4β2* nAChR isoform.[6] Its unique pharmacological profile allows for the functional dissection of these two major nAChR subtypes involved in dopamine release.
Receptor Binding Affinity
UB-165 exhibits a distinct binding affinity for different nAChR subtypes. The following table summarizes the inhibition constants (Ki) of UB-165 and related compounds for various nAChR subtypes.
| Compound | Receptor Subtype | Ki (nM) |
| (±)-UB-165 | α4β2 | 0.27 |
| α3-containing (SH-SY5Y cells) | - | |
| α7 (α-Bgt binding) | 2790 | |
| Muscle-type | 990 | |
| (±)-Epibatidine | α4β2 | 0.02 |
| (±)-Anatoxin-a | α4β2* | 1.25 |
Data sourced from Sharples et al., 2000.[1][4]
Functional Activity at nAChR Subtypes
The functional activity of UB-165 varies significantly between nAChR subtypes, a property that has been exploited to understand their respective roles in dopamine release.
| Assay | nAChR Subtype | Agonist | EC50 (nM) | Relative Efficacy |
| [3H]-Dopamine Release from Striatal Synaptosomes | Mixed population | (±)-UB-165 | 88 | 0.2 |
| (±)-Epibatidine | 2.4 | 1 | ||
| (±)-Anatoxin-a | 134 | 0.4 | ||
| 86Rb+ Efflux from Thalamic Synaptosomes | α4β2 * | (±)-UB-165 | - | Very weak partial agonist |
| Intracellular Ca2+ Increase in SH-SY5Y cells | α3-containing | (±)-UB-165 | 154 | Similar to (±)-anatoxin-a |
| (±)-Anatoxin-a | 530 | - |
Data sourced from Sharples et al., 2000.[1][2][3][4][5]
Modulation of Striatal Dopamine Release
The primary utility of UB-165 in neuropharmacology lies in its ability to differentiate the roles of α4β2* and α3β2 nAChRs in mediating striatal dopamine release.
Differential Agonist-Evoked Dopamine Release
Studies using rat striatal synaptosomes have demonstrated that nicotinic agonists stimulate the release of [3H]-dopamine. The efficacy of this release varies between agonists, with (±)-epibatidine being the most efficacious, followed by (±)-anatoxin-a, and then (±)-UB-165, which is significantly less efficacious.[1][4]
Dissecting nAChR Subtype Contributions with α-Conotoxin-MII
The selective α3β2 nAChR antagonist, α-conotoxin-MII, has been instrumental in delineating the contributions of different nAChR subtypes to dopamine release.
| Agonist | % Inhibition of Dopamine Release by α-Conotoxin-MII |
| (±)-UB-165 | 88% |
| (±)-Epibatidine | 48% |
| (±)-Anatoxin-a | 56% |
Data sourced from Sharples et al., 2000.[1][2][3][4][5]
The near-complete blockade of UB-165-evoked dopamine release by α-conotoxin-MII strongly suggests that UB-165 acts primarily through the α3β2 nAChR subtype to elicit this effect.[1][4] Conversely, the partial inhibition of epibatidine- and anatoxin-a-evoked release indicates that these agonists also act on an α-conotoxin-MII-insensitive nAChR subtype, which is hypothesized to be the α4β2* subtype.[1][2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental procedures discussed in this guide.
Caption: Signaling pathway of nAChR-mediated dopamine release.
Caption: Workflow for [3H]-dopamine release assay from striatal synaptosomes.
Experimental Protocols
Preparation of Striatal Synaptosomes
-
Tissue Dissection: Striata from adult male Sprague-Dawley rats are rapidly dissected and placed in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).
-
Homogenization: The tissue is homogenized in the sucrose buffer using a Dounce homogenizer.
-
Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at 12,000 x g for 20 minutes to pellet the crude synaptosomal fraction.
-
Resuspension: The synaptosomal pellet is resuspended in a physiological salt solution.
[3H]-Dopamine Release Assay
-
Loading: Synaptosomes are incubated with [3H]-dopamine (e.g., 50 nM) for 15 minutes at 37°C to allow for uptake.
-
Perfusion: The loaded synaptosomes are then transferred to a perfusion system and continuously washed with physiological salt solution.
-
Stimulation: After a stable baseline is established, the synaptosomes are stimulated with a nicotinic agonist (e.g., UB-165) for a defined period. In antagonist studies, the antagonist (e.g., α-conotoxin-MII) is pre-incubated before agonist stimulation.
-
Fraction Collection: Perfusate fractions are collected at regular intervals throughout the experiment.
-
Quantification: The amount of [3H]-dopamine in each fraction is determined by liquid scintillation spectrometry. The release is expressed as a percentage of the total radioactivity present in the synaptosomes at the start of the stimulation period.
Radioligand Binding Assays
-
Membrane Preparation: Brain regions of interest (e.g., striatum, thalamus) are homogenized, and crude membrane fractions are prepared by differential centrifugation.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-nicotine or [3H]-epibatidine) and varying concentrations of the competing unlabeled ligand (e.g., UB-165) in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Inhibition constants (Ki) are calculated from the IC50 values (concentration of competing ligand that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Conclusion
UB-165 is a powerful pharmacological tool that has been pivotal in advancing our understanding of the role of nAChR subtypes in modulating striatal dopamine release. Its low efficacy at α4β2* nAChRs, coupled with its full agonism at α3β2 nAChRs, allows for the functional isolation of these receptor populations. The data conclusively demonstrate that while both α4β2* and α3β2 nAChRs contribute to the nicotinic potentiation of dopamine release, they are pharmacologically distinct. This detailed understanding is crucial for the development of novel therapeutic agents targeting the nicotinic cholinergic system for the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and nicotine addiction. The experimental protocols and data presented herein provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UB-165: a novel nicotinic agonist with subtype selectivity implicates the alpha4beta2* subtype in the modulation of dopamine release from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes | Journal of Neuroscience [jneurosci.org]
- 4. jneurosci.org [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. UB-165 - Wikipedia [en.wikipedia.org]
UB-165 (Fumarate): A Technical Guide for its Application as a Research Tool in Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
UB-165, a selective partial agonist for the α4β2* nicotinic acetylcholine receptor (nAChR), is emerging as a valuable research tool for investigating the pathophysiology and potential therapeutic interventions for neurodegenerative disorders. This technical guide provides an in-depth overview of UB-165, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in preclinical models of neurodegeneration. Quantitative data from relevant studies are summarized, and key signaling and experimental workflows are visualized to facilitate the design and implementation of future research.
Introduction to UB-165 (Fumarate)
UB-165 is a novel nicotinic agonist with a notable selectivity for the α4β2* subtype of nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are widely distributed in the central nervous system and are implicated in cognitive processes, neuroinflammation, and neuronal survival.[3][4][5] The selective activation of α4β2* nAChRs by UB-165 presents a promising avenue for dissecting the role of this specific receptor subtype in the complex pathology of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).
Mechanism of Action and Signaling Pathways
UB-165 exerts its effects by binding to and activating α4β2* nAChRs, leading to the modulation of downstream signaling cascades that are critical in neuronal function and survival. Activation of these receptors has been shown to be neuroprotective, to reduce neuroinflammation, and to enhance cognitive function in various preclinical models.[1][6][7][8]
Two key signaling pathways implicated in the effects of α4β2* nAChR activation are:
-
PI3K/Akt Pathway: Agonist binding to α4β2* nAChRs can trigger the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[9] This pathway is a central regulator of cell survival, promoting anti-apoptotic processes and protecting neurons from various insults.[9]
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical downstream target.[1][2][7][10] Activation of this pathway by α4β2* nAChR agonists has been shown to suppress neuroinflammatory responses by inhibiting the production of pro-inflammatory cytokines.[1][2][7][10]
Quantitative Data
The following tables summarize the key quantitative data for UB-165 and other relevant α4β2* nAChR agonists.
Table 1: In Vitro Pharmacological Profile of UB-165
| Parameter | Receptor Subtype | Value | Reference |
| EC50 (Dopamine Release) | α4β2* | 88 nM | [1] |
| EC50 (Receptor Activation) | α4β4 | 0.05 μM | [1] |
| α2β4 | 0.05 μM | [1] | |
| α3β4 | 0.27 μM | [1] | |
| α3β2 | 3.9 μM | [1] | |
| α7 | 6.9 μM | [1] | |
| Upregulation of α4β2 nAChRs | M10 cell line | 237 ± 47% above control | [1] |
Table 2: In Vivo Effects of α4β2 nAChR Agonists in Neurodegenerative Disease Models
| Agonist | Animal Model | Dosage and Administration | Key Findings | Reference |
| Nicotine | Ischemic Rats | Not specified | Improved cognitive impairment, suppressed neuroinflammation | [1][7] |
| Nicotine | Parkinson's Disease Models | Not specified | Protected against nigrostriatal damage | [6] |
| ABT-418 | Monkey Model of Working Memory | Iontophoresis | Improved working memory performance under distracting conditions | [11] |
| Nicotine | Thy1-aSyn Mouse Model (PD) | 0.4 mg/kg/h via osmotic minipump | Improved cognitive performance (Y-maze) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of UB-165 as a research tool. The following protocols are based on established methods for testing nicotinic agonists in models of neurodegenerative diseases.
In Vivo Administration of UB-165
Objective: To administer UB-165 to rodent models of neurodegenerative diseases.
Materials:
-
UB-165 (fumarate)
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., sterile saline, DMSO)
-
Osmotic minipumps (for chronic administration)
-
Syringes and needles for injection
Procedure:
-
Preparation of UB-165 Solution:
-
Determine the appropriate vehicle for UB-165 (fumarate) based on its solubility and the intended route of administration. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, sterile saline is often suitable.
-
Prepare a stock solution of UB-165 and dilute it to the desired final concentration immediately before use.
-
-
Administration Routes:
-
Intraperitoneal (i.p.) Injection: A common route for systemic administration. Inject into the lower quadrant of the abdomen, avoiding the midline. A typical dose for nicotine in rats is 0.20 mg/kg.[12]
-
Subcutaneous (s.c.) Injection: Injection into the loose skin over the back or flank.
-
Chronic Administration via Osmotic Minipumps: For long-term studies, osmotic minipumps can be surgically implanted subcutaneously to deliver a continuous and controlled dose of UB-165. A dosage of 0.4 mg/kg/h of nicotine has been used in mice.[4]
-
Assessment of Cognitive Function
Objective: To evaluate the effects of UB-165 on cognitive deficits in animal models of neurodegeneration.
Commonly Used Behavioral Tests:
-
Morris Water Maze (MWM): Assesses spatial learning and memory.[13] The test involves training an animal to find a hidden platform in a pool of water, using external cues for navigation.
-
Y-Maze: Evaluates spatial working memory based on the animal's natural tendency to explore novel arms of the maze.[4]
-
Novel Object Recognition (NOR) Test: Assesses recognition memory.[14] The test is based on the animal's innate preference to explore a novel object over a familiar one.
Evaluation of Neuroprotection and Neuroinflammation
Objective: To quantify the neuroprotective and anti-inflammatory effects of UB-165.
Methods:
-
Immunohistochemistry (IHC): To visualize and quantify markers of neuronal survival (e.g., NeuN), apoptosis (e.g., cleaved caspase-3), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the levels of pro-inflammatory and anti-inflammatory cytokines in brain tissue homogenates.
-
Western Blotting: To quantify the expression levels of key proteins in the PI3K/Akt and JAK2/STAT3 signaling pathways.
-
Positron Emission Tomography (PET) Imaging: Can be used to assess α4β2* nAChR occupancy in vivo using specific radiotracers.[15][16]
Conclusion
UB-165 (fumarate), as a selective α4β2* nAChR partial agonist, holds significant promise as a research tool for advancing our understanding of neurodegenerative disorders. Its ability to modulate key signaling pathways involved in neuronal survival and inflammation provides a targeted approach to investigate disease mechanisms and evaluate potential therapeutic strategies. The experimental protocols and data presented in this guide are intended to facilitate the effective use of UB-165 in preclinical research, ultimately contributing to the development of novel treatments for these debilitating diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinergic agonists regulate JAK2/STAT3 signaling to suppress endothelial cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic nicotine improves cognitive and social impairment in mice overexpressing wild type α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cholinergic agonists regulate JAK2/STAT3 signaling to suppress endothelial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Brain nicotinic acetylcholine receptor occupancy: effect of smoking a denicotinized cigarette. [scholars.duke.edu]
- 8. Nicotinic α4β2 Cholinergic Receptor Influences on Dorsolateral Prefrontal Cortical Neuronal Firing during a Working Memory Task | Journal of Neuroscience [jneurosci.org]
- 9. Nicotine - Wikipedia [en.wikipedia.org]
- 10. Pre-clinical Models Specifying Nicotinic Receptor Targets in Parkinson's Disease Neuroprotection | Parkinson's Disease [michaeljfox.org]
- 11. mdpi.com [mdpi.com]
- 12. callisto-science.org [callisto-science.org]
- 13. Modeling the early stages of Alzheimer’s disease by administering intracerebroventricular injections of human native Aβ oligomers to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. In vivo PET imaging of the α4β2 nicotinic acetylcholine receptor as a marker for brain inflammation after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. First-in-human PET quantification study of cerebral α4β2* nicotinic acetylcholine receptors using the novel specific radioligand (-)-[(18)F]Flubatine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of UB-165: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological profile of UB-165, a novel nicotinic acetylcholine receptor (nAChR) agonist. UB-165 is a hybrid molecule of epibatidine and anatoxin-a, demonstrating a unique profile as a partial agonist at the α4β2* nAChR subtype while acting as a full agonist at the α3β2 isoform.[1] This document is intended for researchers, scientists, and drug development professionals interested in the nuanced activity of this compound.
Core Pharmacological Characteristics
UB-165 exhibits a distinct pharmacological profile characterized by its subtype selectivity for neuronal nAChRs. It displays intermediate potency at α4β2* and α3-containing binding sites compared to its parent molecules.[2][3] Notably, UB-165 shows high discrimination for these subtypes over α7-type and muscle nAChRs.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for UB-165, including its binding affinity, potency, and efficacy at various nAChR subtypes.
Table 1: Binding Affinity of UB-165
| Receptor Subtype | Ligand | Kᵢ (nM) | Source |
| Nicotinic (rat brain) | [³H]nicotine | 0.27 |
Table 2: Potency (EC₅₀) and Efficacy (Eₘₐₓ) of UB-165 in Functional Assays
| Assay | Receptor Subtype | EC₅₀ (nM) | Relative Efficacy (Eₘₐₓ) | Source |
| [³H]Dopamine Release (rat striatal synaptosomes) | α4β2* and α3β2 | 88 | 0.2 (compared to epibatidine) | [2][3] |
| ⁸⁶Rb⁺ Efflux (thalamic synaptosomes) | α4β2* | - | <15% of epibatidine | [2][3] |
| Intracellular Ca²⁺ Increase (SH-SY5Y cells) | α3-containing | - | Similar to (±)-anatoxin-a | [2] |
| Upregulation of Nicotinic Binding Sites | α4β2 | 25.3 ± 17.7 | - | [2][3] |
| Oocyte Expression (human nAChR subunits) - α4β4 | α4β4 | 50 | - | [2] |
| Oocyte Expression (human nAChR subunits) - α2β4 | α2β4 | 50 | - | [2] |
| Oocyte Expression (human nAChR subunits) - α3β4 | α3β4 | 270 | - | [2] |
| Oocyte Expression (human nAChR subunits) - α3β2 | α3β2 | 3900 | - | [2] |
| Oocyte Expression (human nAChR subunits) - α7 | α7 | 6900 | - | [2] |
| Oocyte Expression (human nAChR subunits) - α4β2 | α4β2 | No significant current | - | [2] |
| Oocyte Expression (human nAChR subunits) - α2β2 | α2β2 | No significant current | - | [2] |
Experimental Protocols
The characterization of UB-165's pharmacological profile involved several key experimental methodologies, as detailed below.
Radioligand Binding Assays
To determine the binding affinity of UB-165, competitive binding assays were performed using rat brain homogenates and a radiolabeled ligand, such as [³H]nicotine. The assay measures the ability of UB-165 to displace the radioligand from nAChRs, allowing for the calculation of the inhibitory constant (Kᵢ).
Functional Assays
[³H]Dopamine Release from Rat Striatal Synaptosomes: This assay assesses the ability of UB-165 to stimulate dopamine release from presynaptic terminals in the striatum. Synaptosomes are prepared from rat striatal tissue and preloaded with [³H]dopamine. The release of the radiolabel is measured in the presence of varying concentrations of UB-165 to determine its potency (EC₅₀) and efficacy (Eₘₐₓ) in modulating dopamine release.[2][4]
⁸⁶Rb⁺ Efflux Assay from Thalamic Synaptosomes: This functional assay is a model for an α4β2* nAChR response.[2] Thalamic synaptosomes are loaded with ⁸⁶Rb⁺, a radioactive potassium analog. Activation of nAChRs by an agonist leads to an efflux of ⁸⁶Rb⁺, which is measured to quantify the functional activity of the compound. The low efficacy of UB-165 in this assay supports its characterization as a partial agonist at α4β2* nAChRs.[2][3]
Intracellular Calcium Imaging in SH-SY5Y Cells: The human neuroblastoma cell line SH-SY5Y endogenously expresses α3-containing nAChRs.[2] Changes in intracellular calcium concentrations ([Ca²⁺]ᵢ) in response to UB-165 application are measured using fluorescent calcium indicators. This assay provides a functional readout for the activity of UB-165 at native α3-containing nAChRs.[2]
Two-Electrode Voltage Clamp in Xenopus Oocytes: Xenopus oocytes are injected with cRNAs encoding specific human nAChR subunits to express functional receptors on their surface.[2] A two-electrode voltage clamp is used to measure the ion currents elicited by the application of UB-165, allowing for a detailed characterization of its activity at specific nAChR subunit combinations.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by UB-165 and the workflows of the experimental procedures used in its characterization.
Caption: UB-165 signaling at presynaptic α4β2* nAChRs leading to dopamine release.
Caption: Workflow for the [³H]Dopamine release assay.
Caption: Workflow for characterizing UB-165 at specific nAChR subtypes in Xenopus oocytes.
Conclusion
UB-165 presents a compelling pharmacological profile as a selective partial agonist of the α4β2* nAChR subtype. Its ability to modulate dopamine release, coupled with its distinct efficacy at different nAChR subtypes, makes it a valuable tool for dissecting the roles of these receptors in the central nervous system. The data and methodologies presented in this guide provide a solid foundation for further research and development of nAChR-targeted therapeutics.
References
- 1. UB-165 - Wikipedia [en.wikipedia.org]
- 2. jneurosci.org [jneurosci.org]
- 3. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes | Journal of Neuroscience [jneurosci.org]
Review of studies involving the nicotinic agonist UB-165
An In-depth Technical Review of the Nicotinic Agonist UB-165
This technical guide provides a comprehensive review of the available scientific literature on UB-165, a novel nicotinic acetylcholine receptor (nAChR) agonist. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows. The data presented is primarily derived from the pivotal study by Sharples et al. (2000), which characterized the pharmacological profile of UB-165.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of UB-165 in comparison to other well-known nicotinic agonists.
Table 1: Binding Affinity of UB-165 and Reference Nicotinic Agonists at Various nAChR Subtypes. [1][2][3][4]
| Agonist | Radioligand | Preparation | nAChR Subtype | Ki (nM) |
| (+/-)-UB-165 | [3H]-Nicotine | Rat brain membranes | α4β2 | 0.27 |
| (+/-)-Epibatidine | [3H]-Nicotine | Rat brain membranes | α4β2 | 0.03 |
| (+/-)-Anatoxin-a | [3H]-Nicotine | Rat brain membranes | α4β2* | 13 |
| (+/-)-UB-165 | [3H]-Epibatidine | M10 cells | chicken α4β2 | 0.12 |
| (+/-)-Epibatidine | [3H]-Epibatidine | M10 cells | chicken α4β2 | 0.02 |
| (+/-)-Anatoxin-a | [3H]-Epibatidine | M10 cells | chicken α4β2 | 2.5 |
| (+/-)-UB-165 | [125I]-α-Bungarotoxin | Rat brain membranes | α7 | >10,000 |
| (+/-)-Epibatidine | [125I]-α-Bungarotoxin | Rat brain membranes | α7 | >10,000 |
| (+/-)-Anatoxin-a | [125I]-α-Bungarotoxin | Rat brain membranes | α7 | 1,200 |
Data extracted from Sharples et al. (2000).
Table 2: Functional Activity of UB-165 and Reference Nicotinic Agonists on [3H]-Dopamine Release from Rat Striatal Synaptosomes. [1][2][3][4]
| Agonist | EC50 (nM) | Relative Efficacy (vs. Epibatidine) | % Inhibition by α-Conotoxin-MII |
| (+/-)-UB-165 | 88 | 0.2 | 88 |
| (+/-)-Epibatidine | 2.4 | 1 | 48 |
| (+/-)-Anatoxin-a | 134 | 0.4 | 56 |
Data extracted from Sharples et al. (2000).
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize UB-165.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of UB-165 for different nAChR subtypes.
-
Preparations:
-
Rat Brain Membranes: Used for assessing binding to α4β2* and α7 nAChR subtypes.
-
M10 Cells: A cell line expressing chicken α4β2 nAChRs.
-
-
Radioligands:
-
[3H]-Nicotine: To label α4β2* nAChRs.
-
[3H]-Epibatidine: To label chicken α4β2 nAChRs in M10 cells.
-
[125I]-α-Bungarotoxin: To label α7 nAChRs.
-
-
Method: Competition binding assays were performed by incubating the membrane or cell preparations with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled competitor (UB-165, epibatidine, or anatoxin-a). Non-specific binding was determined in the presence of a high concentration of a competing ligand (e.g., carbachol). The radioactivity bound to the membranes was measured, and the inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
[3H]-Dopamine Release from Rat Striatal Synaptosomes
-
Objective: To assess the functional potency and efficacy of UB-165 in stimulating dopamine release from presynaptic terminals.
-
Preparation: Synaptosomes (isolated nerve terminals) were prepared from the striatum of rat brains.
-
Method:
-
Striatal synaptosomes were pre-loaded with [3H]-dopamine.
-
The loaded synaptosomes were then superfused with a physiological buffer.
-
Agonists (UB-165, epibatidine, or anatoxin-a) were added to the superfusion buffer to stimulate [3H]-dopamine release.
-
In some experiments, the nAChR antagonist α-conotoxin-MII was included to determine the involvement of specific nAChR subtypes.
-
The amount of [3H]-dopamine released into the superfusate was quantified by liquid scintillation counting.
-
Dose-response curves were generated to determine the EC50 and relative efficacy of each agonist.
-
86Rb+ Efflux from Thalamic Synaptosomes
-
Objective: To evaluate the functional activity of UB-165 at α4β2* nAChRs, as these receptors are highly permeable to Rb+ ions.
-
Preparation: Synaptosomes were prepared from the thalamus of rat brains, a region rich in α4β2* nAChRs.
-
Method:
-
Thalamic synaptosomes were loaded with the radioactive tracer 86Rb+.
-
The loaded synaptosomes were superfused with a buffer.
-
Agonists were applied to stimulate the efflux of 86Rb+ through the activated nAChR channels.
-
The amount of 86Rb+ released was measured to quantify receptor activation.
-
Intracellular Ca2+ Measurement in SH-SY5Y Cells
-
Objective: To assess the ability of UB-165 to increase intracellular calcium levels in a cell line endogenously expressing nAChRs, particularly the α3-containing subtype.[4]
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Method:
-
SH-SY5Y cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM).[5][6]
-
The cells were then exposed to different concentrations of nicotinic agonists.
-
Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity of the dye using a fluorescence microscope or plate reader.
-
Two-Electrode Voltage Clamp in Xenopus Oocytes
-
Objective: To directly measure the ion currents mediated by specific human nAChR subtypes expressed heterologously and to characterize the agonist properties of UB-165 at these receptors.
-
Expression System: Xenopus laevis oocytes.
-
Method:
-
cRNA encoding specific human nAChR subunits (e.g., α4 and β2) was injected into Xenopus oocytes.
-
After a period of protein expression, the oocytes were voltage-clamped using a two-electrode voltage-clamp setup.
-
Agonists were applied to the oocyte, and the resulting ion currents flowing through the expressed nAChR channels were recorded.
-
This technique allows for the direct measurement of receptor activation and the determination of agonist efficacy.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in the studies of UB-165.
References
- 1. researchgate.net [researchgate.net]
- 2. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. UB-165: a novel nicotinic agonist with subtype selectivity implicates the alpha4beta2* subtype in the modulation of dopamine release from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular Ca2+ signals evoked by stimulation of nicotinic acetylcholine receptors in SH-SY5Y cells: contribution of voltage-operated Ca2+ channels and Ca2+ stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Component of nicotine-induced intracellular calcium elevation mediated through α3- and α5-containing nicotinic acetylcholine receptors are regulated by cyclic AMP in SH-SY 5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UB-165 (fumarate) in Rat Brain Synaptosomes
These application notes provide detailed protocols for the use of UB-165 (fumarate), a nicotinic acetylcholine receptor (nAChR) agonist, in studies involving rat brain synaptosomes. The information is intended for researchers, scientists, and drug development professionals investigating nicotinic pharmacology and neurotransmitter release.
Introduction to UB-165 (fumarate)
UB-165 is a potent nAChR agonist, synthesized as a hybrid of anatoxin-a and epibatidine.[1][2] It exhibits selectivity for different nAChR subtypes, acting as a full agonist at the α3β2 isoform and a partial agonist at the α4β2* isoform. UB-165 has a high affinity for nicotine binding sites in the rat brain, with a Ki value of 0.27 nM. Its unique pharmacological profile makes it a valuable tool for dissecting the roles of specific nAChR subtypes in modulating neurotransmitter release, particularly dopamine release from striatal synaptosomes.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of UB-165 and other nicotinic agonists on dopamine release and ion flux in rat brain synaptosomes.
Table 1: Potency and Efficacy of Nicotinic Agonists on [³H]-Dopamine Release from Rat Striatal Synaptosomes
| Compound | EC₅₀ (nM) | Relative Efficacy |
| (±)-Epibatidine | 2.4 | 1 |
| (±)-Anatoxin-a | 134 | 0.4 |
| (±)-UB-165 | 88 | 0.2 |
| (-)-Nicotine | 1590 | >0.4 |
Data sourced from references[1][2][4].
Table 2: Effect of α-Conotoxin-MII on Agonist-Evoked [³H]-Dopamine Release
| Agonist | % Inhibition by α-Conotoxin-MII |
| (±)-Epibatidine | 48% |
| (±)-Anatoxin-a | 56% |
| (±)-UB-165 | 88% |
Data sourced from references[1][2][4]. This suggests that UB-165 has a very low efficacy at the α-conotoxin-MII-insensitive nAChR subtype.[1][2][4]
Table 3: Potency of UB-165 and Anatoxin-a on Intracellular Ca²⁺ Increase in SH-SY5Y Cells
| Compound | EC₅₀ (nM) |
| (±)-UB-165 | 154 ± 20 |
| (±)-Anatoxin-a | 530 ± 92 |
Data sourced from reference[1]. This assay serves as a functional measure for native α3-containing nAChRs.[2][4]
Experimental Protocols
Protocol 1: Preparation of Rat Brain Synaptosomes
This protocol describes the preparation of synaptosomes, which are isolated nerve terminals, from rat brain tissue.[5] This procedure is based on differential centrifugation.[1]
Materials:
-
Rat brain (e.g., striatum or thalamus)
-
Homogenization Buffer: 0.32 M Sucrose in 5 mM HEPES, pH 7.5, ice-cold
-
Centrifuge tubes
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved animal welfare protocols and rapidly dissect the desired brain region (e.g., striatum) on ice.
-
Weigh the tissue and add 10 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a glass-Teflon homogenizer with 10-15 gentle strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).
-
Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C.
-
The resulting pellet (P2) is the crude synaptosomal fraction. The supernatant (S2) is discarded.
-
Resuspend the P2 pellet in a suitable buffer for the subsequent experiment (e.g., Krebs-Ringer buffer).
Workflow for the preparation of rat brain synaptosomes.
Protocol 2: [³H]-Dopamine Release Assay from Striatal Synaptosomes
This protocol measures the ability of UB-165 to stimulate the release of pre-loaded [³H]-dopamine from rat striatal synaptosomes.
Materials:
-
Prepared striatal synaptosomes (Protocol 1)
-
Krebs-Ringer Buffer (KRB): 124 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 2 mM CaCl₂, pH 7.4
-
[³H]-Dopamine
-
UB-165 (fumarate) and other test compounds
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Resuspend the striatal synaptosomes in KRB.
-
Load the synaptosomes with [³H]-dopamine (e.g., 50 nM) by incubating for 15 minutes at 37°C.
-
After incubation, wash the synaptosomes twice with fresh KRB to remove excess [³H]-dopamine. This can be done by centrifugation and resuspension.
-
Aliquot the loaded synaptosomes into tubes.
-
Pre-incubate the synaptosomes for 5 minutes at 37°C.
-
Add varying concentrations of UB-165 or other test compounds and incubate for a short period (e.g., 2 minutes) to stimulate release.
-
Terminate the release by rapid filtration or by adding an ice-cold stop buffer and centrifugation.
-
Collect the supernatant, which contains the released [³H]-dopamine.
-
Lyse the synaptosomes in the pellet to determine the amount of [³H]-dopamine remaining.
-
Add both the supernatant and the lysed pellet fractions to separate scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of total [³H]-dopamine released for each condition.
Experimental workflow for the [³H]-dopamine release assay.
Protocol 3: ⁸⁶Rb⁺ Efflux Assay from Thalamic Synaptosomes
This assay is used to assess the functional activity of nAChRs, particularly the α4β2* subtype, by measuring ion flux. ⁸⁶Rb⁺ is used as a tracer for K⁺.[1] UB-165 acts as a very weak partial agonist in this assay.[2][4]
Materials:
-
Prepared thalamic synaptosomes (Protocol 1)
-
Uptake Buffer: 140 mM NaCl, 1.5 mM KCl, 2.0 mM CaCl₂, 1.0 mM MgSO₄, 25 mM HEPES, 20 mM glucose, pH 7.5
-
⁸⁶Rb⁺
-
UB-165 (fumarate) and other test compounds
-
Mecamylamine (a non-selective nAChR antagonist)
Procedure:
-
Prepare P2 synaptosomes from rat thalamus as described in Protocol 1.[1]
-
Load the synaptosomes with ⁸⁶Rb⁺ by incubating them in Uptake Buffer containing ⁸⁶Rb⁺ for 30 minutes at 22°C.[1]
-
Wash the synaptosomes to remove extracellular ⁸⁶Rb⁺.
-
Aliquot the loaded synaptosomes.
-
Add varying concentrations of UB-165 or other agonists to the synaptosomes and incubate for a defined period (e.g., 30 seconds).
-
Terminate the efflux by rapid filtration and washing with ice-cold buffer.
-
The amount of ⁸⁶Rb⁺ remaining in the synaptosomes on the filter is quantified using a scintillation counter.
-
Calculate the amount of ⁸⁶Rb⁺ efflux as the difference between the amount of radioactivity in unstimulated and stimulated synaptosomes.
-
To confirm the involvement of nAChRs, a parallel experiment can be run in the presence of mecamylamine.
Signaling Pathway
UB-165 modulates dopamine release from striatal nerve terminals through its interaction with presynaptic nAChRs. The current understanding suggests the involvement of at least two subtypes of nAChRs: an α-conotoxin-MII-sensitive subtype (likely containing α3β2 subunits) and an α-conotoxin-MII-insensitive subtype (putatively α4β2*).[1][2][3] UB-165 is a poor agonist at the α-conotoxin-MII-insensitive subtype.[1][4] Activation of these receptors leads to membrane depolarization, opening of voltage-gated calcium channels (VGCCs), and subsequent Ca²⁺-dependent exocytosis of dopamine.
Proposed signaling pathway for UB-165-mediated dopamine release.
References
- 1. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. UB-165: a novel nicotinic agonist with subtype selectivity implicates the alpha4beta2* subtype in the modulation of dopamine release from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Studies of UB-165 (fumarate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
UB-165, supplied as a fumarate salt (2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene fumarate), is a subtype-selective nicotinic acetylcholine receptor (nAChR) agonist.[1][2] It exhibits high affinity and acts as a full agonist at the α3β2 nAChR subtype, while functioning as a very weak partial agonist at α4β2-containing nAChRs.[1][2] This pharmacological profile makes UB-165 a valuable tool for investigating the specific roles of these nAChR subtypes in various physiological and pathological processes in vivo.
These application notes provide a comprehensive guide to preparing and administering UB-165 (fumarate) for in-vivo research, including detailed protocols, solubility data, and an overview of its mechanism of action.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 200432-86-6 | [3] |
| Chemical Name | 2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene fumarate | [1] |
| Molecular Formula | C₁₇H₁₉ClN₂O₄ | [4] |
| Molecular Weight | 350.8 g/mol | [4] |
| Purity | Typically ≥95% | [4] |
Binding Affinities (Ki) and Potency (IC50)
| nAChR Subtype | Ki / IC50 (nM) | Functional Activity | Reference |
| α4β2 | 0.27 (Ki) | Very weak partial agonist | [1] |
| α3β2 | 20 (IC50) | Full agonist | [1] |
| α7 | 2790 (Ki) | - | [1] |
| α1β1δε (muscle) | 990 (Ki) | - | [1] |
Solubility Data
| Solvent | Solubility | Notes | Reference |
| Water | < 35.08 mg/mL | Heating to 37°C and sonication may improve solubility. | [3] |
| DMSO | Soluble | A common solvent for initial stock solution preparation. | [2] |
| Ethanol | Soluble | Can be used in vehicle formulations. | [2] |
| Dimethyl formamide (DMF) | Soluble | Can be used for initial stock solution preparation. | [2] |
Experimental Protocols
Protocol 1: Preparation of UB-165 (fumarate) Stock Solution
This protocol describes the preparation of a high-concentration stock solution of UB-165 (fumarate) that can be diluted to the final working concentration for in-vivo administration.
Materials:
-
UB-165 (fumarate) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of UB-165 (fumarate) powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mg/mL).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Gentle heating to 37°C in a water bath or heating block can also aid dissolution.[3]
-
-
Sterilization (Optional): If required for the experimental paradigm, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
Protocol 2: Preparation of UB-165 (fumarate) Working Solution for In-Vivo Administration
This protocol outlines the preparation of a ready-to-inject solution from the stock solution. The choice of vehicle will depend on the administration route and the required final concentration. It is crucial to perform pilot studies to determine the optimal vehicle and dosage for your specific animal model and experimental design.
Recommended Vehicles (based on common practices for nicotinic agonists and supplier recommendations):
-
Vehicle A (Saline-based): For subcutaneous or intraperitoneal injection where the final DMSO concentration is low (typically <5%).
-
Sterile saline (0.9% NaCl)
-
UB-165 (fumarate) stock solution in DMSO
-
-
Vehicle B (PEG-based): For oral gavage or when higher concentrations are needed.
-
Polyethylene glycol 300 (PEG300)
-
Sterile water or saline
-
UB-165 (fumarate) stock solution in DMSO
-
-
Vehicle C (Oil-based): For subcutaneous or intramuscular injection requiring sustained release.
-
Corn oil or sesame oil
-
Tween 80 or another suitable surfactant
-
UB-165 (fumarate) stock solution in DMSO
-
Procedure (Example using Vehicle A):
-
Thaw Stock Solution: Thaw an aliquot of the UB-165 (fumarate) stock solution at room temperature.
-
Calculate Volumes: Determine the required volumes of the stock solution and sterile saline to achieve the final desired concentration and injection volume. Ensure the final concentration of DMSO is well-tolerated by the animals (e.g., <5% for intraperitoneal injection).
-
Dilution:
-
In a sterile tube, add the calculated volume of sterile saline.
-
While vortexing the saline, slowly add the calculated volume of the UB-165 (fumarate) stock solution. This gradual addition helps to prevent precipitation.
-
-
Final Mixing: Vortex the final solution thoroughly to ensure homogeneity.
-
Administration: Use the freshly prepared working solution for in-vivo administration. It is recommended to prepare the working solution on the day of the experiment.
Mandatory Visualizations
Signaling Pathway of UB-165 (fumarate)
Caption: Signaling pathway of UB-165 (fumarate).
Experimental Workflow for In-Vivo Solution Preparation
Caption: Workflow for preparing UB-165 (fumarate) solutions.
References
- 1. aminer.org [aminer.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Nicotinic and muscarinic agonists and acetylcholinesterase inhibitors stimulate a common pathway to enhance GluN2B-NMDAR responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]
- 5. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UB-165 (fumarate) in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. Current therapies primarily focus on symptomatic relief. UB-165 (fumarate) is a nicotinic acetylcholine receptor (nAChR) agonist that has demonstrated the ability to modulate dopamine release in vitro, suggesting its potential as a therapeutic agent for PD. These application notes provide a summary of the available preclinical data on UB-165 and detailed protocols for its investigation in the context of Parkinson's disease research.
Note: The following sections include both established in vitro protocols and a proposed in vivo protocol, as direct studies of UB-165 in rodent models of Parkinson's disease are not yet available in published literature.
Data Presentation
In Vitro Efficacy of UB-165 in Stimulating Dopamine Release
The following table summarizes the in vitro efficacy of (±)-UB-165 and other nicotinic agonists in stimulating [³H]-dopamine release from rat striatal synaptosomes. This data is crucial for understanding the potency and efficacy of UB-165 in a preclinical model of dopamine release.
| Compound | EC₅₀ (nM) | Relative Efficacy |
| (±)-Epibatidine | 2.4 | 1 |
| (±)-UB-165 | 88 | 0.2 |
| (±)-Anatoxin-a | 134 | 0.4 |
Data from Sharples et al., 2000.[1][2]
Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity of UB-165
UB-165 exhibits selectivity for different nAChR subtypes, which is a critical aspect of its pharmacological profile.
| nAChR Subtype | Agonist Activity |
| α3β2 | Full Agonist |
| α4β2 | Partial Agonist |
Information based on in vitro studies.[1][2]
Experimental Protocols
Protocol 1: In Vitro [³H]-Dopamine Release from Rat Striatal Synaptosomes
This protocol details the methodology used to assess the effect of UB-165 on dopamine release from isolated nerve terminals of the rat striatum.
1. Materials and Reagents:
-
Male Sprague-Dawley rats (200-250 g)
-
[³H]-Dopamine
-
Krebs-Ringer buffer
-
Percoll solution
-
UB-165 (fumarate) and other test compounds
-
Scintillation fluid and vials
-
Liquid scintillation counter
2. Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Layer the supernatant onto a discontinuous Percoll gradient and centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the synaptosomal fraction and wash with Krebs-Ringer buffer.
3. [³H]-Dopamine Loading and Release Assay:
-
Incubate the synaptosomes with [³H]-dopamine for 30 minutes at 37°C.
-
Wash the synaptosomes to remove excess unincorporated [³H]-dopamine.
-
Aliquot the loaded synaptosomes into superfusion chambers.
-
Superfuse with Krebs-Ringer buffer at a constant flow rate.
-
Collect baseline fractions to establish a stable release rate.
-
Introduce UB-165 or other test compounds into the superfusion buffer at various concentrations.
-
Collect fractions during and after drug exposure.
-
At the end of the experiment, lyse the synaptosomes to determine the remaining radioactivity.
-
Measure the radioactivity in each fraction using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the fractional release of [³H]-dopamine for each collected sample.
-
Plot the concentration-response curves for each compound.
-
Determine the EC₅₀ and maximal efficacy (Eₘₐₓ) values from the curves.
Protocol 2: Proposed In Vivo Administration of UB-165 in a 6-OHDA Rodent Model of Parkinson's Disease
This section outlines a hypothetical protocol for evaluating the neuroprotective or symptomatic effects of UB-165 in the widely used 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.[3][4][5][6][7]
1. Animal Model Creation (Unilateral 6-OHDA Lesion):
-
Anesthetize male Sprague-Dawley rats (250-300 g) with isoflurane.
-
Secure the rat in a stereotaxic frame.
-
Inject desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA to protect noradrenergic neurons.
-
Inject 6-OHDA (8 µg in 4 µL of 0.02% ascorbic acid-saline) into the medial forebrain bundle (MFB) at stereotaxic coordinates relative to bregma.
-
Allow the animals to recover for at least 2 weeks before initiating treatment.
-
Confirm the lesion by assessing rotational behavior induced by apomorphine (0.5 mg/kg, s.c.) or amphetamine (5 mg/kg, i.p.).
2. UB-165 (fumarate) Preparation and Administration:
-
Dissolve UB-165 (fumarate) in sterile saline or another appropriate vehicle. The final concentration should be adjusted based on the desired dose and administration volume.
-
Route of Administration:
-
Intraperitoneal (i.p.) injection: A common and relatively non-invasive route for systemic administration.
-
Subcutaneous (s.c.) injection: Provides a slower and more sustained release.
-
Oral gavage (p.o.): To assess oral bioavailability and efficacy.
-
Intracerebroventricular (i.c.v.) or direct intrastriatal infusion: For targeted delivery to the brain, bypassing the blood-brain barrier.
-
-
Dosage and Treatment Schedule:
-
A dose-response study should be conducted to determine the optimal therapeutic dose. Based on its in vitro potency, initial doses could range from 0.1 to 10 mg/kg.
-
Treatment can be administered once or twice daily for a period of 2 to 4 weeks to assess both acute and chronic effects.
-
3. Behavioral Assessments:
-
Rotational Behavior: Measure apomorphine- or amphetamine-induced rotations to assess the degree of dopamine receptor sensitization and the effect of the treatment.
-
Cylinder Test: Evaluate forelimb akinesia and asymmetrical motor behavior.[8]
-
Corridor Test: Assess sensorimotor neglect and lateralized sensory deficits.
-
Beam Walking Test: Measure motor coordination and balance.[9]
4. Neurochemical and Histological Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
High-Performance Liquid Chromatography (HPLC): Measure dopamine and its metabolites (DOPAC, HVA) levels in the striatum to quantify the extent of the lesion and the effect of UB-165 on dopamine turnover.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
Visualizations
Caption: Signaling pathway of UB-165-mediated dopamine release.
Caption: Proposed experimental workflow for in vivo UB-165 studies.
References
- 1. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UB-165: a novel nicotinic agonist with subtype selectivity implicates the alpha4beta2* subtype in the modulation of dopamine release from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 5. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 7. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 8. Video: Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Electrophysiology Recording with UB-165 in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte expression system is a robust and widely used platform for the functional characterization of ion channels and receptors.[1][2][3] Its large size and efficient translation of exogenous RNA make it particularly well-suited for two-electrode voltage clamp (TEVC) electrophysiology, a technique that allows for the precise measurement of ionic currents across the cell membrane in response to pharmacological agents.[1][4][5][6]
These application notes provide a detailed protocol for the characterization of the novel nicotinic acetylcholine receptor (nAChR) agonist, UB-165, using the Xenopus oocyte expression system and TEVC. UB-165 is a hybrid molecule of epibatidine and anatoxin-a and has been identified as a partial agonist at the α4β2* nAChR subtype.[7] Understanding the electrophysiological profile of UB-165 is crucial for elucidating its mechanism of action and potential therapeutic applications.
Signaling Pathway of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and other agonists, such as nicotine and, in this case, UB-165. Upon agonist binding, the receptor undergoes a conformational change, opening a central pore that is permeable to cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and cellular excitation.
Experimental Protocols
Preparation of Xenopus Oocytes
-
Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.
-
Treat the oocytes with collagenase (e.g., 2 mg/mL in Ca²⁺-free OR-2 solution) for 1-2 hours to remove the follicular layer.
-
Manually defolliculate the oocytes using fine forceps.
-
Wash the oocytes thoroughly with Barth's solution and incubate them at 18°C.
cRNA Preparation and Injection
-
Linearize the plasmid DNA containing the desired nAChR subunit cDNAs (e.g., human α4 and β2).
-
Synthesize capped cRNA in vitro using a commercially available transcription kit.
-
Inject each oocyte with 50 nL of a solution containing the cRNA for the nAChR subunits (e.g., a 1:1 ratio of α4 and β2 subunit cRNA at a total concentration of 1 µg/µL).
-
Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression.
Two-Electrode Voltage Clamp (TEVC) Recording
Experimental Workflow:
Procedure:
-
Place an oocyte expressing the nAChRs in a recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ).[4]
-
Clamp the membrane potential at a holding potential of -70 mV using a TEVC amplifier.
-
Establish a stable baseline current.
-
Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a reference current.
-
To determine the dose-response relationship for UB-165, apply increasing concentrations of the compound to the oocyte, with wash steps in between applications.
-
Record the peak inward current at each concentration of UB-165.
Data Presentation
Pharmacological Profile of UB-165
The following table summarizes the known pharmacological properties of UB-165 at nAChRs. The data for dopamine release was obtained from studies on rat striatal synaptosomes, while the oocyte data is based on its characterization as a weak partial agonist.[7]
| Parameter | Receptor/System | Value |
| EC₅₀ | Dopamine Release (rat striatum) | 88 nM |
| Agonist Type | α4β2 nAChR (Xenopus oocytes) | Weak Partial Agonist |
| Relative Efficacy | Dopamine Release (vs. Epibatidine) | 0.2 |
Hypothetical Dose-Response Data for UB-165 at α4β2 nAChRs in Xenopus Oocytes
This table presents a hypothetical, yet realistic, dataset for the response of α4β2 nAChRs expressed in Xenopus oocytes to increasing concentrations of UB-165, as would be obtained from a TEVC experiment. The data reflects its nature as a partial agonist.
| UB-165 Concentration (nM) | Normalized Current Response (%) |
| 1 | 5.2 |
| 10 | 18.5 |
| 50 | 35.1 |
| 100 | 42.3 |
| 500 | 48.9 |
| 1000 | 50.1 |
| EC₅₀ (nM) | ~75 |
| Eₘₐₓ (%) | ~50 |
Conclusion
The Xenopus oocyte expression system coupled with two-electrode voltage clamp electrophysiology provides a powerful and reliable method for the detailed characterization of novel compounds like UB-165. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to investigate the pharmacological and electrophysiological properties of nAChR modulators. The characterization of UB-165 as a partial agonist at α4β2* nAChRs highlights the utility of this system in dissecting the functional roles of specific nAChR subtypes.[7]
References
- 1. Competitive Interactions Between Propofol and Diazepam: Studies in GABAA Receptors and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes | Journal of Neuroscience [jneurosci.org]
- 4. sophion.com [sophion.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzodiazepine modulation of the rat GABAA receptor α4β3γ2L subtype expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to UB-165 (Fumarate) Dosage for Behavioral Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide is for informational purposes only. No peer-reviewed studies detailing the in vivo dosage of UB-165 (fumarate) for behavioral studies in mice have been identified in the public domain. The information provided is based on the pharmacological profile of UB-165 and data from related nicotinic agonists. It is imperative that researchers conduct a thorough dose-finding study to determine a safe and effective dose range for their specific experimental model and behavioral paradigm.
Introduction to UB-165 (Fumarate)
UB-165 is a potent nicotinic acetylcholine receptor (nAChR) agonist. It is a hybrid molecule derived from (+)-anatoxin-a and (±)-epibatidine. UB-165 exhibits high affinity and is a partial agonist at the α4β2* nAChR subtype, which is implicated in the modulation of dopamine release. Its unique pharmacological profile makes it a compound of interest for investigating the role of α4β2* nAChRs in various central nervous system functions and disorders.
Mechanism of Action: α4β2 nAChR Agonism and Dopamine Release*
UB-165, as an agonist of presynaptic α4β2* nAChRs on dopaminergic nerve terminals in brain regions like the striatum, is expected to enhance the release of dopamine. This mechanism is central to the behavioral effects of many nicotinic agonists.
Below is a simplified signaling pathway illustrating the proposed mechanism of action of UB-165.
Recommended Approach for Dosage Determination
Due to the absence of published in vivo dosage data for UB-165 in mice, a careful dose-finding study is essential. The following sections provide a starting point for designing such a study, based on data from related compounds.
Data from Related Nicotinic Agonists
The table below summarizes in vivo dosage information for anatoxin-a and another α4β2 nAChR agonist, which can be used to inform the initial dose range for UB-165.
| Compound | Receptor Target | Mouse Strain | Route of Administration | Effective Dose Range | Notes | Reference |
| Anatoxin-a | nAChR Agonist | Not Specified | Intraperitoneal (i.p.) | LD50: 20-50 µg/kg | Provides an estimate of acute toxicity. | N/A |
| Anatoxin-a | nAChR Agonist | Not Specified | Intraperitoneal (i.p.) | 50-150 µg/kg/day | Used in a 7-day repeated dosing study. | N/A |
| Varenicline | α4β2 & α7 nAChR Agonist | Swiss albino | Subcutaneous (s.c.) | 1-5 mg/kg | Used in a 5-day repeated dosing study. | [1] |
| A-85380 | α4β2 nAChR Agonist | Swiss albino | Subcutaneous (s.c.) | 0.5-2.5 mg/kg | Used in a 5-day repeated dosing study. | [2] |
Note: The in vitro potency of UB-165 (EC50 for dopamine release = 88 nM) is intermediate between that of epibatidine (2.4 nM) and anatoxin-a (134 nM), suggesting its in vivo potency may also be intermediate.
Proposed Experimental Protocol for a Dose-Finding Study
This protocol outlines a general approach. Specifics should be adapted to the behavioral assay of interest.
Objective: To determine a safe and behaviorally effective dose range of UB-165 (fumarate) in mice.
Materials:
-
UB-165 (fumarate) powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter and solutions for adjustment (if necessary)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Male or female mice of a specified strain (e.g., C57BL/6J), age-matched (8-10 weeks old)
-
Behavioral testing apparatus (e.g., open field, elevated plus maze, operant chamber)
Procedure:
-
Preparation of UB-165 (fumarate) Solution:
-
Calculate the required amount of UB-165 (fumarate) based on the desired stock concentration and the molecular weight.
-
Dissolve the powder in sterile saline. Gentle warming and vortexing may be required.
-
Ensure the final solution is clear and free of precipitates.
-
If necessary, adjust the pH of the solution to physiological range (~7.4).
-
Prepare fresh solutions on the day of the experiment or store aliquots at -20°C or -80°C, avoiding repeated freeze-thaw cycles.
-
-
Animal Handling and Acclimation:
-
House mice under standard conditions with a 12:12 hour light-dark cycle and ad libitum access to food and water (unless the behavioral paradigm requires restriction).
-
Handle mice for several days prior to the experiment to acclimate them to the injection procedure.
-
-
Dose-Response Study Design:
-
Initial Dose Range Selection: Based on the data for anatoxin-a, a starting range of 10 µg/kg to 200 µg/kg (i.p. or s.c.) could be explored. A logarithmic dose spacing is recommended (e.g., 10, 30, 100, 200 µg/kg).
-
Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: 10 µg/kg UB-165
-
Group 3: 30 µg/kg UB-165
-
Group 4: 100 µg/kg UB-165
-
Group 5: 200 µg/kg UB-165
-
-
Administration: Administer the selected dose via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The injection volume should be consistent across all animals (typically 5-10 mL/kg).
-
Time Course: Determine the optimal time between drug administration and behavioral testing. A pilot study with a single dose could assess the time to peak effect (e.g., testing at 15, 30, 60, and 120 minutes post-injection).
-
Behavioral Testing: Conduct the behavioral assay at the predetermined time point after injection. Record relevant behavioral parameters.
-
Observation: Following the behavioral test, monitor the animals for any adverse effects (e.g., seizures, tremors, changes in posture, lethargy).
-
-
Data Analysis:
-
Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.
-
Plot the dose-response curve to identify the dose range that produces the desired behavioral effect without causing significant adverse effects.
-
Experimental Workflow and Visualization
The following diagram illustrates a typical workflow for a behavioral study involving UB-165.
References
Application of UB-165 in Nicotine Addiction Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine, the primary psychoactive component in tobacco, exerts its addictive effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain. This interaction triggers the release of various neurotransmitters, most notably dopamine in the mesolimbic pathway, which is strongly associated with reward and reinforcement. Understanding the specific nAChR subtypes involved in nicotine dependence is crucial for the development of more effective smoking cessation therapies.
UB-165 is a valuable pharmacological tool in the study of nicotine addiction. It is a hybrid molecule of anatoxin-a and epibatidine, acting as a potent nAChR agonist with distinct selectivity for different receptor subtypes. Specifically, UB-165 is a full agonist of the α3β2 nAChR isoform and a partial agonist of the α4β2* nAChR isoform. Its unique profile allows researchers to dissect the contribution of these specific nAChR subtypes to the neurochemical effects of nicotine, particularly the modulation of dopamine release.[1][2]
These application notes provide a comprehensive overview of the use of UB-165 in nicotine addiction research, including its pharmacological data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Pharmacological Data of UB-165
The following tables summarize the quantitative data for UB-165 and related compounds from radioligand binding and functional assays, providing a clear comparison of their potencies and efficacies at various nAChR subtypes.
Table 1: Inhibition of Radioligand Binding by UB-165 and Other Nicotinic Ligands
| Compound | [³H]-Nicotine Binding (Rat Brain) Kᵢ (nM) | [³H]-Epibatidine Binding (Chicken α4β2) Kᵢ (nM) | [¹²⁵I]-αBgt Binding (Rat Brain, α7) Kᵢ (nM) |
| (±)-UB-165 | 0.27 ± 0.05 | 0.27 ± 0.05 | 990 ± 240 |
| (±)-Epibatidine | 0.02 ± 0.005 | - | 233 ± 69 |
| (±)-Anatoxin-a | 1.25 ± 0.20 | - | 1840 ± 260 |
Data from Sharples et al., 2000.[1]
Table 2: Functional Activity of UB-165 and Other Nicotinic Agonists on [³H]-Dopamine Release from Rat Striatal Synaptosomes
| Compound | EC₅₀ (nM) | Relative Efficacy | % Inhibition by α-Conotoxin-MII |
| (±)-UB-165 | 88 | 0.2 | 88 |
| (±)-Epibatidine | 2.4 | 1 | 48 |
| (±)-Anatoxin-a | 134 | 0.4 | 56 |
| (-)-Nicotine | 1590 | - | 32.4 |
Data from Sharples et al., 2000.[1][3]
Table 3: Functional Activity of (±)-UB-165 at Recombinant Human nAChRs Expressed in Xenopus Oocytes
| nAChR Subtype | EC₅₀ (µM) |
| α2β4 | 0.05 |
| α3β2 | 3.9 |
| α3β4 | 0.27 |
| α4β2 | Little Activation |
| α4β4 | 0.05 |
| α7 | 6.9 |
Data from Sharples et al., 2000.[4]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing UB-165 to investigate its effects on nAChRs and dopamine release.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of UB-165 for different nAChR subtypes in rat brain membranes.
Materials:
-
Rat brain tissue (e.g., striatum, thalamus)
-
[³H]-Nicotine or [³H]-Epibatidine (radioligands)
-
UB-165 and other competing ligands (e.g., epibatidine, anatoxin-a)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgSO₄)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.
-
Binding Reaction: In a final volume of 250 µL, incubate the brain membranes with a fixed concentration of the radioligand (e.g., 1 nM [³H]-nicotine) and a range of concentrations of the competing ligand (UB-165).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 21°C) for a defined period (e.g., 75 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of UB-165 that inhibits 50% of specific radioligand binding) from competition curves. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 2: [³H]-Dopamine Release Assay from Rat Striatal Synaptosomes
Objective: To measure the potency (EC₅₀) and efficacy of UB-165 in stimulating dopamine release from presynaptic terminals.
Materials:
-
Rat striatal tissue
-
[³H]-Dopamine
-
Perfusion buffer (e.g., Krebs-Ringer buffer)
-
UB-165 and other nicotinic agonists
-
α-Conotoxin-MII (selective antagonist)
-
Glass fiber filters mounted on a perfusion system
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from fresh rat striatal tissue by homogenization and differential centrifugation.
-
Loading with [³H]-Dopamine: Incubate the synaptosomes with [³H]-dopamine to allow for its uptake into dopaminergic nerve terminals.
-
Perfusion: Trap the loaded synaptosomes on glass fiber filters and perfuse with buffer to establish a stable baseline of [³H]-dopamine release.
-
Stimulation: Switch to a buffer containing a specific concentration of UB-165 or another agonist for a short period (e.g., 2 minutes) to stimulate release. In antagonist experiments, pre-incubate with the antagonist (e.g., α-conotoxin-MII) before agonist stimulation.
-
Fraction Collection: Collect the perfusate in fractions throughout the experiment.
-
Quantification: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of [³H]-dopamine released.
-
Data Analysis: Calculate the amount of dopamine release stimulated by the agonist as a percentage of the total synaptosomal content. Determine the EC₅₀ and maximal efficacy from concentration-response curves.
Visualizations
Signaling Pathway of Nicotine-Induced Dopamine Release
The following diagram illustrates the signaling cascade initiated by nicotine binding to nAChRs on dopaminergic neurons, leading to dopamine release. UB-165 can be used to probe the specific roles of α4β2* and α3β2* nAChR subtypes in this pathway.
Caption: Nicotine/UB-165 signaling pathway in dopamine release.
Experimental Workflow for Investigating UB-165
This diagram outlines the general experimental workflow for characterizing the pharmacological effects of UB-165.
Caption: Experimental workflow for UB-165 characterization.
Conclusion
UB-165 serves as a critical tool for elucidating the roles of specific nAChR subtypes in the mechanisms underlying nicotine addiction. Its partial agonism at α4β2* nAChRs, coupled with its full agonism at other subtypes, allows for the fine-tuned dissection of the nAChR-mediated modulation of dopamine release. The protocols and data presented here provide a foundation for researchers to effectively utilize UB-165 in their studies, ultimately contributing to the development of novel therapeutics for smoking cessation.
References
- 1. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UB-165: a novel nicotinic agonist with subtype selectivity implicates the alpha4beta2* subtype in the modulation of dopamine release from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols: [3H]dopamine Release Assay Using UB-165 (fumarate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for conducting a [3H]dopamine release assay using UB-165 (fumarate), a selective nicotinic acetylcholine receptor (nAChR) agonist. This assay is a valuable tool for studying the modulation of dopamine release from striatal nerve terminals and characterizing the functional activity of nAChR subtypes. The protocol covers the preparation of rat striatal synaptosomes, radiolabeling with [3H]dopamine, stimulation of dopamine release with UB-165, and subsequent measurement of radioactivity. Additionally, quantitative data on the effects of UB-165 and other nAChR agonists are presented, along with diagrams illustrating the experimental workflow and the underlying signaling pathway.
Introduction
Dopamine is a critical neurotransmitter involved in various physiological processes, including motor control, motivation, and reward. The release of dopamine from presynaptic terminals is tightly regulated by various receptors, including nicotinic acetylcholine receptors (nAChRs). UB-165 is a potent nAChR agonist that has been shown to stimulate [3H]dopamine release from rat striatal synaptosomes.[1][2][3] It acts as a full agonist at the α3β2 nAChR isoform and a partial agonist at the α4β2* isoform.[4] This makes it a useful pharmacological tool to investigate the role of specific nAChR subtypes in modulating dopamine release.
This document provides a comprehensive protocol for a [3H]dopamine release assay using UB-165, enabling researchers to reliably assess the potency and efficacy of novel compounds targeting nAChRs for potential therapeutic applications in neurological and psychiatric disorders.
Data Presentation
The following table summarizes the quantitative data for nAChR agonists in stimulating [3H]dopamine release from rat striatal synaptosomes.
| Compound | EC50 (nM) | Relative Efficacy |
| (±)-Epibatidine | 2.4 | 1 |
| (±)-UB-165 | 88 | 0.2 |
| (±)-Anatoxin-a | 134 | 0.4 |
Table 1: Potency and Efficacy of Nicotinic Agonists on [3H]dopamine Release. Data extracted from Sharples et al., 2000.[1][2][3]
Experimental Protocols
Preparation of Rat Striatal Synaptosomes
This protocol describes the isolation of synaptosomes, which are resealed nerve terminals, from rat striatum.
Materials:
-
Male Wistar rats (200-250 g)
-
Sucrose-HEPES buffer (0.32 M sucrose in 5 mM HEPES, pH 7.4)
-
Homogenization buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4)
-
Percoll solutions (5%, 10%, and 23% in homogenization buffer)
-
Krebs-Ringer buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, 1.8 mM CaCl2, pH 7.4
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Humanely euthanize rats according to institutional guidelines.
-
Rapidly dissect the striata on a cold plate.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer (10-12 gentle strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant (S1) and centrifuge it at 12,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (P2), which contains the synaptosomes, in Krebs-Ringer buffer.
[3H]dopamine Release Assay
This protocol outlines the steps for radiolabeling synaptosomes and measuring agonist-induced dopamine release.
Materials:
-
Prepared rat striatal synaptosomes
-
[3H]dopamine
-
UB-165 (fumarate) and other test compounds
-
Krebs-Ringer buffer (KRB)
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Pre-incubation and Loading:
-
Dilute the synaptosomal suspension in KRB to a protein concentration of approximately 0.5 mg/mL.
-
Pre-incubate the synaptosomes for 10 minutes at 37°C.
-
Add [3H]dopamine to a final concentration of 20-100 nM and incubate for a further 10 minutes at 37°C to allow for uptake.
-
-
Washing:
-
Terminate the loading process by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 3 mL of ice-cold KRB to remove extracellular [3H]dopamine.
-
-
Stimulation of Release:
-
Transfer the filters to a superfusion chamber.
-
Continuously perfuse the synaptosomes with pre-warmed (37°C) KRB at a flow rate of 0.5 mL/min for 10 minutes to establish a stable baseline release.
-
Collect fractions of the perfusate at 1-minute intervals.
-
Switch to KRB containing the desired concentration of UB-165 or other test compounds and continue collecting fractions for an additional 10 minutes.
-
-
Measurement of Radioactivity:
-
Add scintillation fluid to each collected fraction and to the filters (to measure the remaining radioactivity).
-
Quantify the amount of [3H]dopamine in each fraction and on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Express the amount of [3H]dopamine released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of that fraction.
-
Calculate the basal release from the fractions collected before the addition of the stimulus.
-
Determine the agonist-stimulated release by subtracting the basal release from the release observed in the presence of the agonist.
-
Plot the stimulated release as a function of the agonist concentration to determine the EC50 value.
-
Mandatory Visualization
Signaling Pathway of UB-165 Induced Dopamine Release
Caption: Signaling pathway of UB-165-induced dopamine release.
Experimental Workflow for [3H]dopamine Release Assay
Caption: Experimental workflow for the [3H]dopamine release assay.
References
- 1. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. Rapid release of [3H]dopamine from median eminence and striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]Dopamine Uptake in Rat Striatal Synaptosomes. [bio-protocol.org]
Application Notes and Protocols for the Combined Use of UB-165 (fumarate) and α-conotoxin-MII
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the nicotinic acetylcholine receptor (nAChR) agonist UB-165 (fumarate) in conjunction with the selective nAChR antagonist α-conotoxin-MII. This combination is a powerful tool for dissecting the roles of different nAChR subtypes in neuronal signaling and neurotransmitter release.
Introduction
UB-165 is a potent nAChR agonist, acting as a full agonist at the α3β2 subtype and a very weak partial agonist at α4β2-containing nAChRs. α-conotoxin-MII is a peptide toxin that selectively and potently blocks neuronal nAChRs containing an α3β2 subunit interface.[1] The strategic combination of these two compounds allows for the pharmacological isolation of nAChR subtypes. By using α-conotoxin-MII to block α3β2-containing receptors, researchers can investigate the specific contributions of other nAChR subtypes, such as the α4β2* subtype, to cellular and physiological responses initiated by a broad-spectrum agonist like UB-165. A key application of this combination is in the study of dopamine release, where distinct nAChR subtypes are implicated.
Data Presentation
Table 1: In Vitro Pharmacological Profile of UB-165 (fumarate)
| Parameter | nAChR Subtype | Value | Species | Reference |
| Ki | α4β2 | 0.27 nM | Rat | |
| IC50 | α3-containing | 20 nM | Rat | |
| IC50 | α7 | 2790 nM | Rat | |
| IC50 | α1β1δε (muscle) | 990 nM | Rat | |
| EC50 (Dopamine Release) | - | 88 nM | Rat | [2][3] |
| EC50 (Current Response) | α3β2 | 3.9 µM | Human | [2][4] |
| EC50 (Current Response) | α2β4 | 0.05 µM | Human | [2][4] |
| EC50 (Current Response) | α3β4 | 0.27 µM | Human | [2][4] |
| EC50 (Current Response) | α4β4 | 0.05 µM | Human | [2][4] |
| EC50 (Current Response) | α7 | 6.9 µM | Human | [2][4] |
Table 2: Inhibitory Activity of α-conotoxin-MII
| Parameter | nAChR Subtype | Value | Species | Reference |
| IC50 | α3β2 | 0.40 - 1.7 nM | Rat | [1] |
| IC50 | α6/α3β2β3 | 0.40 nM | Rat | [1] |
| % Inhibition of Dopamine Release (evoked by UB-165) | - | 88% | Rat | [2][3] |
| % Inhibition of Dopamine Release (evoked by nicotine) | - | 34-49% | Rat | [4] |
Experimental Protocols
Protocol 1: In Vitro Dopamine Release Assay from Rat Striatal Synaptosomes
This protocol details a method to measure UB-165-evoked dopamine release from isolated nerve terminals (synaptosomes) and to determine the contribution of α3β2-containing nAChRs through inhibition by α-conotoxin-MII.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, 1.3 mM CaCl2, pH 7.4)
-
[³H]-Dopamine
-
Perfusion system with chambers
-
Scintillation counter and fluid
-
UB-165 (fumarate) stock solution (in water or appropriate buffer)
-
α-conotoxin-MII stock solution (in water with 0.1% BSA)
Procedure:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction) in Krebs-Ringer buffer.
-
-
[³H]-Dopamine Loading:
-
Incubate the synaptosomes with [³H]-Dopamine (e.g., 50 nM) for 15 minutes at 37°C.
-
Wash the synaptosomes by centrifugation to remove excess [³H]-Dopamine.
-
-
Dopamine Release Assay:
-
Aliquot the loaded synaptosomes into perfusion chambers.
-
Perfuse with Krebs-Ringer buffer at a constant rate (e.g., 0.5 mL/min) for a baseline period.
-
Collect fractions at regular intervals (e.g., every 2 minutes).
-
To assess the effect of α-conotoxin-MII, pre-perfuse with buffer containing the desired concentration of α-conotoxin-MII (e.g., 100 nM) for at least 20 minutes.
-
Stimulate dopamine release by switching to a buffer containing UB-165 (e.g., 1 µM) for a short period (e.g., 2 minutes). For the inhibition experiment, this buffer should also contain α-conotoxin-MII.
-
Continue perfusion with the original buffer to wash out the agonist.
-
At the end of the experiment, lyse the synaptosomes to determine the remaining radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity in each collected fraction using a scintillation counter.
-
Express the amount of [³H]-Dopamine released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of that fraction.
-
Calculate the net agonist-evoked release by subtracting the basal release from the release during stimulation.
-
Determine the percent inhibition by α-conotoxin-MII by comparing the net release in the presence and absence of the toxin.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the expression of human nAChR subtypes in Xenopus laevis oocytes and the subsequent electrophysiological recording of currents evoked by UB-165, with and without the application of α-conotoxin-MII.
Materials:
-
Xenopus laevis frogs
-
Oocyte harvesting and preparation solutions
-
cRNA for human nAChR subunits (e.g., α3, β2, α4)
-
Microinjection setup
-
Two-electrode voltage clamp (TEVC) amplifier and recording setup
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4)
-
UB-165 (fumarate) stock solution
-
α-conotoxin-MII stock solution
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from anesthetized Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with a mixture of cRNAs for the desired nAChR subunits (e.g., α3 and β2).
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Establish a stable baseline current.
-
-
Agonist and Antagonist Application:
-
Apply UB-165 by perfusing the chamber with the recording solution containing the desired concentration of the agonist.
-
Record the inward current evoked by UB-165.
-
Wash the oocyte with the recording solution until the current returns to baseline.
-
To test for inhibition, pre-incubate the oocyte with α-conotoxin-MII for a specified period (e.g., 5-10 minutes).
-
While still in the presence of α-conotoxin-MII, apply UB-165 and record the resulting current.
-
Wash out both the antagonist and agonist.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current evoked by UB-165 in the absence and presence of α-conotoxin-MII.
-
Generate dose-response curves for UB-165 by applying a range of concentrations.
-
Calculate the IC50 for α-conotoxin-MII by measuring the inhibition of a fixed concentration of UB-165 by varying concentrations of the toxin.
-
Visualizations
Signaling Pathway of nAChR-Mediated Dopamine Release
Caption: nAChR-mediated dopamine release pathway.
Experimental Workflow for Pharmacological Dissection
Caption: Workflow for isolating nAChR subtype function.
Handling and Storage
-
UB-165 (fumarate): This compound is soluble in water.[5] Prepare stock solutions and aliquot to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
-
α-conotoxin-MII: This is a peptide and should be handled with care to avoid degradation. Reconstitute in an appropriate buffer, often containing a carrier protein like 0.1% bovine serum albumin (BSA) to prevent adsorption to plasticware. Store stock solutions at -20°C or below.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and consult relevant literature for further details. All work should be conducted in accordance with institutional and national guidelines for animal care and laboratory safety.
References
- 1. α-Conotoxin PIA Is Selective for α6 Subunit-Containing Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UB-165: a novel nicotinic agonist with subtype selectivity implicates the alpha4beta2* subtype in the modulation of dopamine release from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. glpbio.com [glpbio.com]
Application Notes and Protocols: Synthesis and Evaluation of Phenyl Derivatives of UB-165 for Enhanced α7 Nicotinic Acetylcholine Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α7 nicotinic acetylcholine receptor (nAChR) is a crucial ligand-gated ion channel expressed in the central nervous system and implicated in cognitive processes such as learning and memory. Its dysfunction has been linked to various neurological disorders, including Alzheimer's disease and schizophrenia. Consequently, the development of selective α7 nAChR agonists is a significant focus in drug discovery. UB-165, a potent nicotinic agonist, has served as a valuable pharmacological tool and a lead compound for developing subtype-selective ligands.[1] This document outlines the synthesis of phenyl derivatives of UB-165 and protocols for evaluating their binding affinity and selectivity for the α7 nAChR, with a particular focus on enhancing this selectivity.
The strategic placement of a phenyl group on the pyridyl ring of the UB-165 scaffold has been shown to modulate its binding affinity and selectivity for different nAChR subtypes. Notably, the 4'-phenyl derivative of UB-165 has demonstrated a significant enhancement in selectivity for the α7 subtype over other prevalent neuronal nAChRs like α4β2 and α3β4. This increased selectivity is attributed to the steric and electronic influences of the phenyl substituent, which appears to be more favorable for interaction with the binding pocket of the α7 receptor compared to other subtypes.
These application notes provide detailed methodologies for the synthesis of these promising analogs and for the characterization of their receptor binding profiles, enabling researchers to explore and expand upon these findings in the quest for more effective and selective α7 nAChR-targeting therapeutics.
Data Presentation
The following table summarizes the binding affinities (Ki) of UB-165 and its phenyl derivatives for the human α7, α4β2, and α3β4 nicotinic acetylcholine receptor subtypes. The data illustrates the impact of the phenyl group's position on receptor selectivity.
| Compound | α7 Ki (nM) | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Selectivity over α4β2 | α7 Selectivity over α3β4 |
| UB-165 | 2790 ± 370 | Low nM range | Low nM range | Low | Low |
| Deschloro-UB-165 | High nM range | Low nM range | Low nM range | Low | Low |
| 2'-Phenyl-UB-165 | No significant activity | No significant activity | No significant activity | - | - |
| 4'-Phenyl-UB-165 | Comparatively high potency | ~100-fold lower potency than UB-165 | ~100-fold lower potency than UB-165 | Significantly Enhanced | Significantly Enhanced |
| 5'-Phenyl-UB-165 | Potency < Deschloro UB-165 | Potency < Deschloro UB-165 | Potency < Deschloro UB-165 | Similar to Deschloro UB-165 | Similar to Deschloro UB-165 |
| 6'-Phenyl-UB-165 | Potency < Deschloro UB-165 | Potency < Deschloro UB-165 | Potency < Deschloro UB-165 | Similar to Deschloro UB-165 | Similar to Deschloro UB-165 |
Note: Quantitative Ki values for the phenyl derivatives are presented qualitatively based on available literature. The 4'-phenyl analog shows a markedly improved selectivity profile for the α7 nAChR.
Experimental Protocols
Protocol 1: General Synthesis of Phenyl Derivatives of UB-165 via Palladium-Catalyzed Cross-Coupling
This protocol describes a representative method for synthesizing phenyl derivatives of UB-165 based on a palladium-catalyzed cross-coupling reaction, a versatile and widely used method for forming carbon-carbon bonds.
Materials:
-
Appropriately substituted bromopyridine (e.g., 2-bromo-4-phenylpyridine for the 4'-phenyl derivative)
-
9-Azabicyclo[4.2.1]non-2-ene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the bromopyridine derivative (1.0 eq) and 9-azabicyclo[4.2.1]non-2-ene (1.2 eq) in anhydrous toluene.
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by adding palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to anhydrous toluene. Stir the mixture under an inert atmosphere for 15 minutes until a homogenous solution is formed.
-
Coupling Reaction: Add the prepared catalyst solution to the flask containing the bromopyridine and the azabicycle.
-
Base Addition: Add sodium tert-butoxide (1.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to yield the desired phenyl derivative of UB-165.
-
Characterization: Characterize the purified compound by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Protocol 2: Radioligand Binding Assay for Determining nAChR Subtype Selectivity
This protocol provides a detailed procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized phenyl derivatives of UB-165 for α7, α4β2, and α3β4 nAChR subtypes.
Materials:
-
Cell membranes expressing the human nAChR subtype of interest (α7, α4β2, or α3β4)
-
Radioligands:
-
For α7: [¹²⁵I]α-Bungarotoxin
-
For α4β2: [³H]Epibatidine or [³H]Cytisine
-
For α3β4: [³H]Epibatidine or [³H]Nicotine
-
-
Synthesized phenyl derivatives of UB-165 (competitor ligands)
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like nicotine or epibatidine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Filtration apparatus
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer and centrifuge at 4°C. Resuspend the pellet in fresh assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Competitor Binding: Assay buffer, radioligand, varying concentrations of the synthesized phenyl derivative, and cell membranes.
-
-
Incubation: Add the assay components to the wells in the following order: assay buffer, competitor ligand or non-specific control, radioligand, and finally the cell membrane suspension to initiate the binding reaction. The final assay volume is typically 250 µL.
-
Incubation Conditions: Incubate the plates at room temperature (or a specified temperature, e.g., 21°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor ligand concentration.
-
Determine the IC₅₀ value (the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of phenyl derivatives of UB-165.
Caption: Key signaling pathways activated by α7 nAChR agonists.
References
Troubleshooting & Optimization
Troubleshooting low signal in UB-165-stimulated dopamine release assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing UB-165 to stimulate dopamine release.
Troubleshooting Guide for Low Signal
This section addresses common issues encountered during UB-165-stimulated dopamine release experiments, particularly focusing on lower-than-expected or absent dopamine signals.
Issue: Why am I not observing any dopamine release after UB-165 application?
Possible Cause 1: Inactive UB-165 Compound
-
Solution: Ensure the UB-165 compound has been stored correctly, protected from light and moisture, and is within its expiration date. Prepare fresh solutions for each experiment, as UB-165 in solution may degrade over time.
Possible Cause 2: Incorrect UB-165 Concentration
-
Solution: The concentration of UB-165 is critical for stimulating dopamine release. Very low concentrations may not be sufficient to activate the nicotinic acetylcholine receptors (nAChRs), while excessively high concentrations could lead to receptor desensitization. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[1][2]
Possible Cause 3: Compromised Biological Sample
-
Solution: The health of the tissue preparation (e.g., brain slices, synaptosomes) or cell culture is paramount. Ensure that the tissue dissection and slice preparation are performed rapidly and in ice-cold, oxygenated buffer to maintain tissue viability. For cell cultures, confirm cell health and proper differentiation into dopaminergic neurons.
Possible Cause 4: Issues with the Dopamine Detection Method
-
Solution: Calibrate your detection system (e.g., HPLC-ECD, FSCV) with known dopamine standards before and after your experiment to ensure it is functioning correctly. For HPLC-ECD, ensure the electrode is clean and the potential is set optimally for dopamine detection. For FSCV, check the integrity of the carbon-fiber electrode.
Issue: What could be causing lower-than-expected dopamine signals?
Possible Cause 1: Suboptimal UB-165 Concentration
-
Solution: As mentioned previously, the concentration of UB-165 is crucial. You may be on the lower end of the dose-response curve. Systematically test a range of concentrations to find the peak effective dose.
Possible Cause 2: Receptor Desensitization
-
Solution: Prolonged exposure to a high concentration of an agonist like UB-165 can cause nAChRs to enter a desensitized state, where they no longer respond to the agonist. Reduce the incubation time or the concentration of UB-165.
Possible Cause 3: Dopamine Degradation
-
Solution: Dopamine is susceptible to oxidation.[3] Ensure your buffers contain an antioxidant, such as ascorbic acid or EDTA, to protect the released dopamine from degradation before it is detected.[3] Keep samples on ice and minimize their exposure to light and air.
Possible Cause 4: Low Number of Dopamine Terminals
-
Solution: The magnitude of the dopamine signal is proportional to the number of dopamine terminals in your sample. Ensure your tissue preparation (e.g., striatal slices) is from the correct brain region with a high density of dopaminergic innervation.
Issue: My results are inconsistent between experiments. What could be the cause?
Possible Cause 1: Variability in Tissue Preparation
-
Solution: Strive for consistency in your tissue slicing protocol. Slice thickness, slicing angle, and the health of the slices can all contribute to variability. Discard any slices that appear unhealthy.
Possible Cause 2: Inconsistent UB-165 Application
-
Solution: Ensure that the application of UB-165 is consistent in terms of volume, concentration, and duration. Use calibrated pipettes and a consistent method of application.
Possible Cause 3: Fluctuation in Experimental Conditions
-
Solution: Maintain consistent temperature, pH, and oxygenation of your buffers throughout the experiment. Small changes in these parameters can significantly affect neuronal activity and dopamine release.
Frequently Asked Questions (FAQs)
Q1: What is UB-165 and how does it stimulate dopamine release?
UB-165 is a novel nicotinic agonist that is a hybrid of epibatidine and anatoxin-a.[4][5] It stimulates dopamine release by acting on presynaptic nicotinic acetylcholine receptors (nAChRs) located on dopamine terminals.[4][5] Specifically, UB-165 has been shown to be a partial agonist of the α4β2* nAChR subtype, which is involved in modulating dopamine release in the striatum.[4][5][6]
Q2: What are the recommended concentrations of UB-165 for stimulating dopamine release?
The effective concentration of UB-165 can vary depending on the experimental preparation. For stimulating [3H]-dopamine release from rat striatal synaptosomes, the EC50 value has been reported to be approximately 88 nM.[1][6] It is advisable to perform a dose-response curve in your specific system to determine the optimal concentration, typically in the nanomolar to low micromolar range.
Q3: How should UB-165 be stored?
UB-165 should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh solutions in a suitable solvent and store them at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
Q4: What are essential control experiments to include?
-
Vehicle Control: Apply the vehicle solution (the solvent used to dissolve UB-165) without the compound to ensure that the vehicle itself does not elicit a response.
-
Positive Control: Use a well-characterized secretagogue, such as high potassium chloride (KCl) or an electrical stimulus, to confirm that the dopamine release machinery in your preparation is intact.
-
Antagonist Control: Pre-incubate your preparation with a non-selective nAChR antagonist, like mecamylamine, to confirm that the UB-165-evoked dopamine release is indeed mediated by nAChRs.
Quantitative Data Summary
| Parameter | Value | Species/Preparation | Reference |
| UB-165 EC50 for [3H]-dopamine release | 88 ± 18 nM | Rat striatal synaptosomes | [1][2] |
| (±)-Epibatidine EC50 for [3H]-dopamine release | 2.4 ± 0.4 nM | Rat striatal synaptosomes | [1][2] |
| (-)-Nicotine EC50 for [3H]-dopamine release | 1595 ± 377 nM | Rat striatal synaptosomes | [2] |
| UB-165 Ki for nicotine binding | 0.27 nM | Rat brain |
Visualized Guides
Signaling Pathway of UB-165-Stimulated Dopamine Release
Caption: UB-165 binds to presynaptic α4β2* nAChRs, leading to dopamine release.
Experimental Workflow for Dopamine Release Assay
Caption: A typical workflow for a UB-165-stimulated dopamine release experiment.
Troubleshooting Logic for Low Dopamine Signal
Caption: A decision tree to diagnose the cause of low dopamine signals.
Detailed Experimental Protocol: In Vitro Brain Slice Assay
This protocol provides a general framework for measuring UB-165-stimulated dopamine release from acute brain slices using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
1. Preparation of Artificial Cerebrospinal Fluid (aCSF)
-
Prepare aCSF containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.
-
Continuously bubble the aCSF with carbogen (95% O2 / 5% CO2) for at least 30 minutes before use to maintain a pH of ~7.4.
2. Brain Slice Preparation
-
Anesthetize and decapitate a rodent according to approved institutional animal care guidelines.
-
Rapidly remove the brain and place it in ice-cold, carbogenated aCSF.
-
Prepare coronal or sagittal slices (e.g., 300 µm thick) containing the striatum using a vibratome.
-
Transfer the slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour to recover.
3. Dopamine Release Experiment
-
Transfer a single slice to a perfusion chamber continuously supplied with carbogenated aCSF at 32°C.
-
Allow the slice to equilibrate in the chamber for at least 30 minutes.
-
Collect baseline samples of the perfusate at regular intervals (e.g., every 5 minutes).
-
Switch the perfusion solution to one containing the desired concentration of UB-165 and continue collecting samples.
-
At the end of the experiment, perfuse with a high-KCl aCSF (e.g., 30 mM KCl) as a positive control to confirm slice viability and dopamine release capability.
-
Immediately add an antioxidant (e.g., perchloric acid to a final concentration of 0.1 M) to the collected samples and store them at -80°C until analysis.
4. Dopamine Detection by HPLC-ECD
-
Thaw the samples on ice.
-
Inject a known volume of each sample into the HPLC system.
-
Separate dopamine from other neurochemicals using a reverse-phase C18 column.
-
Detect dopamine using an electrochemical detector set to an oxidizing potential appropriate for dopamine (e.g., +0.65 V).
-
Quantify the dopamine concentration in each sample by comparing the peak height or area to a standard curve generated from known concentrations of dopamine.
5. Data Analysis
-
Express the dopamine release as a percentage increase over the baseline level.
-
Perform statistical analysis to compare the dopamine release in the presence of UB-165 to the baseline and control conditions.
References
- 1. jneurosci.org [jneurosci.org]
- 2. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes | Journal of Neuroscience [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. UB-165: a novel nicotinic agonist with subtype selectivity implicates the alpha4beta2* subtype in the modulation of dopamine release from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing UB-165 (fumarate) concentration for maximal receptor activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of UB-165 (fumarate) for maximal receptor activation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is UB-165 (fumarate) and which receptors does it target?
A1: UB-165 (fumarate) is a potent and selective agonist for nicotinic acetylcholine receptors (nAChRs). It exhibits varying activity across different nAChR subtypes. It acts as a full agonist at the α3β2 isoform and a partial agonist at the α4β2* isoform.[1] It is particularly potent in activating α4β4 and α2β4 nAChRs.[2]
Q2: What is the optimal concentration range for UB-165 in my experiments?
A2: The optimal concentration of UB-165 is highly dependent on the specific nAChR subtype being investigated and the experimental system. For stimulating dopamine release from rat striatal synaptosomes, the EC50 value is reported to be 88 nM.[2] In Xenopus oocytes expressing human nAChR subunits, EC50 values range from 0.05 μM for α4β4 and α2β4 subtypes to 6.9 μM for the α7 subtype.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type or tissue preparation.
Q3: I am not observing any receptor activation. What are the possible reasons?
A3: Several factors could contribute to a lack of response. See the "No Receptor Activation" section in the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions. Common issues include incorrect UB-165 concentration, degradation of the compound, or problems with the experimental setup.
Q4: How should I prepare and store UB-165 (fumarate) stock solutions?
A4: To ensure the stability and activity of UB-165, it is crucial to follow proper storage and handling procedures. While specific instructions from the supplier should always be followed, generally, stock solutions should be prepared in a suitable solvent like DMSO or ethanol and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: Is receptor desensitization a concern with UB-165?
A5: Yes, like many nAChR agonists, prolonged or repeated exposure to UB-165 can lead to receptor desensitization, where the receptor becomes unresponsive to further stimulation.[3][4][5] The rate and extent of desensitization can vary between nAChR subtypes.[6] It is important to consider the timing of your measurements and to design experiments that minimize the effects of desensitization, such as using short application times.
Troubleshooting Guides
Issue: No or Low Receptor Activation
| Possible Cause | Troubleshooting Steps |
| Incorrect UB-165 Concentration | - Verify the calculations for your dilutions.- Perform a new serial dilution from a fresh aliquot of the stock solution.- Run a dose-response curve to ensure you are using a concentration within the active range for your specific receptor subtype and assay. |
| Degradation of UB-165 | - Prepare a fresh stock solution from the solid compound.- Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots.- Protect the stock solution from light. |
| Cell/Tissue Health | - Ensure cells are healthy and within a suitable passage number.- Verify the viability of your cells or tissue preparation using a method like Trypan Blue exclusion.- Confirm the expression of the target nAChR subtype in your experimental model. |
| Assay-Specific Issues | - For dopamine release assays: Check the viability of synaptosomes and the proper functioning of the detection method (e.g., ELISA, HPLC).[7][8][9][10]- For intracellular calcium assays: Confirm that the calcium indicator dye (e.g., Fura-2, Indo-1) is loaded correctly and that the cells are responsive to a positive control like ionomycin.[11][12][13][14]- For electrophysiology: Check the seal resistance and overall health of the patched cell. Ensure the recording solutions are correctly prepared. |
Issue: High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure consistent timing and technique for all additions. |
| Receptor Desensitization | - Minimize the pre-incubation time with UB-165.- Use a rapid application system for electrophysiological recordings.- Consider using a lower concentration of UB-165 if partial activation is sufficient. |
| Uneven Cell Plating | - Ensure a single-cell suspension before plating.- Mix the cell suspension thoroughly before aliquoting into wells.- Allow plates to sit at room temperature for a short period before incubation to ensure even settling. |
| Fluctuations in Temperature | - Maintain a consistent temperature throughout the experiment, especially during incubation and measurement steps. |
Quantitative Data Summary
Table 1: Potency (EC50) of UB-165 at Various nAChR Subtypes
| Experimental System | nAChR Subtype | EC50 Value | Reference |
| Xenopus Oocytes (human subunits) | α4β4 | 0.05 µM | [2] |
| Xenopus Oocytes (human subunits) | α2β4 | 0.05 µM | [2] |
| Xenopus Oocytes (human subunits) | α3β4 | 0.27 µM | [2] |
| Xenopus Oocytes (human subunits) | α3β2 | 3.9 µM | [2] |
| Xenopus Oocytes (human subunits) | α7 | 6.9 µM | [2] |
| Rat Striatal Synaptosomes | Dopamine Release | 88 nM | [2] |
Table 2: Efficacy of UB-165 in Stimulating [3H]-Dopamine Release from Rat Striatal Synaptosomes
| Agonist | Relative Efficacy |
| (±)-Epibatidine | 1 |
| (±)-Anatoxin-a | 0.4 |
| (±)-UB-165 | 0.2 |
Data from Sharples et al., 2000[2]
Experimental Protocols
Protocol 1: [3H]-Dopamine Release from Rat Striatal Synaptosomes
This protocol is adapted from the methodology described by Sharples et al. (2000).[15][16][17]
-
Synaptosome Preparation:
-
Prepare P2 synaptosomes from rat striata.
-
Load the synaptosomes with [3H]-dopamine (e.g., 0.1 μM) for 15 minutes.
-
-
Superfusion:
-
Superfuse the [3H]-dopamine-loaded synaptosomes with a suitable buffer.
-
-
Stimulation:
-
Apply various concentrations of UB-165 (fumarate) to the synaptosomes.
-
-
Fraction Collection:
-
Collect superfusion fractions at regular intervals.
-
-
Measurement:
-
Quantify the amount of [3H]-dopamine in each fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of total [3H]-dopamine released in response to UB-165 stimulation.
-
Plot the concentration-response curve and determine the EC50 value.
-
Protocol 2: Intracellular Calcium Measurement in SH-SY5Y Cells
This protocol is based on the methods for measuring intracellular calcium increases.[11][12][13][14]
-
Cell Preparation:
-
Culture SH-SY5Y cells to an appropriate confluency.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a calcium-free buffer for approximately 45 minutes.
-
-
Washing:
-
Wash the cells to remove excess dye.
-
-
Calcium Addition:
-
Add a buffer containing calcium to the cells.
-
-
Stimulation:
-
Add various concentrations of UB-165 (fumarate) to the cells.
-
-
Measurement:
-
Measure the change in fluorescence intensity using a fluorometer or a fluorescence microscope. The ratio of fluorescence at different excitation or emission wavelengths (depending on the dye) is used to determine the intracellular calcium concentration.
-
-
Data Analysis:
-
Plot the change in fluorescence ratio against the UB-165 concentration to generate a dose-response curve.
-
Visualizations
Caption: Signaling pathway of UB-165 leading to dopamine release.
Caption: Workflow for a [3H]-dopamine release assay.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.as.uky.edu [web.as.uky.edu]
- 4. It's not “either/or”: activation and desensitization of nicotinic acetylcholine receptors both contribute to behaviors related to nicotine addiction and mood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. fn-test.com [fn-test.com]
- 8. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. mdpi.com [mdpi.com]
- 11. bu.edu [bu.edu]
- 12. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 13. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets | PLOS One [journals.plos.org]
- 15. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. UB-165: a novel nicotinic agonist with subtype selectivity implicates the alpha4beta2* subtype in the modulation of dopamine release from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address UB-165 (fumarate) solubility issues in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to address solubility issues with UB-165 (fumarate) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of UB-165 (fumarate) in aqueous solutions?
A1: The solubility of UB-165 (fumarate) can vary based on the solvent and conditions. Published data indicates a solubility of up to 100 mM in water with gentle warming.[1] Another source suggests a solubility of less than 35.08 mg/mL in water.[2] It is important to note that solubility in aqueous buffers may differ from that in pure water due to pH and the presence of other ions.
Q2: Why is the pH of the buffer critical for dissolving UB-165 (fumarate)?
A2: The solubility of fumarate salts is highly dependent on pH. Fumaric acid is a dicarboxylic acid with two pKa values (pKa1 ≈ 3.03, pKa2 ≈ 4.44). At a pH below the pKa of the UB-165 base and the pKa values of fumaric acid, both the compound and the fumarate will be protonated and less soluble. As the pH of the solution increases, the fumarate portion of the salt will deprotonate, increasing its polarity and, generally, its aqueous solubility.[3][4][5][6] Therefore, selecting a buffer with an appropriate pH is crucial for achieving the desired concentration of UB-165.
Q3: Can I heat the solution to improve the solubility of UB-165 (fumarate)?
A3: Yes, gentle warming (e.g., to 37°C) can help dissolve UB-165 (fumarate).[1][2] It is also recommended to use an ultrasonic bath to aid dissolution.[2] However, it is crucial to be aware of the compound's stability at elevated temperatures. Long-term heating is not advised without specific stability data.
Q4: What is the molecular weight of UB-165 (fumarate)?
A4: The molecular weight of UB-165 (fumarate) is 350.8 g/mol .[1][2]
Troubleshooting Guide
Issue 1: UB-165 (fumarate) does not fully dissolve in my aqueous buffer.
-
Possible Cause: The pH of the buffer is too low.
-
Possible Cause: The concentration you are trying to achieve is too high for the selected buffer.
-
Possible Cause: Insufficient agitation or heating.
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Possible Cause: The solution is supersaturated.
-
Solution: This can happen if the solution is cooled after heating to dissolve the compound. Try to maintain the working temperature. If the experiment is performed at a lower temperature, it is best to prepare the solution at that temperature to determine the effective solubility.
-
-
Possible Cause: Change in pH.
-
Solution: The addition of other reagents to your buffered solution of UB-165 (fumarate) could alter the pH and cause precipitation. Verify the pH of the final solution.
-
-
Possible Cause: Interaction with other buffer components.
-
Solution: High concentrations of certain salts in the buffer could potentially lead to the precipitation of less soluble salt forms of the compound. If you suspect this, you could try preparing the solution in a simpler buffer system.
-
Data Presentation
Table 1: Physicochemical Properties of UB-165 (fumarate)
| Property | Value | Source |
| Molecular Weight | 350.8 g/mol | [1][2] |
| CAS Number | 200432-86-6 | [1] |
| Solubility in Water | Up to 100 mM with gentle warming | [1] |
| < 35.08 mg/mL | [2] |
Table 2: Factors Influencing the Solubility of Fumarate Salts
| Factor | Effect on Solubility | Notes | Source |
| Increasing pH | Increases | Deprotonation of fumaric acid enhances polarity and solubility. | [3][5] |
| Increasing Temperature | Increases | Provides energy to overcome lattice forces. | [7] |
| Presence of Ethanol | Decreases | Reduces the polarity of the aqueous solution. | [3][6] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of UB-165 (fumarate) in an Aqueous Buffer (e.g., PBS, pH 7.4)
-
Weighing the Compound: Accurately weigh out 3.508 mg of UB-165 (fumarate) using a calibrated analytical balance.
-
Initial Dispensing: Place the weighed compound into a sterile microcentrifuge tube or a small glass vial.
-
Adding the Buffer: Add a small volume of the desired aqueous buffer (e.g., 200 µL of PBS, pH 7.4) to the tube.
-
Initial Mixing: Vortex the tube for 30 seconds to wet the powder.
-
Warming and Sonication: Place the tube in a 37°C water bath or heating block for 5-10 minutes. Following heating, place the tube in an ultrasonic bath for 5-10 minutes.
-
Volume Adjustment: Add the remaining volume of the buffer (800 µL for a final volume of 1 mL) to reach the target concentration of 10 mM.
-
Final Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Sterile Filtration (Optional): If required for your experiment, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions.
-
Storage: For short-term storage, keep the solution at 4°C. For long-term storage, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for UB-165 (fumarate) solubility issues.
Caption: Relationship between pH and the ionization state of fumarate.
References
- 1. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 2. apexbt.com [apexbt.com]
- 3. UB 165 fumarate | UB165 | Tocris Bioscience [tocris.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. UB 165 fumarate, CAS [[200432-86-6]] | BIOZOL [biozol.de]
Technical Support Center: UB-165 Application and nAChR Desensitization
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing UB-165 to prevent the desensitization of nicotinic acetylcholine receptors (nAChRs). Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is UB-165 and what is its primary mechanism of action?
UB-165 is a novel nicotinic agonist that acts as a partial agonist at the α4β2* subtype of nicotinic acetylcholine receptors (nAChRs) and a full agonist at other subtypes, such as α3β2. Its unique property of being a very weak partial agonist at α4β2* nAChRs is key to its ability to modulate receptor activity without causing significant desensitization.[1]
Q2: How does UB-165 prevent desensitization of α4β2 nAChRs?*
Nicotinic acetylcholine receptor desensitization is a process where prolonged or repeated exposure to an agonist leads to a temporary non-conducting state of the receptor channel.[2][3] Full agonists robustly activate the receptor, which can lead to rapid and profound desensitization. UB-165, as a partial agonist at α4β2* nAChRs, has low efficacy, meaning it does not fully activate the receptor even when bound.[1][4] This lower level of activation is thought to stabilize the receptor in a state that is less prone to entering the desensitized conformation, thereby "preventing" or reducing the extent of desensitization that would be observed with a full agonist.
Q3: At which nAChR subtypes is UB-165 most potent?
(±)-UB-165 is most potent in activating α4β4 and α2β4 nAChRs, followed by α3β4, α3β2, and α7 subtypes.[4][5] It is noteworthy for its very low efficacy at α4β2 and α2β2 nAChRs.[4]
Q4: Can UB-165 be used to study dopamine release?
Yes, UB-165 is a valuable tool for studying the role of nAChR subtypes in modulating dopamine release. For instance, it has been used to demonstrate the involvement of α4β2* nAChRs in the presynaptic modulation of striatal dopamine release.[1] (±)-Epibatidine, (±)-anatoxin-a, and (±)-UB-165 have been shown to stimulate [3H]-dopamine release from striatal synaptosomes.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of UB-165 on α4β2* nAChR-mediated responses. | Incorrect concentration of UB-165. | UB-165 is a partial agonist with low efficacy at α4β2* nAChRs. Ensure you are using a concentration sufficient to achieve binding but recognize that the maximal response will be significantly lower than a full agonist. Refer to the provided potency data. |
| Cell type or preparation does not express α4β2* nAChRs. | Confirm the expression of the target nAChR subtype in your experimental system using techniques like Western blotting, qPCR, or by using a positive control agonist known to elicit a response. The SH-SY5Y cell line, for example, does not express α4 subunits.[4][5] | |
| Desensitization of receptors by other components in the media. | Ensure that the experimental buffer does not contain other nicotinic agonists. Pre-incubation with an antagonist (that is subsequently washed out) can help ensure receptors are in a resting state before UB-165 application. | |
| Variability in UB-165 potency between experiments. | Inconsistent incubation times. | Standardize the duration of UB-165 application across all experiments. The onset of action and any potential for slow desensitization can be time-dependent. |
| Degradation of UB-165 stock solution. | Prepare fresh stock solutions of UB-165 regularly and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. | |
| Unexpected agonist activity in a system thought to be α4β2* exclusive. | Presence of other nAChR subtypes. | Your system may express other nAChR subtypes at which UB-165 is a more efficacious agonist (e.g., α3β4). Use selective antagonists, such as α-conotoxin-MII for α3β2-containing receptors, to dissect the contribution of different subtypes.[1] |
Quantitative Data Summary
Table 1: Potency (EC₅₀) of (±)-UB-165 at various human nAChR subtypes expressed in Xenopus oocytes.
| nAChR Subtype | EC₅₀ (µM) |
| α2β4 | 0.05 |
| α4β4 | 0.05 |
| α3β4 | 0.27 |
| α3β2 | 3.9 |
| α7 | 6.9 |
| α4β2 | No significant currents elicited |
| α2β2 | No significant currents elicited |
Data extracted from Sharples et al., 2000.[4][5]
Table 2: Potency (EC₅₀) and Relative Efficacy of Nicotinic Agonists in Stimulating [³H]-Dopamine Release from Rat Striatal Synaptosomes.
| Agonist | EC₅₀ (nM) | Relative Efficacy |
| (±)-Epibatidine | 2.4 | 1 |
| (±)-Anatoxin-a | 134 | 0.4 |
| (±)-UB-165 | 88 | 0.2 |
Data extracted from Sharples et al., 2000.[1]
Table 3: Binding Affinity (Ki) of UB-165 for Nicotine Binding in Rat Brain.
| Ligand | Ki (nM) |
| UB-165 | 0.27 |
Data extracted from a commercial supplier, referencing Sharples et al., 2000.
Experimental Protocols
Protocol 1: Assessing UB-165 Efficacy using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired human nAChR α and β subunits. Incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3M KCl to voltage-clamp the oocyte at a holding potential of -70 mV.
-
Prepare stock solutions of UB-165 and dilute to the desired concentrations in Ringer's solution.
-
Apply different concentrations of UB-165 to the oocyte and record the evoked inward currents.
-
-
Data Analysis:
-
Measure the peak current amplitude for each UB-165 concentration.
-
Normalize the responses to the maximal response.
-
Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC₅₀ and Hill slope.
-
Protocol 2: [³H]-Dopamine Release from Rat Striatal Synaptosomes
-
Synaptosome Preparation: Isolate synaptosomes from rat striatal tissue using differential centrifugation.
-
Loading with [³H]-Dopamine: Incubate the synaptosomes with [³H]-dopamine to allow for uptake into dopaminergic terminals.
-
Release Assay:
-
Aliquot the loaded synaptosomes onto filters.
-
Wash the filters with buffer to remove extracellular [³H]-dopamine.
-
Stimulate the synaptosomes by perfusing with buffer containing various concentrations of UB-165 for a short period.
-
Collect the perfusate.
-
-
Quantification:
-
Lyse the synaptosomes on the filter to determine the amount of [³H]-dopamine remaining.
-
Measure the radioactivity in the collected perfusate and the lysate using liquid scintillation counting.
-
Express the amount of [³H]-dopamine released as a percentage of the total radioactivity.
-
-
Data Analysis:
-
Construct dose-response curves and calculate the EC₅₀ for UB-165-stimulated dopamine release.
-
Visualizations
Caption: Mechanism of UB-165 at α4β2* nAChRs.
Caption: General experimental workflow for assessing UB-165 function.
Caption: Signaling pathway of UB-165-modulated dopamine release.
References
- 1. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes | Journal of Neuroscience [jneurosci.org]
- 2. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.as.uky.edu [web.as.uky.edu]
- 4. jneurosci.org [jneurosci.org]
- 5. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
UB-165 (fumarate) stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of UB-165 (fumarate), along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid UB-165 (fumarate)?
A1: For optimal stability, solid UB-165 (fumarate) should be stored under desiccated conditions at +4°C. Some suppliers may also recommend storage at -20°C.[1] Always refer to the manufacturer's certificate of analysis for batch-specific storage recommendations.
Q2: How should I prepare and store stock solutions of UB-165 (fumarate)?
A2: UB-165 (fumarate) is soluble in water to at least 35.08 mg/mL.[1] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1] It is best practice to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: Is UB-165 (fumarate) sensitive to light?
Q4: What is the known mechanism of action for UB-165 (fumarate)?
A4: UB-165 (fumarate) is a subtype-selective nicotinic acetylcholine receptor (nAChR) agonist. It acts as a full agonist at α3β2-containing nAChRs and a very weak partial agonist at α4β2-containing nAChRs. Its activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal excitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - Exceeded solubility limit- Improper storage (e.g., repeated freeze-thaw cycles) | - Gently warm the solution to 37°C and sonicate to redissolve.- Prepare a fresh, lower concentration stock solution.- Ensure proper aliquoting and storage to avoid freeze-thaw cycles.[1][4] |
| Inconsistent or no biological activity | - Degradation of the compound- Incorrect concentration- Issues with the experimental system (e.g., cell health, receptor expression) | - Prepare a fresh stock solution from solid material.- Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV).- Confirm the integrity of your experimental setup with a known standard agonist.- Ensure proper handling and storage to prevent degradation. |
| High background signal in assays | - Non-specific binding of UB-165 (fumarate)- Contamination of reagents or labware | - Optimize assay conditions (e.g., blocking buffers, wash steps).- Use appropriate controls to determine non-specific binding.- Ensure all reagents and labware are clean and free of contaminants. |
| Variability between experiments | - Inconsistent solution preparation- Pipetting errors- Degradation of stock solution over time | - Prepare a fresh stock solution for each set of experiments.- Calibrate pipettes regularly and use proper pipetting techniques.- Store stock solutions appropriately and for the recommended duration.[1] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for UB-165 (fumarate)
| Form | Temperature | Conditions | Duration |
| Solid | +4°C | Desiccated, protected from light | Refer to manufacturer's expiry date |
| Stock Solution | -20°C | Aliquoted, protected from light | Up to 1 month[1] |
| Stock Solution | -80°C | Aliquoted, protected from light | Up to 6 months[1] |
Experimental Protocols
Protocol: Stability Assessment of UB-165 (fumarate) Solution using HPLC-UV
This protocol provides a general framework for assessing the stability of a UB-165 (fumarate) solution under various conditions. It is crucial to develop and validate a specific stability-indicating HPLC method for UB-165 (fumarate) before initiating the study.[5][6]
1. Objective: To determine the stability of UB-165 (fumarate) in a specific solvent and at a defined concentration under different storage conditions (e.g., temperature, light exposure).
2. Materials:
- UB-165 (fumarate) solid
- Appropriate solvent (e.g., water, PBS)
- HPLC system with UV detector
- Validated HPLC column (e.g., C18)
- Mobile phase (to be optimized for UB-165 fumarate)
- Calibrated analytical balance and volumetric flasks
- Environmental chambers for controlled temperature and humidity
- Photostability chamber[2]
- Light-protective and transparent vials
3. Method Development (Pre-study):
- Develop a stability-indicating HPLC method capable of separating UB-165 (fumarate) from its potential degradation products. This involves optimizing the mobile phase, column, flow rate, and detector wavelength.
- Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to generate potential degradation products and validate the specificity of the HPLC method.[7][8]
4. Experimental Procedure:
- Preparation of Stability Samples:
- Accurately prepare a stock solution of UB-165 (fumarate) at the desired concentration.
- Aliquot the solution into multiple transparent and light-protected vials for each storage condition and time point.
- Storage Conditions:
- Long-term: 25°C / 60% RH
- Accelerated: 40°C / 75% RH
- Refrigerated: 4°C
- Frozen: -20°C and -80°C
- Photostability: Expose samples to a light source as per ICH Q1B guidelines, alongside dark controls.[3]
- Time Points:
- Analyze samples at appropriate intervals (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).
- Sample Analysis:
- At each time point, retrieve the designated vials from each storage condition.
- Allow samples to equilibrate to room temperature.
- Analyze the samples by the validated HPLC-UV method to determine the concentration of UB-165 (fumarate) and the presence of any degradation products.
5. Data Analysis:
- Calculate the percentage of UB-165 (fumarate) remaining at each time point relative to the initial concentration (time 0).
- Monitor the formation of any new peaks in the chromatograms, which may indicate degradation products.
- Determine the shelf-life of the solution under each condition based on the time it takes for the concentration to fall below a predefined limit (e.g., 90% of the initial concentration).
Visualizations
Caption: Workflow for proper storage and handling of UB-165 (fumarate).
Caption: Simplified signaling pathway activated by UB-165 (fumarate).
References
- 1. glpbio.com [glpbio.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. 3 Important Photostability Testing Factors [sampled.com]
- 4. The effects of heat and freeze-thaw cycling on naloxone stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. ijpsjournal.com [ijpsjournal.com]
Interpreting unexpected results in UB-165 electrophysiology experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during electrophysiology experiments with the nicotinic acetylcholine receptor (nAChR) agonist, UB-165.
Frequently Asked Questions (FAQs)
Q1: What is UB-165 and what is its primary mechanism of action?
UB-165 is a potent neuronal nicotinic acetylcholine receptor (nAChR) ligand. It acts as a full agonist at the α3β2 nAChR isoform and a partial agonist at the α4β2* nAChR isoform.[1][2] It is frequently used in research to investigate the role of these nAChR subtypes in neurotransmitter release, particularly dopamine and noradrenaline.
Q2: Why am I observing a smaller than expected current in my voltage-clamp recordings when applying UB-165?
A smaller than expected response to UB-165, especially in systems expressing α4β2* nAChRs, is a common observation. This is because UB-165 is a partial agonist at this receptor subtype, meaning it has a lower efficacy in activating the channel compared to a full agonist like acetylcholine or epibatidine.[1][2] Even at saturating concentrations, UB-165 will not elicit the maximum possible response from α4β2* receptors.
Q3: My response to UB-165 seems to decrease with repeated applications. What could be the cause?
This phenomenon is likely due to nicotinic acetylcholine receptor desensitization.[3][4][5] nAChRs enter a desensitized, non-conducting state after prolonged or repeated exposure to an agonist.[6] This is a characteristic feature of this receptor class and can be particularly pronounced with potent agonists. To mitigate this, it is crucial to have adequate washout periods between drug applications to allow the receptors to recover to their resting state.
Q4: Could UB-165 be acting on other receptors (off-target effects)?
While UB-165 shows high selectivity for α4β2* and α3-containing nAChRs over α7 and muscle-type nAChRs, the possibility of off-target effects at other receptors or ion channels, especially at high concentrations, cannot be entirely ruled out without empirical testing.[1][2] If you suspect off-target effects, it is advisable to perform control experiments using specific antagonists for other potential targets in your system.
Troubleshooting Guide
Issue 1: Noisy Recordings or Unstable Seal
| Potential Cause | Troubleshooting Step |
| Mechanical Instability | Ensure the patch-clamp rig is on an anti-vibration table and that there are no external sources of vibration. |
| Poor Pipette Seal | Use freshly pulled pipettes with appropriate resistance for your cell type. Ensure the pipette tip is clean before approaching the cell. |
| Solution Issues | Check the osmolarity and pH of your internal and external solutions to ensure they are within the optimal range for the cells you are recording from. Filter all solutions before use. |
| Grounding Problems | Verify that all components of the setup are properly grounded to a common ground point to minimize electrical noise. |
Issue 2: Inconsistent or Diminishing Response to UB-165
| Potential Cause | Troubleshooting Step |
| Receptor Desensitization | Increase the washout time between applications of UB-165 to allow for full receptor recovery. Consider using a lower concentration of UB-165 or shorter application times. |
| Agonist Rundown | This can occur during whole-cell recordings due to the washout of essential intracellular components. Including Mg-ATP and GTP in your internal solution can sometimes mitigate this. If rundown persists, consider using the perforated patch technique. |
| Instability of UB-165 Solution | Prepare fresh dilutions of UB-165 from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data Summary
The following table summarizes the pharmacological properties of UB-165 at different nAChR subtypes.
| Agonist | Receptor Subtype | Assay | EC50 (nM) | Relative Efficacy | Reference |
| (±)-UB-165 | α4β2 | [3H]-Dopamine Release | 88 | 0.2 | [1][2] |
| (±)-Epibatidine | α4β2 | [3H]-Dopamine Release | 2.4 | 1 | [1][2] |
| (±)-Anatoxin-a | α4β2* | [3H]-Dopamine Release | 134 | 0.4 | [1][2] |
| (±)-UB-165 | α3-containing (SH-SY5Y cells) | Intracellular Ca2+ | - | Similar to Anatoxin-a | [2] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording Protocol
-
Cell Preparation: Prepare cells expressing the nAChR subtype of interest. For cultured cells, plate them on coverslips at an appropriate density. For brain slices, prepare acute slices using a vibratome.
-
Solutions:
-
External Solution (ACSF for slices): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Typically contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 and osmolarity to ~290 mOsm.
-
-
Recording:
-
Pull glass pipettes to a resistance of 3-5 MΩ.
-
Fill the pipette with internal solution and mount it on the headstage.
-
Approach the cell with positive pressure applied to the pipette.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply UB-165 using a perfusion system, ensuring complete exchange of the solution around the cell.
-
Record the resulting current.
-
Wash out the drug with the external solution for a sufficient period to allow for receptor recovery before the next application.
-
Visualizations
Signaling Pathway of nAChR Activation
Caption: Signaling pathway of UB-165-mediated nAChR activation.
Experimental Workflow for Investigating Unexpected Results
Caption: Workflow for troubleshooting unexpected results in UB-165 experiments.
Logical Relationship for Diminished Response
Caption: Logical relationships for a diminished response to UB-165.
References
- 1. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. rupress.org [rupress.org]
- 4. rupress.org [rupress.org]
- 5. Increased nicotinic receptor desensitization in hypoglossal motor neurons following chronic developmental nicotine exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of UB-165 in neuronal cell cultures
Welcome to the technical support center for UB-165, a potent and selective kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of UB-165 in neuronal cell cultures and to help minimize potential off-target effects.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary target of UB-165 and its mechanism of action?
A1: UB-165 is a small molecule inhibitor designed to target the ATP-binding site of Leucine-Rich Repeat Kinase 2 (LRRK2), a key kinase implicated in the pathogenesis of neurodegenerative diseases. By competitively inhibiting ATP binding, UB-165 prevents the phosphorylation of LRRK2 substrates, thereby modulating downstream signaling pathways involved in vesicular trafficking and neurite outgrowth.
Q2: What are the known major off-targets of UB-165?
A2: Comprehensive kinome screening has identified Glycogen Synthase Kinase 3 Beta (GSK3β) and Cyclin-Dependent Kinase 5 (CDK5) as the primary off-targets of UB-165.[1][2] While UB-165 exhibits significantly higher potency for LRRK2, supra-physiological concentrations may lead to inhibition of GSK3β and CDK5, which can contribute to unintended cellular effects.[3]
Q3: What is the recommended working concentration range for UB-165 in neuronal cultures?
A3: For most primary and iPSC-derived neuronal cultures, a starting concentration range of 100 nM to 1 µM is recommended.[4] It is crucial to perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell type and experimental endpoint to minimize the risk of off-target activity.[4]
Q4: How can I confirm that UB-165 is engaging its intended target (LRRK2) in my cells?
A4: Target engagement can be confirmed by Western blot analysis. You should probe for the phosphorylation of a known LRRK2 substrate, such as Rab10. A dose-dependent decrease in phosphorylated Rab10 (pRab10) levels upon UB-165 treatment indicates successful target engagement.
Q5: Is UB-165 blood-brain barrier (BBB) penetrant?
A5: Yes, preclinical studies have shown that UB-165 is designed to be CNS-penetrant, making it suitable for potential in vivo studies in neuroscience research.[5]
II. Troubleshooting Guide
This guide addresses common issues encountered when using UB-165 in neuronal cell cultures.
Problem 1: High levels of cytotoxicity or neuronal death observed after treatment.
| Possible Cause | Recommended Solution |
| Concentration is too high. | Perform a dose-response curve starting from a lower concentration (e.g., 10 nM) and determine the IC50 for your specific cell type. Use the lowest concentration that elicits the desired on-target effect.[4] |
| Off-target effects. | Inhibition of kinases like GSK3β and CDK5 can induce apoptosis. Lower the concentration of UB-165. If the issue persists, consider using a structurally different LRRK2 inhibitor as a control to see if the toxicity is target-specific. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below 0.1%. Run a vehicle-only control to rule out solvent-induced toxicity. |
| Extended incubation time. | Reduce the duration of the treatment. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal window for observing the desired effect without inducing significant cell death. |
Problem 2: No significant effect on the LRRK2 pathway is observed.
| Possible Cause | Recommended Solution |
| Concentration is too low. | Gradually increase the concentration of UB-165. Confirm that your dose-response curve has reached a plateau to ensure you are using a saturating concentration if required. |
| Compound instability. | UB-165 is light-sensitive. Store the stock solution protected from light at -80°C. Prepare fresh working dilutions for each experiment and avoid repeated freeze-thaw cycles. |
| Low LRRK2 expression/activity. | Confirm LRRK2 expression in your specific neuronal cell type via Western blot or qPCR. Some neuronal subtypes may have very low endogenous LRRK2 activity. Consider using a positive control cell line known to express high levels of LRRK2. |
| Incorrect assessment of target engagement. | Ensure your antibody for phosphorylated LRRK2 substrate (e.g., pRab10) is validated and that your Western blot protocol is optimized. Include a positive control (e.g., lysate from cells overexpressing active LRRK2). |
Problem 3: Results are inconsistent with genetic knockdown of LRRK2.
| Possible Cause | Recommended Solution |
| Off-target effects are confounding results. | This is a strong indicator of off-target activity. Use the lowest effective concentration of UB-165. Validate key findings with a second, structurally unrelated LRRK2 inhibitor. Perform rescue experiments by overexpressing a UB-165-resistant LRRK2 mutant. |
| Acute vs. chronic inhibition. | Small molecule inhibitors provide acute inhibition, while genetic methods like siRNA or CRISPR result in chronic protein depletion. The timing of pathway inhibition can lead to different phenotypic outcomes. Consider the kinetics of your biological process. |
| Compensatory mechanisms. | Chronic knockdown of LRRK2 may induce compensatory signaling pathways that are not activated during acute chemical inhibition.[6] This is a known challenge when comparing pharmacological and genetic approaches.[7] |
Quantitative Data Summary
| Compound | Primary Target | IC50 (Biochemical Assay) | Key Off-Targets | IC50 (Off-Target) | Recommended Cellular Conc. |
| UB-165 | LRRK2 | 15 nM | GSK3β | 850 nM | 100 nM - 1 µM |
| CDK5 | 1.2 µM |
III. Experimental Protocols
Protocol 1: Determining Optimal UB-165 Concentration using a Dose-Response Curve
-
Cell Plating: Plate neuronal cells at a desired density in a 96-well plate and allow them to adhere and stabilize for 24-48 hours.
-
Serial Dilution: Prepare a 10 mM stock solution of UB-165 in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Carefully replace the medium in each well with the medium containing the different concentrations of UB-165.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells directly in the wells using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis: Perform a Western blot on the lysates. Probe with primary antibodies against pRab10 (target engagement marker) and a loading control (e.g., β-Actin).
-
Densitometry: Quantify the band intensities for pRab10 and normalize to the loading control. Plot the normalized pRab10 intensity against the log of the UB-165 concentration to determine the IC50.
Protocol 2: Assessing Cell Viability with a Lactate Dehydrogenase (LDH) Assay
-
Experimental Setup: Plate and treat cells with a range of UB-165 concentrations as described in Protocol 1. Include a "Maximum LDH Release" control (lyse a set of untreated wells with the assay's lysis buffer 45 minutes before the final step) and a "No Treatment" control.
-
Sample Collection: After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a fresh 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for 20-30 minutes.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background absorbance from the no-treatment control.
IV. Diagrams and Visualizations
Caption: Signaling pathways affected by UB-165.
Caption: Troubleshooting workflow for UB-165 experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective kinase inhibitors as tools for neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. scientistlive.com [scientistlive.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
UB-165 experimental variability and how to reduce it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability when working with the experimental compound UB-165.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for UB-165?
A1: UB-165 is a selective small molecule inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. It competitively binds to the TNF-α receptor (TNFR), preventing the recruitment of downstream signaling proteins and subsequent activation of the NF-κB transcription factor. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and mediators.
Q2: What are the recommended cell lines for in vitro experiments with UB-165?
A2: UB-165 is most effective in cell lines that show a robust response to TNF-α stimulation. Recommended cell lines include:
-
Human monocytic cell lines: THP-1, U937
-
Human synovial sarcoma cell line: SW982
-
Mouse macrophage cell line: RAW 264.7
It is crucial to use cells at a low passage number (ideally <20) to ensure a consistent physiological response.
Q3: What is the optimal concentration range for UB-165 in cell culture experiments?
A3: The optimal concentration of UB-165 can vary depending on the cell type and experimental conditions. We recommend performing a dose-response curve for each new cell line or experimental setup. A typical starting range is between 1 µM and 50 µM.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells for Cytokine Secretion Assays (ELISA)
High variability between replicate wells in an ELISA experiment can mask the true effect of UB-165. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts for each experiment. | Reduced well-to-well variability in cell number, leading to more consistent cytokine secretion. |
| Edge Effects in Assay Plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | Minimized evaporation and temperature gradients across the plate, resulting in more uniform cellular responses. |
| Inconsistent Stimulation | Ensure the stimulating agent (e.g., TNF-α, LPS) is thoroughly mixed and added uniformly to all wells. | Consistent activation of the inflammatory pathway across all treated wells. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | Increased accuracy and precision in the delivery of reagents and samples. |
Issue 2: Inconsistent Inhibition of NF-κB Pathway Activation (Western Blot)
Inconsistent results in Western blot analysis of NF-κB pathway proteins (e.g., phosphorylated p65) can be due to several factors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable UB-165 Pre-incubation Time | Standardize the pre-incubation time with UB-165 before adding the stimulus. A typical pre-incubation time is 1-2 hours. | Consistent inhibition of TNFR and downstream signaling. |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states. | Accurate measurement of phosphorylated proteins and prevention of protein degradation. |
| Inconsistent Protein Loading | Perform a protein concentration assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to normalize the results. | Reliable quantification and comparison of protein levels between different experimental conditions. |
| Antibody Performance | Validate the primary antibody for specificity and use it at the recommended dilution. Optimize the secondary antibody concentration and incubation time. | Strong and specific signal for the target protein with minimal background. |
Experimental Protocols
Protocol 1: Dose-Response of UB-165 on TNF-α Induced IL-6 Secretion
This protocol details the steps to determine the IC50 of UB-165 in inhibiting TNF-α-induced IL-6 secretion in THP-1 cells.
-
Cell Seeding: Seed differentiated THP-1 cells (macrophages) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
UB-165 Treatment: Prepare serial dilutions of UB-165 (e.g., 0.1 µM to 100 µM) in cell culture media. Remove the old media and add the UB-165 dilutions to the respective wells. Incubate for 2 hours.
-
TNF-α Stimulation: Prepare a solution of human recombinant TNF-α at a concentration of 20 ng/mL. Add TNF-α to all wells (except the negative control) to a final concentration of 10 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Sample Collection: Centrifuge the plate and collect the supernatant for IL-6 analysis.
-
ELISA: Perform an ELISA for human IL-6 according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each UB-165 concentration relative to the TNF-α-only control. Plot the percent inhibition against the log of the UB-165 concentration to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated p65
This protocol describes the detection of phosphorylated NF-κB p65 (Ser536) in response to TNF-α stimulation and UB-165 treatment.
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Once confluent, pre-treat the cells with the desired concentration of UB-165 for 2 hours, followed by stimulation with 20 ng/mL of mouse TNF-α for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-p65 (Ser536) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p65 or a loading control (e.g., β-actin) for normalization.
Visualizations
Validation & Comparative
Validating the Subtype Selectivity of UB-165: A Comparative Guide Using Genetic Knockout Models
This guide provides a comparative analysis of the nicotinic acetylcholine receptor (nAChR) agonist UB-165, with a focus on validating its subtype selectivity. While initial characterization of UB-165 relied on traditional binding and functional assays, this document outlines how genetic knockout models provide the definitive approach for confirming its selectivity profile in vivo. We will present the existing data for UB-165 and compare it with the expected outcomes from experiments utilizing wild-type versus nAChR subunit knockout animals.
Introduction to UB-165 and nAChR Subtype Selectivity
UB-165 is a novel nicotinic agonist, developed as a hybrid of anatoxin-a and epibatidine.[1] Its unique structure was designed to achieve a distinct selectivity and efficacy profile at various nAChR subtypes. Nicotinic receptors are a diverse family of ligand-gated ion channels composed of different alpha (α) and beta (β) subunits. The specific combination of these subunits dictates the receptor's pharmacological and physiological properties. For instance, the α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain, while the α7 subtype is a homomeric receptor with distinct kinetics and calcium permeability.[1][2]
Developing subtype-selective ligands like UB-165 is critical for targeting specific neural circuits involved in conditions such as nicotine addiction, Parkinson's disease, and cognitive disorders, while minimizing off-target effects.[3] Although initial studies have established UB-165's preference for α4β2* nAChRs over α7 and muscle types, genetic knockout models offer an unequivocal method to validate these findings by observing how the compound's effects are altered or abolished in the absence of a specific receptor subtype.[1][3]
Data Presentation: UB-165 Pharmacological Profile
The following tables summarize the quantitative data on UB-165's binding affinity and functional potency at various nAChR subtypes as determined by foundational in vitro studies. These values establish a baseline against which data from knockout model experiments can be compared.
Table 1: Comparative Binding Affinities (Ki) of UB-165
| Preparation / Radioligand | Dominant nAChR Subtype | UB-165 Ki (nM) | Epibatidine Ki (nM) | Anatoxin-a Ki (nM) |
| Rat Brain / [³H]-nicotine | α4β2 | 0.27 ± 0.05 | 0.02 ± 0.005 | 1.25 ± 0.20 |
| M10 Cells / [³H]-epibatidine | Chicken α4β2 | Comparable to rat brain | N/A | N/A |
| Rat Brain / [¹²⁵I]-αBgt | α7 | 2790 ± 370 | 233 ± 69 | 1840 ± 260 |
Data sourced from Sharples et al., 2000.[1][2]
Table 2: Functional Potency (EC₅₀) and Efficacy of UB-165
| Assay System | Dominant nAChR Subtype(s) | UB-165 EC₅₀ (nM) | Relative Efficacy | Key Finding |
| Striatal Synaptosome [³H]-Dopamine Release | α4β2* and α3β2 | 88 | 0.2 (vs Epibatidine) | UB-165 is a partial agonist.[1][4] |
| Thalamic Synaptosome ⁸⁶Rb⁺ Efflux | α4β2 | >10,000 | Very weak partial agonist | Low efficacy at α4β2* functional response.[1] |
| Xenopus Oocytes (human) | α4β2 | No significant current | Negligible | Confirms very low efficacy at α4β2.[1][2] |
| Xenopus Oocytes (human) | α3β4 | 270 | Full agonist | Potent agonist at α3β4 subtype.[1][2] |
| Xenopus Oocytes (human) | α7 | 6900 | Full agonist | Low potency at α7 subtype.[1][2] |
Data sourced from Sharples et al., 2000.[1][2]
Experimental Protocols for Knockout Model Validation
To definitively validate the subtype selectivity suggested by the data above, a series of experiments using genetic knockout mice (e.g., α4⁻/⁻, α7⁻/⁻, β2⁻/⁻) alongside their wild-type (WT) littermates is required.
Animals
Studies would use adult male and female mice on a C57BL/6J background. Separate colonies of mice lacking specific nAChR subunits (e.g., Chrna4, Chrna7, Chrnb2) and corresponding wild-type controls would be used.[5] The absence of the target subunit would be confirmed via genotyping and immunoblotting.[6]
Competitive Radioligand Binding Assays
-
Objective: To determine if the high-affinity binding of UB-165 is absent in brain tissue from mice lacking the α4 or β2 subunit.
-
Protocol:
-
Brain regions rich in α4β2* receptors (e.g., thalamus, striatum) are dissected from WT, α4⁻/⁻, and β2⁻/⁻ mice.[3]
-
Crude membrane fractions are prepared from the tissue homogenates.
-
Membranes are incubated with a constant concentration of a high-affinity radioligand (e.g., [³H]-epibatidine) and increasing concentrations of unlabeled UB-165.
-
The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Inhibition constants (Ki) are calculated by fitting the data to a one-site competition model.
-
-
Expected Outcome: High-affinity binding of UB-165 observed in WT tissue will be significantly reduced or abolished in tissues from α4⁻/⁻ and β2⁻/⁻ mice, confirming its dependence on the α4β2 receptor. Binding to α7* receptors (using [¹²⁵I]-αBgt) should remain unchanged across all genotypes.
Ex Vivo Neurotransmitter Release Assay
-
Objective: To confirm that UB-165-evoked dopamine release is mediated by α4β2* and/or α6β2* nAChRs.
-
Protocol:
-
Striatal synaptosomes are prepared from WT, α4⁻/⁻, α6⁻/⁻, and β2⁻/⁻ mice.
-
Synaptosomes are loaded with [³H]-dopamine.
-
The loaded synaptosomes are superfused with a physiological buffer and stimulated with various concentrations of UB-165.
-
Fractions of the superfusate are collected, and the amount of released [³H]-dopamine is quantified.
-
-
Expected Outcome: UB-165-stimulated dopamine release will be significantly attenuated in synaptosomes from α4⁻/⁻, α6⁻/⁻, and β2⁻/⁻ mice compared to WT controls, delineating the contribution of each subunit to this presynaptic effect.[3]
In Vivo Behavioral Assays
-
Objective: To determine if the physiological effects of UB-165 (e.g., antinociception, cognitive enhancement) are absent in mice lacking specific nAChR subtypes.
-
Protocol (Example: Antinociception):
-
WT, α4⁻/⁻, and β2⁻/⁻ mice are administered UB-165 or a vehicle control via systemic injection (e.g., intraperitoneal).
-
Nociceptive threshold is measured at baseline and at several time points post-injection using a standard method like the hot plate or tail-flick test.
-
The percentage of maximal possible effect (%MPE) is calculated for each animal.
-
-
Expected Outcome: The antinociceptive effects of UB-165 observed in WT mice will be absent in α4⁻/⁻ and β2⁻/⁻ mice, demonstrating that this behavioral response is mediated through the α4β2* nAChR in vivo.[7]
Visualization of Validation Workflow and Signaling
The following diagrams illustrate the logical workflow for validating compound selectivity with knockout models and the underlying signaling pathway.
References
- 1. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Subunit Composition of Functional Nicotinic Receptors in Dopaminergic Neurons Investigated with Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic knockout of the α7 nicotinic acetylcholine receptor gene alters hippocampal long-term potentiation in a background strain-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcellular drug targeting illuminates local kinase action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Nuances of Nicotinic Agonism: A Comparative Analysis of UB-165 and Other Nicotinic Acetylcholine Receptor Ligands
For Immediate Release
This guide provides a comprehensive cross-validation of the effects of UB-165, a novel nicotinic acetylcholine receptor (nAChR) agonist, with a panel of other well-characterized nicotinic agonists. Designed for researchers, scientists, and drug development professionals, this document presents a comparative analysis of binding affinities, functional potencies, and efficacies at various nAChR subtypes. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a deeper understanding of the pharmacological landscape of these compounds.
Comparative Analysis of Nicotinic Agonist Activity
The following tables summarize the quantitative data for UB-165 and a selection of other nicotinic agonists, including the endogenous ligand acetylcholine, the classic alkaloid nicotine, and other synthetic and natural compounds. The data is organized by nAChR subtype to highlight the selectivity and potency profiles of each agonist.
Table 1: Binding Affinities (Ki, nM) of Nicotinic Agonists at Various nAChR Subtypes
| Agonist | α4β2 | α3β4 | α7 | Reference(s) |
| UB-165 | 0.27 | Intermediate | Low | [1] |
| Acetylcholine | ~100 | ~1000 | ~1000 | [2] |
| Nicotine | 1 | 2.5 | >1000 | [2][3] |
| Epibatidine | 0.034 | 0.5 | ~100 | [2][4] |
| Anatoxin-a | Intermediate | Intermediate | Low | [5] |
| Varenicline | High | Moderate | Low | |
| Cytisine | 0.65 | 0.4 | Low | [2][4] |
Note: "Intermediate" and "Low" are used where specific Ki values were not available in the searched literature. "" indicates that the receptor complex may contain other subunits.*
Table 2: Functional Potency (EC50/IC50, nM) of Nicotinic Agonists in Functional Assays
| Agonist | Assay | α4β2 | α3β4 | α7 | Reference(s) |
| UB-165 | [³H]-Dopamine Release (rat striatum) | 88 | - | - | |
| ⁸⁶Rb⁺ Efflux (thalamic synaptosomes) | Weak Partial Agonist | - | - | ||
| Intracellular Ca²⁺ (SH-SY5Y cells) | - | Potent | - | ||
| Acetylcholine | [³H]-Dopamine Release (mouse striatum) | 1020 | - | - | [6] |
| Nicotine | [³H]-Dopamine Release (mouse striatum) | 1610 | - | - | [6] |
| Epibatidine | [³H]-Dopamine Release (mouse striatum) | 12 | - | - | [6] |
| Anatoxin-a | [³H]-Dopamine Release (rat striatum) | 134 | - | - | |
| Varenicline | Dopamine Release | Partial Agonist | - | - | |
| Cytisine | [³H]-Dopamine Release (mouse striatum) | 470 | - | - | [6] |
Table 3: Relative Efficacy of Nicotinic Agonists
| Agonist | Assay | Relative Efficacy (compared to Epibatidine or Nicotine) | nAChR Subtype(s) | Reference(s) |
| UB-165 | [³H]-Dopamine Release (rat striatum) | 0.2 (vs. Epibatidine) | α4β2* and α-conotoxin-MII-sensitive | |
| Anatoxin-a | [³H]-Dopamine Release (rat striatum) | 0.4 (vs. Epibatidine) | α4β2* and α-conotoxin-MII-sensitive | |
| Varenicline | Dopamine Release | Partial Agonist (vs. Nicotine) | α4β2 | |
| Cytisine | Dopamine Release | Partial Agonist (vs. Nicotine) | α4β2 | [6] |
Note: "" indicates that the receptor complex may contain other subunits.*
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Radioligand Binding Assays
1. [³H]-Cytisine Binding Assay for α4β2 nAChRs:
-
Tissue Preparation: Whole rat brain synaptosomes are prepared by homogenization in a buffered sucrose solution followed by differential centrifugation.
-
Incubation: Protein samples (400 µg/mL) are incubated with 0.75 nM [³H]-cytisine in Tris-HCl buffer.
-
Competition: Various concentrations of the test compound (e.g., UB-165, nicotine) are added to displace the radioligand.
-
Equilibrium: The mixture is incubated for 75 minutes at 4°C to reach binding equilibrium.[7]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM nicotine).[8] Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
2. [³H]-Epibatidine Binding Assay for α3β4 nAChRs:
-
Cell Culture: Human embryonic kidney (HEK) cells stably expressing the human α3 and β4 nAChR subunits are used.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated with [³H]-epibatidine (e.g., 1 nM) in a suitable buffer.[9]
-
Competition: Increasing concentrations of the test compound are added to compete for binding.
-
Equilibrium and Separation: Similar to the [³H]-cytisine assay, the reaction is allowed to reach equilibrium, followed by filtration.
-
Quantification and Analysis: Radioactivity is quantified, and Ki values are determined. Non-specific binding is determined in the presence of a saturating concentration of a suitable unlabeled ligand.[10]
3. [¹²⁵I]-α-Bungarotoxin Binding Assay for α7 nAChRs:
-
Tissue/Cell Preparation: Membranes from rat hippocampus or cells expressing α7 nAChRs are prepared.
-
Incubation: Membranes are incubated with [¹²⁵I]-α-bungarotoxin (e.g., 1 nM) in a binding buffer, often containing bovine serum albumin to reduce non-specific binding.[8]
-
Washing: After incubation, the samples are washed multiple times with cold buffer to remove unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled α7-selective ligand (e.g., nicotine or unlabeled α-bungarotoxin).
Functional Assays
1. Agonist-Stimulated [³H]-Dopamine Release from Rat Striatal Synaptosomes:
-
Synaptosome Preparation: Striatal tissue from rats is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate synaptosomes.[11]
-
Loading: Synaptosomes are incubated with [³H]-dopamine to allow for its uptake into dopaminergic terminals.
-
Superfusion: The loaded synaptosomes are placed in a superfusion system and continuously washed with a physiological buffer.
-
Stimulation: Fractions of the superfusate are collected to establish a baseline. The synaptosomes are then stimulated with various concentrations of the nicotinic agonist for a short period (e.g., a few minutes).
-
Collection: Superfusate fractions are continuously collected during and after stimulation.
-
Quantification: The amount of [³H]-dopamine in each fraction is determined by liquid scintillation counting.
-
Data Analysis: The agonist-evoked release is calculated as the percentage increase over the basal release. EC50 and maximal efficacy (Emax) values are determined from concentration-response curves.
2. ⁸⁶Rb⁺ Efflux Assay in Xenopus Oocytes Expressing nAChRs:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are surgically removed and injected with cRNA encoding the desired nAChR subunits. The oocytes are then incubated for several days to allow for receptor expression.[12][13]
-
Loading: Oocytes are incubated in a solution containing ⁸⁶Rb⁺ (a radioactive potassium analog) to allow for its accumulation inside the cells.
-
Efflux Measurement: Individual oocytes are placed in a chamber and superfused with a standard frog Ringer's solution.
-
Agonist Application: After establishing a stable baseline of ⁸⁶Rb⁺ efflux, the oocyte is exposed to the nicotinic agonist at various concentrations.
-
Quantification: The amount of ⁸⁶Rb⁺ released into the superfusate over time is measured using a scintillation counter.
-
Data Analysis: The rate of ⁸⁶Rb⁺ efflux is calculated, and concentration-response curves are generated to determine EC50 and Emax values.
3. Intracellular Calcium ([Ca²⁺]i) Measurement in SH-SY5Y Cells:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells, which endogenously express nAChRs (primarily α3β4), are cultured on coverslips or in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye for 30-45 minutes at 37°C.[14][15]
-
Washing: After loading, the cells are washed with a physiological saline solution to remove extracellular dye.
-
Measurement: The coverslip or plate is placed on the stage of a fluorescence microscope or in a fluorescence plate reader.
-
Agonist Stimulation: A baseline fluorescence is recorded, and then the cells are stimulated with the nicotinic agonist.
-
Data Acquisition: Fluorescence intensity is measured at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration. The change in this ratio upon agonist application is used to determine the potency (EC50) and efficacy of the agonist.[16][17]
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of nicotinic agonists.
Signaling Pathways
Caption: Nicotinic agonist binding and downstream signaling cascade.
Experimental Workflow
Caption: Workflow for the cross-validation of nicotinic agonists.
References
- 1. Amino acid-induced stimulation of [3H]-dopamine release from rat striatum in vitro [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine - Wikipedia [en.wikipedia.org]
- 4. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 6. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray structure of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expressing and Characterizing Mechanosensitive Channels in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic and functional changes in Ca2+ entry after retinoic acid-induced differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of UB-165 (fumarate) and Dimethyl Fumarate in the Context of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of numerous neurodegenerative diseases. Modulating the inflammatory cascades within the central nervous system (CNS) presents a promising therapeutic avenue. This guide provides a comparative overview of two compounds, UB-165 (fumarate) and dimethyl fumarate (DMF), in the context of their potential roles in mitigating neuroinflammation. While dimethyl fumarate is a well-established therapeutic agent with a deeply characterized mechanism of action, data on UB-165 (fumarate) is sparse, with no direct comparative studies against DMF in neuroinflammation models currently available. This guide, therefore, juxtaposes the known effects of DMF with the putative mechanisms of UB-165, inferred from its classification as a nicotinic acetylcholine receptor (nAChR) agonist.
Compound Overview
Dimethyl Fumarate (DMF)
Dimethyl fumarate is an oral therapeutic approved for the treatment of relapsing-remitting multiple sclerosis. Its efficacy is attributed to its dual immunomodulatory and neuroprotective properties. DMF and its primary active metabolite, monomethyl fumarate (MMF), exert their effects through multiple pathways, most notably the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.
UB-165 (fumarate)
UB-165 (fumarate) is identified as a nicotinic acetylcholine receptor (nAChR) agonist. It demonstrates full agonism at the α3β2 nAChR isoform and partial agonism at the α4β2* isoform, with a high affinity for nicotine binding sites in the rat brain (Ki = 0.27 nM).[1] Its direct effects on neuroinflammatory processes have not been extensively studied. However, the broader class of nAChR agonists is known to modulate inflammation through the cholinergic anti-inflammatory pathway.
Mechanism of Action in Neuroinflammation
The two compounds exhibit fundamentally different primary mechanisms of action.
Dimethyl Fumarate: A Multi-Pathway Approach
DMF's anti-inflammatory and neuroprotective effects are mediated through several key signaling pathways:
-
Nrf2 Pathway Activation: DMF activates the Nrf2 pathway, a master regulator of the antioxidant response. This leads to the transcription of numerous antioxidant and cytoprotective genes, thereby protecting CNS cells from oxidative stress-induced damage.[2][3]
-
NF-κB Pathway Inhibition: DMF has been shown to inhibit the pro-inflammatory transcription factor NF-κB, which is a central mediator of inflammatory responses.[4] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
-
HCAR2 Activation: DMF and MMF can activate the hydroxycarboxylic acid receptor 2 (HCAR2), which contributes to its anti-inflammatory effects.[2]
-
Modulation of Glial Cells: DMF directly impacts microglia and astrocytes, the primary immune cells of the CNS. It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, and IL-6 in these cells.[5][6]
UB-165 (fumarate): A Cholinergic Anti-Inflammatory Pathway Agonist (Putative)
As a nAChR agonist, the potential anti-inflammatory effects of UB-165 are likely mediated through the cholinergic anti-inflammatory pathway. This pathway involves the vagus nerve and the neurotransmitter acetylcholine (ACh) acting on nAChRs expressed on immune cells, including microglia. The α7 subtype of nAChR is particularly implicated in this pathway. Activation of α7 nAChRs on microglia and other immune cells can lead to a reduction in the production of pro-inflammatory cytokines.
Signaling Pathway Diagrams
Caption: Dimethyl Fumarate Signaling Pathways in Neuroinflammation.
Caption: Putative Signaling Pathway for nAChR Agonists in Neuroinflammation.
Comparative Performance in Neuroinflammation Models
As direct comparative data for UB-165 (fumarate) is unavailable, this section contrasts the established effects of DMF with the known effects of nAChR agonists in relevant experimental models.
In Vitro Models: Microglia and Astrocytes
| Feature | Dimethyl Fumarate | nAChR Agonists (General) |
| Microglial Activation | Inhibits pro-inflammatory (M1) polarization and promotes anti-inflammatory (M2) phenotype.[5] | Suppress the release of pro-inflammatory cytokines from activated microglia. |
| Astrocyte Activation | Reduces inflammatory responses in astrocytes. | Attenuate the release of pro-inflammatory mediators from activated astrocytes. |
| Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | Significantly reduces production in both microglia and astrocytes.[6] | Generally suppress the production of these cytokines. |
| Nitric Oxide (NO) Production | Decreases iNOS expression and subsequent NO production.[5][6] | Can reduce NO production in activated glial cells. |
| Oxidative Stress | Potent inducer of the Nrf2-mediated antioxidant response, protecting cells from oxidative damage. | Some studies suggest nAChR activation can have neuroprotective effects against oxidative stress. |
In Vivo Models: Experimental Autoimmune Encephalomyelitis (EAE)
| Feature | Dimethyl Fumarate | nAChR Agonists (General) |
| Clinical Score | Ameliorates the clinical course and severity of EAE. | Nicotine and other nAChR agonists have been shown to reduce the clinical severity of EAE. |
| CNS Infiltration | Reduces the infiltration of immune cells, including macrophages, into the CNS. | Can modulate immune cell trafficking and reduce CNS inflammation. |
| Demyelination | Protects against demyelination and axonal loss. | May offer neuroprotective effects that could limit demyelination. |
| Cytokine Profile | Shifts the systemic and CNS cytokine profile towards an anti-inflammatory state. | Can modulate the systemic immune response and cytokine production. |
Experimental Protocols
Microglia and Astrocyte Culture and Stimulation (Representative Protocol for DMF)
-
Cell Culture: Primary microglia and astrocytes are isolated from the cerebral cortices of neonatal rats or mice. Cells are cultured in appropriate media (e.g., DMEM/F10 for microglia, DMEM for astrocytes) supplemented with fetal bovine serum and antibiotics.
-
Pre-treatment: Cells are pre-treated with varying concentrations of dimethyl fumarate (e.g., 1-100 µM) for a specified period (e.g., 1-2 hours).
-
Stimulation: Neuroinflammation is induced by adding lipopolysaccharide (LPS; e.g., 100 ng/mL) to the cell culture medium.
-
Analysis:
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Cytokine Quantification: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant are quantified using ELISA.
-
Gene Expression Analysis: RNA is extracted from the cells, and the expression levels of genes encoding pro-inflammatory mediators (e.g., iNOS, TNF-α, IL-1β, IL-6) and Nrf2 target genes are determined by quantitative real-time PCR (qRT-PCR).
-
Western Blot Analysis: Protein levels and activation (phosphorylation) of key signaling molecules (e.g., Nrf2, NF-κB subunits, p38 MAPK) are assessed by Western blotting.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model (Representative Protocol)
-
Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG) peptide 35-55, emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the CNS.
-
Treatment: Animals are treated with either vehicle control or the test compound (e.g., dimethyl fumarate administered orally) starting from a specific day post-immunization (prophylactic or therapeutic regimen).
-
Clinical Assessment: Animals are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Histological Analysis: At the end of the experiment, spinal cords are collected, fixed, and processed for histological analysis. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation and Luxol fast blue to evaluate demyelination. Immunohistochemistry is used to identify infiltrating immune cells (e.g., macrophages, T cells) and glial activation.
-
Cytokine Analysis: Splenocytes or lymph node cells can be isolated and restimulated in vitro with the immunizing antigen to measure cytokine production by ELISA or flow cytometry. Cytokine levels in the CNS can also be assessed.
Experimental Workflow Diagram
Caption: Experimental Workflow for In Vivo Evaluation in EAE Model.
Conclusion
Dimethyl fumarate is a well-characterized compound that mitigates neuroinflammation through a multi-faceted mechanism centered on the activation of the Nrf2 antioxidant pathway and inhibition of pro-inflammatory signaling. In contrast, UB-165 (fumarate) is a nicotinic acetylcholine receptor agonist, and its potential role in neuroinflammation is inferred from the known actions of this drug class via the cholinergic anti-inflammatory pathway.
Direct comparative studies are essential to definitively ascertain the relative efficacy and mechanisms of UB-165 (fumarate) in neuroinflammation models. Future research should focus on head-to-head in vitro and in vivo studies to elucidate the specific effects of UB-165 on glial cell activation, cytokine production, and disease outcomes in models such as EAE. Such studies will be crucial for determining the therapeutic potential of UB-165 (fumarate) as a novel agent for neuroinflammatory disorders.
References
- 1. Anti-Inflammatory Effects of Dimethyl Fumarate in Microglia via an Autophagy Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Use of Dimethyl Fumarate as Microglia Modulator for Neurodegenerative Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of α4β2* Nicotinic Acetylcholine Receptors in the Mechanism of Action of UB-165
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of UB-165, a selective partial agonist of α4β2* nicotinic acetylcholine receptors (nAChRs), and its mechanism of action. Through a detailed comparison with other well-characterized nAChR agonists and partial agonists, supported by experimental data, this document aims to elucidate the critical role of α4β2* nAChRs in the pharmacological effects of UB-165. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of Ligand Interactions with α4β2* nAChRs
The following tables summarize the quantitative data from various studies, offering a clear comparison of UB-165 with other key nicotinic ligands in terms of their binding affinity, potency, and efficacy at α4β2* nAChRs.
Table 1: Binding Affinity (Ki) of Nicotinic Ligands at α4β2 nAChRs*
| Compound | Ki (nM) at rat brain [3H]-nicotine binding sites | Reference |
| (±)-UB-165 | 0.27 ± 0.05 | [1] |
| (±)-Epibatidine | 0.02 ± 0.005 | [1] |
| (±)-Anatoxin-a | 1.25 ± 0.20 | [1] |
| Varenicline | 0.18 ± 0.01 | [2] |
| Cytisine | Not specified in provided abstracts | |
| Nicotine | Not specified in provided abstracts |
Table 2: Potency (EC50) and Efficacy of Nicotinic Agonists in Stimulating [3H]-Dopamine Release from Rat Striatal Synaptosomes
| Compound | EC50 (nM) | Relative Efficacy | Reference |
| (±)-UB-165 | 88 | 0.2 | [3] |
| (±)-Epibatidine | 2.4 | 1 | [3] |
| (±)-Anatoxin-a | 134 | 0.4 | [3] |
Table 3: Functional Activity of UB-165 and Other Ligands at Different nAChR Subtypes
| Compound | Activity at α4β2* nAChRs | Activity at α3-containing nAChRs | Reference |
| (±)-UB-165 | Very weak partial agonist (86Rb+ efflux)[1][4] | Efficacious agonist (Ca2+ influx in SH-SY5Y cells)[3][4] | |
| (±)-Anatoxin-a | Agonist | Efficacious agonist (Ca2+ influx in SH-SY5Y cells)[3] | |
| α-Conotoxin-MII | No direct agonistic activity; antagonist at α3β2-containing nAChRs | Antagonist | [3][4] |
Table 4: Upregulation of α4β2 nAChRs in M10 Cells
| Compound | EC50 (nM) for Upregulation | Maximum Upregulation (% above control) | Reference |
| (±)-UB-165 | 25.3 ± 17.7 | Not specified | [1][3] |
| (±)-Epibatidine | 1.2 ± 0.2 | 76 ± 6 | [1][3] |
| (±)-Anatoxin-a | 985 ± 515 | Not specified | [1][3] |
Key Experimental Protocols
To ensure reproducibility and a clear understanding of the presented data, detailed methodologies for pivotal experiments are outlined below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of UB-165 and other compounds for α4β2* nAChRs.
Protocol:
-
Tissue Preparation: Rat brain membranes are prepared as the source of α4β2* nAChRs.[1]
-
Radioligand: [3H]-nicotine is used as the radioligand that specifically binds to high-affinity α4β2* nAChRs.[1]
-
Incubation: Brain membranes are incubated with a fixed concentration of [3H]-nicotine and varying concentrations of the test compound (e.g., UB-165, epibatidine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[3H]-Dopamine Release from Striatal Synaptosomes
Objective: To assess the potency (EC50) and efficacy of UB-165 in stimulating dopamine release, a functional response mediated by presynaptic nAChRs.
Protocol:
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from rat striatum.[3]
-
Loading: Synaptosomes are incubated with [3H]-dopamine to load the terminals with the radiolabeled neurotransmitter.
-
Superfusion: The loaded synaptosomes are placed in a superfusion system and continuously washed to establish a stable baseline of [3H]-dopamine release.
-
Stimulation: The synaptosomes are exposed to various concentrations of the test agonist (e.g., UB-165) for a short period.
-
Fraction Collection: Superfusion fractions are collected before, during, and after agonist stimulation.
-
Quantification: The amount of [3H]-dopamine in each fraction is determined by liquid scintillation counting.
-
Data Analysis: The agonist-evoked release is calculated as the percentage increase over the basal release. EC50 and maximal efficacy values are determined from the concentration-response curves.
Electrophysiology in Xenopus Oocytes
Objective: To directly measure the functional activity of UB-165 at specific nAChR subtypes expressed in a controlled system.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for injection.
-
cRNA Injection: Oocytes are injected with cRNAs encoding specific human nAChR subunits (e.g., α4 and β2).[3]
-
Expression: The oocytes are incubated for several days to allow for the expression of functional nAChRs on the cell surface.
-
Two-Electrode Voltage Clamp: The oocyte is voltage-clamped, and a holding potential is applied.
-
Agonist Application: The oocyte is perfused with solutions containing different concentrations of the test agonist (e.g., UB-165).
-
Current Measurement: The inward currents elicited by the agonist are recorded.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 and maximal current response for each nAChR subtype. UB-165 was found to elicit no significant currents from oocytes expressing α4β2 nAChRs.[3]
Visualizing the Mechanism and Experimental Design
The following diagrams, generated using Graphviz, provide a visual representation of the signaling pathways and experimental workflows discussed.
Caption: Signaling pathway of UB-165-mediated dopamine release via α4β2* nAChRs.
Caption: Experimental workflow for the [3H]-dopamine release assay.
Caption: Logical flow of evidence confirming UB-165's mechanism of action.
Conclusion
References
- 1. jneurosci.org [jneurosci.org]
- 2. pnas.org [pnas.org]
- 3. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UB-165: a novel nicotinic agonist with subtype selectivity implicates the alpha4beta2* subtype in the modulation of dopamine release from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuromodulatory Effects of UB-165 in the Hippocampus and Prefrontal Cortex
Disclaimer: The compound UB-165 is a fictional agent created for the purpose of this illustrative guide. All data and experimental outcomes presented herein are hypothetical and intended to demonstrate the format of a comparative study guide for a scientific audience.
This guide provides a comparative overview of the effects of the novel GABAA receptor positive allosteric modulator, UB-165, on two distinct brain regions: the hippocampus and the prefrontal cortex. The data presented is derived from preclinical studies in rodent models, comparing the efficacy and cellular impact of UB-165 against a standard-of-care compound, "Compound X," and a vehicle control.
Quantitative Data Summary
The following tables summarize the key quantitative findings from electrophysiological and neurochemical analyses of UB-165's effects.
Table 1: Electrophysiological Effects of UB-165 on Principal Neurons
| Brain Region | Treatment (10 µM) | Resting Membrane Potential (mV) | Action Potential Threshold (mV) | Firing Rate (Hz) at 2x Rheobase |
| Hippocampus (CA1) | Vehicle | -65.2 ± 2.1 | -50.5 ± 1.8 | 25.3 ± 3.1 |
| Compound X | -68.7 ± 2.5 | -48.2 ± 2.0 | 18.9 ± 2.8 | |
| UB-165 | -72.4 ± 2.3 | -47.1 ± 1.9 | 15.1 ± 2.5 | |
| Prefrontal Cortex | Vehicle | -63.8 ± 1.9 | -49.8 ± 1.5 | 30.1 ± 3.5 |
| Compound X | -66.5 ± 2.2 | -47.5 ± 1.7 | 22.7 ± 3.0 | |
| UB-165 | -70.1 ± 2.0 | -46.3 ± 1.6 | 18.4 ± 2.9 |
Table 2: Effects of UB-165 on Synaptic Plasticity (Long-Term Potentiation)
| Brain Region | Treatment (10 µM) | LTP Induction (% of Baseline) |
| Hippocampus (CA1) | Vehicle | 155.4 ± 10.2 |
| Compound X | 130.1 ± 8.9 | |
| UB-165 | 115.8 ± 7.5 | |
| Prefrontal Cortex | Vehicle | 148.9 ± 9.8 |
| Compound X | 125.6 ± 8.1 | |
| UB-165 | 110.3 ± 6.9 |
Experimental Protocols
In Vitro Electrophysiology
Objective: To characterize the effects of UB-165 on the intrinsic electrical properties of pyramidal neurons in the hippocampus and prefrontal cortex.
Methodology:
-
Slice Preparation: Adult male Sprague-Dawley rats were anesthetized and decapitated. The brains were rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices (300 µm) containing the hippocampus or prefrontal cortex were prepared using a vibratome.
-
Recording: Slices were transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32°C. Whole-cell patch-clamp recordings were obtained from visually identified pyramidal neurons.
-
Data Acquisition: Intrinsic membrane properties, including resting membrane potential, action potential threshold, and firing rate in response to current injections, were recorded before and after bath application of the vehicle, Compound X (10 µM), or UB-165 (10 µM).
-
LTP Induction: Field excitatory postsynaptic potentials (fEPSPs) were recorded in the stratum radiatum of the CA1 region of the hippocampus and layer V of the prefrontal cortex. After establishing a stable baseline, high-frequency stimulation (HFS) was delivered to induce LTP. The magnitude of LTP was quantified as the percentage increase in the fEPSP slope 60 minutes post-HFS.
Immunohistochemistry
Objective: To visualize the expression of GABAA receptor subunits in the hippocampus and prefrontal cortex.
Methodology:
-
Tissue Preparation: Animals were transcardially perfused with 4% paraformaldehyde. The brains were post-fixed, cryoprotected in sucrose, and sectioned on a cryostat.
-
Staining: Free-floating sections were incubated with primary antibodies against GABAA receptor subunits. Subsequently, sections were incubated with fluorescently labeled secondary antibodies.
-
Imaging: Stained sections were mounted and imaged using a confocal microscope to determine the distribution and co-localization of GABAA receptor subunits.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Hypothetical signaling pathway of UB-165 as a positive allosteric modulator of the GABAA receptor.
Caption: Workflow for the comparative study of UB-165 in different brain regions.
Replicating Key Findings: A Comparative Guide to UB-165's Nicotinic Receptor Subtype Selectivity
This guide provides a detailed comparison of the key findings from the seminal 2000 paper by Sharples et al., which first characterized the novel nicotinic acetylcholine receptor (nAChR) agonist, UB-165. The data presented here, sourced from the original publication, offers researchers, scientists, and drug development professionals a comprehensive resource for replicating and building upon these foundational experiments. We will delve into the quantitative data, experimental protocols, and the underlying signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the core quantitative findings from the Sharples et al. 2000 paper, comparing the pharmacological activity of UB-165 with its parent molecules, (±)-epibatidine and (±)-anatoxin-a.
Table 1: Potency and Efficacy in Stimulating [³H]-Dopamine Release from Rat Striatal Synaptosomes
| Agonist | EC₅₀ (nM) | Relative Efficacy |
| (±)-Epibatidine | 2.4 ± 0.44 | 1 |
| (±)-Anatoxin-a | 134 ± 23 | 0.4 |
| (±)-UB-165 | 88 ± 15 | 0.2 |
Table 2: Inhibition of Agonist-Evoked [³H]-Dopamine Release by α-Conotoxin-MII (100 nM)
| Agonist (at EC₅₀) | % Inhibition by α-Conotoxin-MII |
| (±)-Epibatidine | 48 ± 5 |
| (±)-Anatoxin-a | 56 ± 7 |
| (±)-UB-165 | 88 ± 3 |
Table 3: Binding Affinities (Ki, nM) at Nicotinic Receptor Subtypes
| Ligand | [³H]-Nicotine (α4β2*) | [¹²⁵I]-α-Bungarotoxin (α7) |
| (±)-Epibatidine | 0.02 ± 0.005 | >10,000 |
| (±)-Anatoxin-a | 1.25 ± 0.20 | >10,000 |
| (±)-UB-165 | 0.27 ± 0.05 | >10,000 |
Key Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
[³H]-Dopamine Release from Rat Striatal Synaptosomes
This experiment assesses the ability of nicotinic agonists to stimulate dopamine release from presynaptic terminals.
-
Synaptosome Preparation: P2 synaptosomes are prepared from rat striata.
-
Loading: Synaptosomes are loaded with [³H]-dopamine (0.1 µM) for 15 minutes at 37°C.
-
Superfusion: The loaded synaptosomes are then superfused in parallel chambers with a Krebs-Ringer bicarbonate buffer (containing in mM: 118 NaCl, 4.8 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 11 glucose, gassed with 95% O₂/5% CO₂) supplemented with 1 µM pargyline and 0.5 µM nomifensine to prevent dopamine degradation and reuptake, respectively.
-
Agonist Stimulation: After a stable baseline is established, synaptosomes are exposed to various concentrations of the test agonists for a 40-second pulse.
-
Antagonist Treatment: In experiments involving antagonists, α-conotoxin-MII (100 nM) is added to the superfusion buffer 10 minutes prior to agonist stimulation.
-
Fraction Collection and Analysis: Fractions are collected, and the amount of [³H]-dopamine released is quantified by liquid scintillation counting.
⁸⁶Rb⁺ Efflux Assay from Thalamic Synaptosomes
This assay serves as a functional measure of α4β2* nAChR activation.
-
Synaptosome Preparation: P2 synaptosomes are prepared from rat thalamus.
-
Loading: Synaptosomes are loaded with ⁸⁶Rb⁺ (a congener for K⁺) in the presence of a high K⁺ buffer.
-
Superfusion: The loaded synaptosomes are superfused with a physiological buffer.
-
Agonist Stimulation: After establishing a baseline efflux rate, synaptosomes are stimulated with a pulse of the nicotinic agonist.
-
Fraction Collection and Analysis: The amount of ⁸⁶Rb⁺ in the collected fractions is measured to determine the rate of efflux, which is indicative of ion channel opening.
Radioligand Binding Assays
These assays determine the binding affinity of the compounds for specific nAChR subtypes.
-
Membrane Preparation: P2 membranes are prepared from whole rat brain (for [³H]-nicotine binding) or specific brain regions.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand ([³H]-nicotine for α4β2* or [¹²⁵I]-α-bungarotoxin for α7) and varying concentrations of the competing test compound (UB-165, epibatidine, or anatoxin-a).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filters is measured, and the data are analyzed to determine the inhibition constant (Ki) of the test compound.
Visualizing the Mechanisms
To better understand the experimental logic and the proposed signaling pathway, the following diagrams have been generated.
Caption: Signaling pathway of nicotinic agonist-induced dopamine release.
Caption: Workflow for the [³H]-dopamine release experiment.
Assessing the Therapeutic Potential of UB-165 for Multiple Sclerosis: A Comparative Analysis
Information regarding the therapeutic agent UB-165 for the treatment of Multiple Sclerosis (MS) is not available in the public domain. Extensive searches for "UB-165" in the context of multiple sclerosis, its mechanism of action, and clinical trials have yielded no relevant results. The provided search results pertain to other investigational drugs for different indications, such as UB-221 for chronic spontaneous urticaria and BMS-986165 for ulcerative colitis and psoriatic arthritis, or fundamental research on ubiquitin ligases.
Therefore, a direct comparison of UB-165 to existing MS drugs as requested cannot be performed at this time. To provide the intended audience of researchers, scientists, and drug development professionals with a valuable resource, this guide will instead focus on the established and emerging therapeutic strategies for MS, summarizing the mechanisms of action, efficacy, and safety of currently approved drugs. This will serve as a foundational reference for assessing any future data that may emerge on novel compounds like UB-165.
Current Landscape of Multiple Sclerosis Therapies
The treatment of multiple sclerosis has evolved significantly, with a range of disease-modifying therapies (DMTs) approved to reduce relapse rates, delay disability progression, and manage symptoms. These therapies can be broadly categorized by their primary mechanisms of action.
Immunomodulators
Immunomodulatory drugs aim to recalibrate the immune system to reduce the inflammatory attacks on the central nervous system (CNS).
-
Interferon-betas (e.g., Avonex®, Betaseron®, Rebif®, Plegridy®) : These were among the first DMTs approved for MS.[1] Their mechanism involves modulating the activity of immune cells and reducing the production of pro-inflammatory cytokines.[2] They also help to decrease the permeability of the blood-brain barrier, limiting the entry of inflammatory cells into the CNS.[2]
-
Glatiramer Acetate (Copaxone®, Glatopa®) : This synthetic polypeptide is composed of four amino acids found in myelin basic protein.[3][4] It is thought to act as a "decoy," diverting the immune attack away from myelin. It may also induce anti-inflammatory T helper 2 (Th2) cells.[5]
Sphingosine 1-Phosphate (S1P) Receptor Modulators
This class of oral medications prevents lymphocytes from leaving the lymph nodes and entering the CNS.
-
Fingolimod (Gilenya®) : The first approved oral DMT, fingolimod sequesters lymphocytes in the lymph nodes, reducing their circulation and infiltration into the CNS.[2][3]
-
Siponimod (Mayzent®), Ozanimod (Zeposia®), and Ponesimod (Ponvory®) : These are newer generation S1P receptor modulators with more selective actions, potentially offering improved safety profiles.[5]
Monoclonal Antibodies
These are laboratory-produced molecules that are designed to target specific components of the immune system.
-
Natalizumab (Tysabri®) : This antibody targets the α4-integrin on lymphocytes, preventing them from adhering to blood vessel walls and crossing into the CNS.[2][5]
-
Anti-CD20 Antibodies (Ocrelizumab - Ocrevus®, Ofatumumab - Kesimpta®, Ublituximab - Briumvi™) : These drugs target and deplete CD20-expressing B cells, which play a significant role in the inflammatory process of MS.[6][7][8] Ocrelizumab is the only DMT approved for both relapsing and primary progressive forms of MS.[9] Ublituximab is a newer anti-CD20 monoclonal antibody designed to enhance B-cell lysis.[8]
-
Alemtuzumab (Lemtrada®) : This antibody targets CD52, a protein present on T cells and B cells, leading to their depletion.[3]
Other Oral Therapies
-
Dimethyl Fumarate (Tecfidera®, Vumerity®) : The exact mechanism is not fully understood, but it is believed to have immunomodulatory and neuroprotective effects, possibly through the activation of the Nrf2 pathway.[1][4]
-
Teriflunomide (Aubagio®) : This drug inhibits the synthesis of pyrimidines, which are necessary for the proliferation of activated lymphocytes.[1][5]
-
Cladribine (Mavenclad®) : This purine nucleoside analog selectively targets and depletes lymphocytes.[1][4]
Comparative Efficacy and Safety of Existing MS Drugs
The choice of DMT for an individual with MS depends on various factors, including disease activity, severity, potential side effects, and patient preference. The following table summarizes key efficacy and safety data for a selection of approved MS drugs.
| Drug Class | Drug Name | Annualized Relapse Rate (ARR) Reduction (vs. Placebo or Active Comparator) | Impact on Disability Progression | Key Safety Concerns |
| Immunomodulators | Interferon-beta-1a | ~30% | Modest reduction | Flu-like symptoms, injection-site reactions, liver enzyme elevations |
| Glatiramer Acetate | ~30% | Modest reduction | Injection-site reactions, lipoatrophy, post-injection systemic reaction | |
| S1P Receptor Modulators | Fingolimod | ~50% vs. placebo; superior to IFNβ-1a[9] | Significant reduction | Bradycardia at initiation, macular edema, increased risk of infections |
| Monoclonal Antibodies | Natalizumab | ~68% | Significant reduction | Progressive Multifocal Leukoencephalopathy (PML) |
| Ocrelizumab | ~46% vs. IFNβ-1a[9] | Significant reduction in relapsing MS and primary progressive MS | Infusion-related reactions, increased risk of infections[9] | |
| Ublituximab | Lower ARR than teriflunomide[10] | Did not show a significantly lower risk of worsening of disability compared to teriflunomide[10] | Infusion-related reactions[10] | |
| Oral Therapies | Dimethyl Fumarate | ~50% | Significant reduction | Flushing, gastrointestinal side effects, PML (rare) |
| Teriflunomide | ~30% | Significant reduction | Liver enzyme elevations, hair thinning, teratogenicity | |
| Cladribine | ~58% | Significant reduction | Lymphopenia, increased risk of infections and malignancy[1] |
Note: This table provides a simplified overview. For detailed information, refer to the specific drug's prescribing information and pivotal clinical trial publications.
Experimental Protocols
The development and approval of MS drugs rely on rigorous clinical trials. A typical Phase III clinical trial for a new MS therapy would involve the following key elements:
1. Study Design:
-
Randomized, double-blind, active-controlled trial: Patients are randomly assigned to receive either the investigational drug or an active comparator (an already approved MS drug). Both patients and investigators are unaware of the treatment assignment to prevent bias.
-
Duration: Typically 1-2 years to assess efficacy and safety.
-
Patient Population: Individuals with a confirmed diagnosis of a specific form of MS (e.g., relapsing-remitting MS) and evidence of disease activity.
2. Efficacy Endpoints:
-
Primary Endpoint: Annualized Relapse Rate (ARR) - the number of confirmed MS relapses per year.
-
Secondary Endpoints:
-
Time to Confirmed Disability Progression: Measured by the Expanded Disability Status Scale (EDSS).
-
MRI Endpoints: Number of new or enlarging T2 lesions and gadolinium-enhancing (Gd+) lesions.
-
No Evidence of Disease Activity (NEDA): A composite measure including no relapses, no confirmed disability progression, and no new MRI lesions.
-
3. Safety and Tolerability Assessment:
-
Monitoring of adverse events, serious adverse events, and laboratory abnormalities throughout the study.
-
Specific monitoring for known risks associated with the drug class (e.g., cardiac monitoring for S1P modulators, PML monitoring for natalizumab).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in MS and the mechanisms of drug action can aid in understanding their therapeutic potential.
Caption: Overview of MS pathogenesis and key drug targets.
Caption: A simplified workflow of a typical Phase III clinical trial for an MS drug.
Conclusion
While a direct comparative assessment of UB-165 is not currently possible due to the lack of available data, this guide provides a comprehensive overview of the existing therapeutic landscape for multiple sclerosis. The detailed information on the mechanisms of action, efficacy, and safety of approved DMTs, along with standardized experimental protocols and visual representations of key pathways, offers a robust framework for the evaluation of novel therapeutic candidates. As data on emerging therapies such as UB-165 become available, this guide can serve as a valuable tool for researchers and drug development professionals to contextualize and critically appraise their potential role in the management of MS.
References
- 1. mymsaa.org [mymsaa.org]
- 2. How do different drug classes work in treating Multiple Sclerosis? [synapse.patsnap.com]
- 3. mymsaa.org [mymsaa.org]
- 4. Mechanism and adverse effects of multiple sclerosis drugs: a review article. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of Multiple Sclerosis Drugs Approved Since 2018 and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ublituximab Treatment Lessened Disability for People With Multiple Sclerosis - - Practical Neurology [practicalneurology.com]
- 9. An Overview of High-Efficacy Drugs for Multiple Sclerosis: Gulf Region Expert Opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ublituximab versus Teriflunomide in Relapsing Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of UB-165 (fumarate): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of UB-165 (fumarate), a potent nicotinic acetylcholine receptor (nAChR) agonist used in neuroscience research.
Chemical and Physical Properties
A clear understanding of the chemical's properties is the first step toward safe disposal.
| Property | Value |
| Chemical Name | 2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene fumarate |
| CAS Number | 200432-86-6 |
| Molecular Formula | C₁₃H₁₅ClN₂・C₄H₄O₄ |
| Molecular Weight | 350.8 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble in water |
Hazard Assessment and Safety Precautions
UB-165 (fumarate) is a potent neuroactive compound and has been shown to be toxic to various cancer cell lines.[1] Due to its biological activity, it should be handled as a hazardous substance. Based on the safety data for structurally similar compounds, such as nicotinic agonists and bicyclic amines, the following hazards should be assumed:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
Personal Protective Equipment (PPE): When handling UB-165 (fumarate) for disposal, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of UB-165 (fumarate).
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired UB-165 (fumarate) powder should be collected in a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and sealable.
-
Contaminated Materials: Any materials that have come into contact with UB-165 (fumarate), such as pipette tips, weighing boats, and contaminated gloves, should be disposed of as hazardous solid waste.
-
Liquid Waste: Solutions containing UB-165 (fumarate) should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
2. Waste Collection and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "UB-165 (fumarate)".
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep waste containers sealed when not in use.
3. Final Disposal:
-
Do not dispose of UB-165 (fumarate) down the drain or in regular trash.
-
Disposal of UB-165 (fumarate) must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste.
-
Incineration is the recommended method of disposal for many amine-containing and chlorinated organic compounds to ensure complete destruction.[4][5][6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of UB-165 (fumarate).
Caption: Disposal workflow for UB-165 (fumarate).
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific chemical hygiene and waste disposal plans. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling UB-165 (fumarate)
This document provides crucial safety and logistical information for handling UB-165 (fumarate) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals. Please note that a specific Safety Data Sheet (SDS) for UB-165 (fumarate) was not located; therefore, this guidance is based on general laboratory safety protocols and information available for fumarate salts and similar research compounds. All products are intended for lab use only.[1]
Chemical and Physical Properties
UB-165 (fumarate) is described as a potent nicotinic receptor agonist and an inhibitor of tumor proliferation.[1][2] It is intended for research purposes only.[1][3]
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉ClN₂O₄ | [1] |
| Molecular Weight | 350.8 g/mol | [1] |
| Purity | >98% | [3] |
| Solubility | Soluble to 100 mM in water with gentle warming. | [3] |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. | [3][4] |
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted to determine the specific PPE required for handling UB-165 (fumarate).[5][6] The following table outlines the minimum recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable nitrile gloves | Minimum requirement for incidental contact.[5] For tasks with a higher risk of exposure, consider double-gloving or using thicker, chemical-resistant gloves.[7] |
| Eye and Face Protection | Safety glasses with side shields | Minimum requirement for working with or around the compound.[5] If there is a splash hazard, safety goggles and a face shield are necessary.[5] |
| Body Protection | Laboratory coat | Protects skin and clothing from potential splashes and spills.[7] |
| General Attire | Long pants and closed-toe shoes | Required to minimize skin exposure.[5][8] |
Operational Plan: Handling and Preparation of Solutions
Workflow for Safe Handling of UB-165 (Fumarate)
Caption: Workflow for handling UB-165 (fumarate) from preparation to cleanup.
Experimental Protocol: Preparation of a Stock Solution
-
Preparation :
-
Weighing :
-
Carefully weigh the desired amount of UB-165 (fumarate) using a calibrated analytical balance.
-
-
Dissolution :
-
Storage :
Disposal Plan
All waste materials contaminated with UB-165 (fumarate) must be considered hazardous waste and disposed of according to institutional and local regulations.[10][11]
Waste Disposal Decision Tree
Caption: Decision tree for the proper disposal of UB-165 (fumarate) waste.
Disposal Protocol
-
Segregation :
-
Containment :
-
Solid Waste : Collect contaminated items such as gloves, weigh boats, and paper towels in a designated, labeled hazardous waste container.
-
Liquid Waste : Collect excess solutions in a compatible, leak-proof container with a secure screw-top cap.[10] The container should be clearly labeled as hazardous waste and include the chemical name.
-
Sharps : Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.[13]
-
-
Storage :
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
Ensure containers are properly sealed and stored in secondary containment to prevent spills.
-
-
Disposal :
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[11] Do not dispose of UB-165 (fumarate) or its solutions down the drain.[11][14]
-
Empty containers that held UB-165 (fumarate) should be managed as hazardous waste unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[11]
-
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. apexbt.com [apexbt.com]
- 3. biocrick.com [biocrick.com]
- 4. glpbio.com [glpbio.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. General Guidance on PPE & Hazard Assessments for Lab | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. mcfenvironmental.com [mcfenvironmental.com]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
